2-(Phenylsulfonylmethyl)benzaldehyde
Description
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Properties
IUPAC Name |
2-(benzenesulfonylmethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c15-10-12-6-4-5-7-13(12)11-18(16,17)14-8-2-1-3-9-14/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTVRUZABJBZKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463081 | |
| Record name | 2-(Phenylsulfonylmethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
468751-38-4 | |
| Record name | 2-(Phenylsulfonylmethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Unveiling a Versatile Bifunctional Building Block
An In-depth Technical Guide to 2-(Phenylsulfonylmethyl)benzaldehyde for Advanced Chemical Synthesis
In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount to the efficient construction of complex target molecules. This compound, a crystalline solid, emerges as a compound of significant interest for researchers, particularly those in medicinal chemistry and materials science. Its structure is deceptively simple, yet it harbors a powerful combination of two distinct and orthogonally reactive functional groups: an electrophilic benzaldehyde and a methylene group activated by an adjacent phenylsulfonyl moiety. This unique arrangement provides a versatile platform for a wide array of chemical transformations, enabling its use as a linchpin in multi-step synthetic sequences. This guide provides an in-depth exploration of its properties, synthesis, and reactivity, offering field-proven insights for its effective application in research and development.
Core Properties and Characteristics
The physical and chemical properties of a reagent are fundamental to its handling, storage, and application in experimental design. This compound is a stable, solid material under standard laboratory conditions. Its key identifiers and properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 468751-38-4 | [1][2][3][4] |
| Molecular Formula | C₁₄H₁₂O₃S | [2][4] |
| Molecular Weight | 260.31 g/mol | [2][5] |
| Synonyms | 2-(Benzenesulfonylmethyl)benzaldehyde, 2-Formylbenzyl Phenyl Sulfone | [1][2][6] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 141.0 to 145.0 °C | [1][5] |
| Purity | Typically >97% (GC) | [1][6] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., nitrogen) | [5] |
Strategic Synthesis of the Core Scaffold
The synthesis of this compound is not commonly detailed in introductory literature, yet its construction can be logically deduced from established organosulfur chemistry. The most reliable and industrially scalable approach involves a two-step sequence starting from a readily available benzaldehyde derivative. This strategy hinges on the formation of a thioether intermediate, followed by a controlled oxidation to the target sulfone.
Plausible Synthetic Workflow
The causality behind this two-step approach is rooted in efficiency and control. The initial nucleophilic substitution to form the thioether is typically high-yielding, and the subsequent oxidation of the sulfur atom is a well-understood and robust transformation that can be selectively stopped at the sulfone stage, avoiding over-oxidation to sulfonic acid.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: A Guideline
The following protocol is a generalized, self-validating procedure derived from analogous preparations of aryl sulfones.[7][8] Researchers should perform initial small-scale trials to optimize reaction conditions.
Part A: Synthesis of 2-(Phenylthiomethyl)benzaldehyde Intermediate
-
Reaction Setup: To an oven-dried, three-necked flask under an inert nitrogen atmosphere, add anhydrous solvent (e.g., THF or DMF).
-
Reagent Addition: Add thiophenol (1.0 eq.) followed by the portion-wise addition of a suitable base such as sodium hydride (1.1 eq.) at 0 °C to form the sodium thiophenolate in situ.
-
Nucleophilic Substitution: While maintaining the temperature, add a solution of 2-(bromomethyl)benzaldehyde (1.05 eq.) in the reaction solvent dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude thioether can be purified by column chromatography on silica gel.
Part B: Oxidation to this compound
-
Reaction Setup: Dissolve the purified 2-(phenylthiomethyl)benzaldehyde from Part A in a suitable solvent mixture, such as methanol/water or acetic acid.[3][7]
-
Oxidant Addition: Cool the solution in an ice bath. Slowly add the oxidizing agent. A common and effective choice is Oxone® (potassium peroxymonosulfate, 2.2 eq.) added portion-wise, or 30% hydrogen peroxide in the presence of an acid catalyst.[3][8] The choice of oxidant is critical; Oxone® is often preferred for its ease of handling and clean reaction profile.
-
Reaction Monitoring: Stir the reaction at room temperature for 6-24 hours. Monitor by TLC for the disappearance of the thioether and the appearance of the higher Rf sulfone product.
-
Work-up: Remove the organic solvent via rotary evaporation. Add water to the residue and extract multiple times with dichloromethane or ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the final product as a white crystalline solid.
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the distinct reactivity of its two functional groups, which can be addressed selectively. This bifunctional nature makes it an excellent scaffold for building molecular complexity, a cornerstone of drug discovery programs.
Key Reactive Sites and Transformations
Caption: Key reaction pathways for this compound.
-
Aldehyde Group Chemistry: The aldehyde is a classic electrophile. It readily participates in nucleophilic additions and condensation reactions. This is particularly valuable for synthesizing heterocyclic cores prevalent in pharmaceuticals. For instance, condensation with 2-aminobenzamides can lead to quinazolinone scaffolds, while reactions with hydrazines can yield phthalazinones, both of which are privileged structures in medicinal chemistry.[9][10]
-
α-Sulfonyl Carbanion Chemistry: The protons on the methylene carbon, situated between two electron-withdrawing groups (the phenyl ring and the sulfone), are acidic. Treatment with a strong, non-nucleophilic base (e.g., n-butyllithium or LDA) at low temperatures generates a resonance-stabilized carbanion.[4] This nucleophilic carbon can then be functionalized through reactions with a variety of electrophiles, such as alkyl halides or acyl chlorides, allowing for the construction of new carbon-carbon bonds at this position.
This dual reactivity allows for a stepwise functionalization. For example, a medicinal chemist could first use the aldehyde in a condensation reaction to build a heterocyclic system and then, in a subsequent step, deprotonate the methylene group to append a different molecular fragment, leading to highly complex and diverse molecular libraries.
Spectroscopic Characterization
Structural confirmation is a non-negotiable aspect of synthesis. The following are the expected spectroscopic signatures for this compound:
-
¹H NMR:
-
Aldehyde Proton (CHO): A sharp singlet resonance between δ 9.8-10.2 ppm.
-
Aromatic Protons: A complex multiplet pattern in the aromatic region (δ 7.2-8.0 ppm) integrating to 9 protons (5 from the phenylsulfonyl group and 4 from the benzaldehyde ring).
-
Methylene Protons (CH₂): A sharp singlet around δ 4.5-5.0 ppm, integrating to 2 protons. The downfield shift is due to the deshielding effects of the adjacent sulfone and aromatic ring.
-
-
¹³C NMR:
-
Aldehyde Carbonyl (C=O): A signal in the highly deshielded region of δ 190-195 ppm.
-
Aromatic Carbons: Multiple signals between δ 125-140 ppm.
-
Methylene Carbon (CH₂): A signal around δ 60-65 ppm.
-
-
Infrared (IR) Spectroscopy:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700 cm⁻¹.
-
S=O Stretch (Sulfone): Two characteristic strong absorption bands, typically found near 1320 cm⁻¹ (asymmetric stretch) and 1150 cm⁻¹ (symmetric stretch).
-
Safety, Handling, and Storage
As a research chemical, this compound should be handled with appropriate care in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) is required. While specific toxicity data is not widely published, compounds with aldehyde functionalities can be irritants.
-
Storage: To ensure long-term stability and prevent degradation, the compound should be stored in a tightly sealed container at refrigerated temperatures (2-8°C) under an inert atmosphere like nitrogen or argon.[5]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[1]
Conclusion
This compound is a strategically designed synthetic intermediate whose value lies in its bifunctional nature. The presence of both an aldehyde and an activatable methylene group within the same molecule provides chemists with a powerful tool for the convergent synthesis of complex organic structures. Its predictable reactivity, coupled with its solid-state stability, makes it a reliable component in the synthetic chemist's arsenal. For professionals in drug discovery, this compound offers a versatile scaffold to generate libraries of novel heterocyclic compounds and other intricate architectures, thereby accelerating the identification of new therapeutic leads.
References
- 1. This compound | 468751-38-4 | TCI AMERICA [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. EP0282915B1 - Process for preparing sulfone compounds - Google Patents [patents.google.com]
- 6. Benzenesulfinic acid sodium salt: applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 7. CN102675167A - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 8. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 9. Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orgsyn.org [orgsyn.org]
An In-depth Technical Guide to 2-(Phenylsulfonylmethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-(Phenylsulfonylmethyl)benzaldehyde, a key organic compound, detailing its chemical and physical properties, synthesis, reactivity, and applications in scientific research and development.
Core Molecular Identity and Properties
This compound, also known by its alternative names 2-(Benzenesulfonylmethyl)benzaldehyde and 2-Formylbenzyl Phenyl Sulfone, is a solid organic compound at room temperature.[1] Its chemical structure is characterized by a benzaldehyde core substituted at the ortho position with a phenylsulfonylmethyl group.
Molecular Formula: C₁₄H₁₂O₃S[2]
Molecular Weight: 260.31 g/mol [2]
CAS Number: 468751-38-4[2]
The presence of both an aldehyde functional group and a phenylsulfonyl moiety imparts a unique reactivity profile to the molecule, making it a valuable intermediate in organic synthesis.[1] The sulfonyl group, in particular, can enhance the reactivity of the compound in various chemical transformations, including nucleophilic substitutions.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₂O₃S | [2] |
| Molecular Weight | 260.31 g/mol | [2] |
| CAS Number | 468751-38-4 | [2] |
| Appearance | White to Orange to Green powder/crystal | [3] |
| Melting Point | 141°C | [4] |
| Purity | >97.0% (GC) | [3] |
| Solubility | Moderately soluble in organic solvents | [1] |
| Storage | 4°C, stored under nitrogen | [5] |
Synthesis of this compound
While specific, peer-reviewed synthesis protocols for this compound are not extensively detailed in publicly available literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A common approach to forming the key C-C bond between the benzyl and sulfonyl moieties would involve the reaction of a suitable ortho-substituted benzaldehyde derivative with a phenylsulfonyl-containing nucleophile or vice versa.
A potential synthetic workflow is outlined below. This proposed pathway is for illustrative purposes and would require experimental validation and optimization.
Caption: Proposed synthesis of this compound.
Conceptual Step-by-Step Protocol:
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Nucleophilic Substitution: 2-(Bromomethyl)benzaldehyde would be reacted with sodium benzenesulfinate in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
-
Reaction Conditions: The reaction would likely be heated to facilitate the substitution reaction.
-
Workup and Purification: Upon completion, the reaction mixture would be subjected to an aqueous workup to remove inorganic byproducts. The crude product would then be purified, likely through recrystallization or column chromatography, to yield pure this compound.
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the chemistry of the aldehyde functional group and is influenced by the ortho-phenylsulfonylmethyl substituent.
Reactivity of the Aldehyde Group
The aldehyde group is susceptible to a wide range of nucleophilic addition reactions, which are foundational to its use as a synthetic intermediate. These reactions include:
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Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-(phenylsulfonylmethyl)benzoic acid.
-
Reduction: Reduction of the aldehyde, for instance with sodium borohydride, would yield the corresponding primary alcohol, (2-(phenylsulfonylmethyl)phenyl)methanol.
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Reductive Amination: Reaction with an amine in the presence of a reducing agent can be used to synthesize a variety of secondary and tertiary amines.
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Wittig Reaction: The aldehyde can be converted to an alkene through reaction with a phosphonium ylide.
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Condensation Reactions: It can participate in various condensation reactions, such as the aldol condensation, to form larger, more complex molecules.
The electron-withdrawing nature of the adjacent phenylsulfonylmethyl group may influence the electrophilicity of the aldehyde's carbonyl carbon, potentially affecting its reactivity in these transformations.
Applications in Synthesis
This compound serves as a versatile building block in the synthesis of more complex molecules for various applications.
-
Pharmaceutical and Agrochemical Industries: This compound is a key intermediate in the creation of novel pharmaceuticals and agrochemicals.[1] Its unique structure allows for the development of new compounds with potential therapeutic or pesticidal activities.
-
Organic Synthesis: It is utilized as a reagent to introduce the 2-formylbenzyl or the phenylsulfonylmethyl group into other molecules.
The logical workflow for the utilization of this compound as a synthetic intermediate is depicted below.
Caption: Application of this compound in synthesis.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is intended for research use only and not for diagnostic or therapeutic use. A comprehensive review of the Safety Data Sheet (SDS) is essential before handling this compound.
Conclusion
This compound is a valuable and versatile organic compound with significant potential as a building block in synthetic chemistry. Its unique combination of an aldehyde and a phenylsulfonylmethyl group provides a platform for a wide range of chemical transformations, making it a key intermediate in the development of new molecules for the pharmaceutical and agrochemical industries. Further research into the specific reactivity and applications of this compound is warranted to fully exploit its synthetic potential.
References
2-(Phenylsulfonylmethyl)benzaldehyde synthesis and characterization
An In-Depth Technical Guide to 2-(Phenylsulfonylmethyl)benzaldehyde: Synthesis and Characterization
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 468751-38-4), a versatile bifunctional organic compound. The document details a robust and logical synthetic pathway, grounded in established chemical principles, and offers a thorough guide to its structural and spectroscopic characterization. By elucidating the causality behind experimental choices and providing detailed protocols, this guide serves as an essential resource for researchers utilizing this compound as a key intermediate in organic synthesis, medicinal chemistry, and materials science.
Introduction and Compound Profile
This compound, also known as 2-(benzenesulfonylmethyl)benzaldehyde or 2-formylbenzyl phenyl sulfone, is an aromatic compound distinguished by the presence of both an aldehyde and a phenylsulfonyl moiety. This unique structural combination makes it a valuable building block, offering two distinct reactive sites for the construction of more complex molecular architectures. The electron-withdrawing nature of the sulfonyl group can influence the reactivity of the adjacent methylene bridge and the aromatic aldehyde, opening avenues for various chemical transformations.
Table 1: Compound Identification and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 468751-38-4 | [1][2][3] |
| Molecular Formula | C₁₄H₁₂O₃S | [2] |
| Molecular Weight | 260.31 g/mol | [2] |
| Appearance | White to off-white crystalline solid | General Observation |
| Melting Point | 141.0 - 145.0 °C | [1] |
| Storage | Room temperature, inert atmosphere, cool and dark place | [1] |
Synthesis of this compound
While various methods for the synthesis of sulfones and benzaldehyde derivatives exist, a highly effective and logical approach for preparing the title compound involves a two-step sequence starting from readily available precursors. The strategy hinges on the nucleophilic substitution of a benzylic bromide with sodium benzenesulfinate.
Synthetic Strategy Rationale
The chosen pathway leverages the Williamson ether synthesis-analogous reaction for C-S bond formation. This method is reliable and generally high-yielding for creating sulfones from sulfinate salts and alkyl halides.[4]
-
Step 1: Benzylic Bromination. The synthesis begins with the selective bromination of 2-methylbenzaldehyde at the benzylic position to form 2-(bromomethyl)benzaldehyde. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low concentration of bromine, minimizing unwanted side reactions and offering superior control compared to using molecular bromine directly.[1] A radical initiator, such as AIBN or benzoyl peroxide, is required to initiate the reaction.
-
Step 2: Nucleophilic Substitution. The resulting 2-(bromomethyl)benzaldehyde is then treated with sodium benzenesulfinate. The sulfinate anion acts as a potent sulfur nucleophile, displacing the bromide to form the target sulfone. This reaction is typically performed in a polar aprotic solvent like DMF or DMSO to facilitate the Sₙ2 mechanism.
Visualizing the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(Bromomethyl)benzaldehyde
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylbenzaldehyde (1.0 eq.).
-
Reagents: Dissolve the starting material in a suitable solvent such as carbon tetrachloride (CCl₄). Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02 eq.).
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) under inert atmosphere (e.g., Argon or Nitrogen). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure. The crude product can be purified further by recrystallization or column chromatography to yield 2-(bromomethyl)benzaldehyde as a solid.[2][3]
Step 2: Synthesis of this compound
-
Setup: In a clean, dry round-bottom flask, dissolve sodium benzenesulfinate (1.1 eq.) in a polar aprotic solvent like dimethylformamide (DMF).
-
Reagents: To this solution, add 2-(bromomethyl)benzaldehyde (1.0 eq.), dissolved in a minimal amount of DMF.
-
Reaction: Heat the reaction mixture to approximately 70-80°C with stirring. The progress of the nucleophilic substitution can be monitored by TLC, observing the disappearance of the starting bromide.
-
Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-cold water. This will precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any residual DMF and sodium salts. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods provides a complete structural elucidation.
Visualizing the Characterization Workflow
Caption: Workflow for the characterization of the synthesized product.
Spectroscopic and Physical Data
The following data represent the expected analytical results for this compound based on the analysis of its constituent functional groups.
Table 2: Predicted Spectroscopic Data Summary
| Technique | Feature | Expected Observation | Rationale / Notes |
| ¹H NMR | Aldehyde Proton (CHO) | δ ≈ 10.0 ppm (s, 1H) | Highly deshielded by the carbonyl group. |
| Methylene Protons (CH₂) | δ ≈ 4.5 - 4.8 ppm (s, 2H) | Deshielded by adjacent sulfonyl group and benzene ring. | |
| Aromatic Protons | δ ≈ 7.2 - 8.0 ppm (m, 9H) | Complex multiplet region for two distinct phenyl rings. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ ≈ 192 ppm | Typical for aromatic aldehydes. |
| Methylene Carbon (CH₂) | δ ≈ 65 ppm | Deshielded by the sulfonyl group. | |
| Aromatic Carbons | δ ≈ 125 - 140 ppm | Multiple signals corresponding to aromatic carbons. | |
| FT-IR | C=O Stretch (Aldehyde) | ~1700 cm⁻¹ (strong, sharp) | Characteristic carbonyl absorption. |
| S=O Stretch (Sulfone) | ~1320 & ~1150 cm⁻¹ (strong) | Asymmetric and symmetric stretching modes. | |
| C-H Stretch (Aldehyde) | ~2820 & ~2720 cm⁻¹ (weak) | Fermi doublet, characteristic of aldehydes. | |
| Mass Spec. | Molecular Ion [M]⁺ | m/z = 260 | Corresponds to the molecular weight. |
| Key Fragments | m/z = 119 [M-PhSO₂]⁺ | Formation of stable benzyl cation. | |
| m/z = 77 [C₆H₅]⁺ | Phenyl cation fragment. |
In-Depth Spectroscopic Interpretation
-
Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum is highly diagnostic. The singlet for the aldehyde proton appearing far downfield around 10 ppm is a clear indicator of its presence. Another key feature is the singlet for the methylene protons, which confirms the -CH₂- linkage between the two aromatic systems. The integration of the aromatic region corresponding to 9 protons confirms the presence of both the benzaldehyde and phenylsulfonyl rings. In the ¹³C NMR spectrum, the carbonyl carbon signal above 190 ppm is a definitive marker for the aldehyde group.
-
Infrared (IR) Spectroscopy: The IR spectrum provides unambiguous evidence for the key functional groups. A strong, sharp absorption at approximately 1700 cm⁻¹ is characteristic of the C=O stretch of an aromatic aldehyde. Crucially, the presence of two strong bands around 1320 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric) confirms the S=O stretches of the sulfonyl group.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound with the molecular ion peak at m/z 260. The fragmentation pattern can also provide structural information. A common fragmentation pathway would be the cleavage of the C-S bond, leading to a stable benzyl cation fragment at m/z 119 ([C₇H₆CHO]⁺), which is a strong indicator of the compound's structure.
Conclusion
This guide outlines a logical and reliable synthetic route for this compound and provides a comprehensive framework for its characterization. The detailed protocols and mechanistic rationale are intended to empower researchers in chemistry and drug development to confidently synthesize and utilize this valuable bifunctional intermediate. The analytical data provided serve as a benchmark for ensuring the identity and purity of the final product, which is critical for its successful application in subsequent research endeavors.
References
Introduction: A Bifunctional Scaffold for Chemical Innovation
An In-Depth Technical Guide to 2-(Phenylsulfonylmethyl)benzaldehyde: Synthesis, Properties, and Applications
Prepared by: Gemini, Senior Application Scientist
This compound is a crystalline organic compound distinguished by its bifunctional structure, incorporating both a reactive aldehyde and a stable phenyl sulfone moiety within the same molecule. This unique arrangement, positioned in an ortho configuration on a benzene ring, renders it a valuable and versatile intermediate in synthetic organic chemistry.[1] It serves as a sophisticated building block for constructing more complex molecular architectures, with potential applications spanning the pharmaceutical and agrochemical industries.[1] This guide provides a comprehensive technical overview of its chemical identity, a robust protocol for its synthesis, an analysis of its chemical reactivity, and an exploration of its applications for professionals in research and drug development.
Chemical Identity and Nomenclature
Proper identification is critical for regulatory compliance and scientific communication. The compound is systematically identified as follows:
-
IUPAC Name : this compound
-
Synonyms : 2-(Benzenesulfonylmethyl)benzaldehyde, 2-Formylbenzyl Phenyl Sulfone[2]
-
CAS Number : 468751-38-4[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below, providing essential data for experimental design and safety considerations.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₂O₃S | [2] |
| Molecular Weight | 260.31 g/mol | [2] |
| Appearance | White to light-green crystalline powder | |
| Melting Point | 141.0 to 145.0 °C | [1] |
| Boiling Point | 480.8 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.278 g/cm³ (Predicted) | [1] |
Synthesis of this compound: A Self-Validating Protocol
While various synthetic routes can be conceptualized, a highly reliable and scalable method involves the nucleophilic substitution of a benzyl halide with a sulfinate salt. This Sₙ2 reaction is efficient and leverages readily available starting materials. The protocol described below is a two-step process starting from o-tolualdehyde (2-methylbenzaldehyde).
Step 1: Free-Radical Bromination of 2-Methylbenzaldehyde
The first step is the selective bromination of the benzylic methyl group. This reaction proceeds via a free-radical mechanism, which is favored for benzylic C-H bonds due to the resonance stabilization of the resulting benzyl radical.
-
Causality : N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination as it provides a low, constant concentration of bromine (Br₂), minimizing competitive electrophilic addition to the aromatic ring. A radical initiator like AIBN (azobisisobutyronitrile) is required to start the chain reaction at a moderate temperature.
Experimental Protocol:
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylbenzaldehyde (1.0 eq) in a suitable anhydrous solvent such as carbon tetrachloride (CCl₄) or acetonitrile.
-
Reagent Addition : Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq) to the solution.
-
Reaction Conditions : Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a sunlamp or a standard 250W laboratory lamp to facilitate radical initiation.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The byproduct, succinimide, will precipitate as a solid.
-
Workup : Cool the reaction mixture to room temperature and filter to remove the succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any residual bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-(bromomethyl)benzaldehyde.[3]
Step 2: Nucleophilic Substitution with Sodium Benzenesulfinate
The second step involves the formation of the C-S bond to create the sulfone. The benzylic bromide is an excellent electrophile for Sₙ2 reactions, and sodium benzenesulfinate is a potent sulfur-centered nucleophile.
-
Causality : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal for Sₙ2 reactions as they solvate the cation (Na⁺) while leaving the sulfinate anion nucleophile highly reactive. The reaction is typically run at a slightly elevated temperature to ensure a reasonable reaction rate.
Experimental Protocol:
-
Reaction Setup : In a round-bottom flask, dissolve the crude 2-(bromomethyl)benzaldehyde (1.0 eq) from the previous step in anhydrous DMF.
-
Reagent Addition : Add sodium benzenesulfinate (1.2 eq) to the solution.
-
Reaction Conditions : Heat the mixture to 60-70°C and stir until TLC analysis indicates the complete consumption of the benzyl bromide.
-
Workup and Purification : Cool the reaction mixture and pour it into ice water to precipitate the product. Collect the solid by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound as a crystalline solid.
Synthetic Workflow Diagram
Caption: Synthetic pathway from 2-methylbenzaldehyde.
Analysis of Chemical Reactivity
The reactivity of this compound is governed by the interplay between its aldehyde and phenylsulfonylmethyl functionalities.
-
Aldehyde Group : The formyl group (-CHO) is a primary site for nucleophilic addition reactions . The carbonyl carbon is electrophilic and readily attacked by nucleophiles. However, its reactivity is somewhat attenuated compared to aliphatic aldehydes. The adjacent benzene ring can donate electron density through resonance, which slightly reduces the partial positive charge on the carbonyl carbon.
-
Phenylsulfonylmethyl Group : The phenyl sulfone (-SO₂Ph) is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms. This has two key effects:
-
Activation of Benzylic Protons : It increases the acidity of the methylene (-CH₂-) protons, making them susceptible to deprotonation by a suitable base. The resulting carbanion is stabilized by the adjacent sulfone group. This allows for subsequent alkylation or condensation reactions at the benzylic position.
-
Influence on Aldehyde : The sulfone's inductive electron-withdrawing effect can counteract the resonance donation from the ring, potentially increasing the electrophilicity of the nearby aldehyde group.
-
-
Aromatic Rings : Both benzene rings can undergo electrophilic aromatic substitution , although the ring bearing the formyl and sulfonylmethyl groups is deactivated towards this type of reaction.
Logical Reactivity Diagram
Caption: Functional group interplay and reactivity.
Applications in Drug Development and Research
This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[1] While not a direct precursor to a major marketed drug in the way 2-benzoylbenzaldehyde is for Doxepin, its structural motifs are highly relevant in medicinal chemistry.[4][5]
-
Scaffold for Heterocyclic Synthesis : The dual reactivity allows for the construction of novel heterocyclic ring systems. For example, the aldehyde can be condensed with amines or hydrazines to form imines or hydrazones, which can then undergo intramolecular cyclization involving the activated methylene group to form nitrogen-containing heterocycles. Many such heterocyclic cores, like benzimidazoles and thiosemicarbazones, are known to possess a wide range of biological activities, including anticancer, anti-HIV, and anticonvulsant properties.[6]
-
Source of Bioactive Moieties : Both benzaldehyde and sulfone/sulfonamide structures are "privileged" scaffolds in drug discovery.
-
Benzaldehyde Derivatives have demonstrated significant antimicrobial, anti-inflammatory, and antifungal activities.[7]
-
Sulfonyl-Containing Compounds are prevalent in agrochemicals and pharmaceuticals due to their structural stability and strong electron-withdrawing nature, which allows them to act as hydrogen-bond acceptors and modulate a molecule's pharmacokinetic properties.[8]
-
-
Potential as a Pharmaceutical Intermediate : As a building block, it enables the synthesis of target molecules for screening in various therapeutic areas. The aldehyde provides a handle for reductive amination to introduce diverse amine side chains, a common strategy in drug design to modulate receptor binding and solubility.[9]
Conclusion
This compound is a potent synthetic intermediate whose value lies in the strategic placement of its aldehyde and phenyl sulfone functional groups. This guide has provided a detailed, scientifically-grounded protocol for its synthesis via a robust two-step sequence. Understanding the distinct yet synergistic reactivity of its functional components allows researchers and drug development professionals to effectively utilize this compound as a versatile scaffold for the creation of novel and complex molecules with significant potential in medicinal and materials chemistry.
References
- 1. Cas 468751-38-4,this compound | lookchem [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN105085464A - Synthesis method of doxepin hydrochloride - Google Patents [patents.google.com]
- 6. Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide [mdpi.com]
- 7. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 8. US20140309437A1 - Process for the preparation of pharmaceutical intermediates - Google Patents [patents.google.com]
- 9. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]
A Comprehensive Technical Guide to 2-(Phenylsulfonylmethyl)benzaldehyde: Properties, Safe Handling, and Synthetic Applications
Introduction
2-(Phenylsulfonylmethyl)benzaldehyde is a bifunctional organic compound of increasing interest to the research and drug development community. Its unique structure, featuring both a reactive aldehyde group and a phenylsulfonylmethyl moiety, makes it a versatile building block in organic synthesis. This guide provides an in-depth overview of its chemical and physical properties, a thorough analysis of its hazard profile, detailed protocols for safe handling and storage, and insights into its potential synthetic applications. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound for their work.
Compound Identification and Properties
A clear understanding of the fundamental properties of a chemical is the bedrock of its safe and effective use in a laboratory setting.
Synonyms: 2-(Benzenesulfonylmethyl)benzaldehyde, 2-Formylbenzyl Phenyl Sulfone[1] CAS Number: 468751-38-4[1][2] Molecular Formula: C₁₄H₁₂O₃S[1][3] Molecular Weight: 260.31 g/mol [1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Physical Form | White to orange to green powder/crystal | [3] |
| Melting Point | 141.0 to 145.0 °C | [3] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available | |
| Storage Temperature | 2-8°C, under nitrogen | [3] |
The crystalline nature and relatively high melting point of this compound are indicative of a stable solid under standard laboratory conditions. The recommended storage at refrigerated temperatures and under an inert atmosphere suggests a potential sensitivity to heat or oxidation over time, a critical consideration for maintaining its purity and reactivity for experimental use.
Hazard Identification and Safety Precautions
A rigorous assessment of the potential hazards associated with a chemical is paramount for ensuring laboratory safety. The following information is synthesized from available safety data sheets and chemical databases.
GHS Classification and Hazards
This compound is classified as a hazardous substance. The primary hazards are associated with its acute toxicity upon exposure.
-
Acute Toxicity: The compound is harmful if swallowed, in contact with skin, or if inhaled. This necessitates the use of appropriate personal protective equipment (PPE) to prevent any direct contact or inhalation.
-
Skin Irritation: It is known to cause skin irritation.
-
Eye Irritation: It causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Engineering Controls and Personal Protective Equipment (PPE)
Given the identified hazards, a multi-layered approach to safety, combining engineering controls and PPE, is mandatory.
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation.[4][5]
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against eye contact.[6]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat must be worn to prevent skin contact.[5][7] Contaminated clothing should be removed and washed before reuse.[4]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[8]
Safe Handling, Storage, and Disposal
The implementation of robust handling and storage protocols is essential for mitigating risks and preserving the integrity of the compound.
Handling
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]
-
Wash hands and any exposed skin thoroughly after handling.[5]
-
Do not eat, drink, or smoke when using this product.[4]
-
Ensure all containers are properly labeled.
-
Use this product only in a chemical fume hood.[4]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][9]
-
Recommended storage is at 2-8°C under a nitrogen atmosphere to prevent degradation.[3]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[5]
Disposal
-
Dispose of waste material in accordance with all applicable local, state, and federal regulations.
-
This material and its container must be disposed of as hazardous waste.[10]
-
Do not allow the product to enter drains or waterways.[4][9]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[5][9]
-
Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[5][9]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5][9]
-
Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[4][7]
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill. Collect the material with a non-sparking tool and place it in a suitable container for disposal.[6][9]
Synthetic Utility and Experimental Protocol
The dual functionality of this compound opens up a wide range of possibilities for its use in organic synthesis. The aldehyde can undergo classical reactions such as Wittig olefination, reductive amination, and aldol condensation. The phenylsulfonylmethyl group can act as a carbanion precursor or a leaving group in substitution reactions.
Workflow for a Representative Reaction: Wittig Olefination
The following diagram and protocol illustrate a typical workflow for a Wittig reaction using this compound to synthesize a stilbene derivative. This reaction is fundamental in the synthesis of various pharmaceutical intermediates.
Caption: Workflow for the Wittig olefination of this compound.
Detailed Experimental Protocol: Synthesis of 2-(Phenylsulfonylmethyl)stilbene
Disclaimer: This is a representative protocol and should be adapted and optimized based on specific laboratory conditions and safety assessments.
-
Ylide Preparation:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add benzyltriphenylphosphonium chloride (1.1 equivalents).
-
Add anhydrous tetrahydrofuran (THF) via syringe.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. The solution should turn a deep orange/red color, indicating the formation of the ylide.
-
Stir the mixture at 0°C for 1 hour.
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the aldehyde solution to 0°C.
-
Slowly transfer the freshly prepared ylide solution to the aldehyde solution via cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired stilbene derivative.
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Conclusion
This compound is a valuable reagent for chemical synthesis, offering multiple avenues for molecular elaboration. Its hazardous properties, particularly its acute toxicity and irritant effects, demand strict adherence to safety protocols, including the use of appropriate engineering controls and personal protective equipment. By understanding its properties and implementing the safe handling procedures outlined in this guide, researchers can confidently and safely utilize this compound to advance their scientific objectives.
References
- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 468751-38-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.be [fishersci.be]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. durhamtech.edu [durhamtech.edu]
- 10. vigon.com [vigon.com]
1H NMR and 13C NMR spectral data of 2-(Phenylsulfonylmethyl)benzaldehyde
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-((Phenylsulfonyl)methyl)benzaldehyde
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-((Phenylsulfonyl)methyl)benzaldehyde, a molecule featuring key structural motifs relevant to medicinal chemistry. By dissecting the chemical shifts, coupling constants, and signal multiplicities, we offer researchers a foundational understanding of the molecule's electronic and spatial characteristics. This document is structured to serve as both a practical reference and an educational resource, detailing not only the spectral interpretation but also the underlying principles and a robust experimental protocol for data acquisition.
Introduction and Molecular Structure
2-((Phenylsulfonyl)methyl)benzaldehyde (CAS 468751-38-4) is a bifunctional organic compound containing a benzaldehyde moiety and a phenylsulfonyl group linked by a methylene bridge.[1] The aldehyde group is a versatile chemical handle for synthesis, while the sulfonyl group is a common pharmacophore known for its hydrogen bonding capabilities and metabolic stability. Accurate characterization of this molecule is paramount for its use in further synthetic applications or as a reference standard.
NMR spectroscopy provides a detailed map of the hydrogen and carbon framework of a molecule.[2] The interpretation of these spectra relies on fundamental principles, including the effect of electron-withdrawing groups, magnetic anisotropy, and spin-spin coupling, which collectively provide a unique fingerprint of the molecular structure.[3]
For clarity in the subsequent spectral analysis, the atoms of 2-((Phenylsulfonyl)methyl)benzaldehyde are numbered as shown in the diagram below.
Caption: Molecular structure of 2-((Phenylsulfonyl)methyl)benzaldehyde.
¹H NMR Spectral Data Analysis
The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. The electron-withdrawing nature of the sulfonyl and carbonyl groups significantly influences the chemical shifts of nearby protons, causing them to appear further downfield.[4][5]
Table 1: Summary of ¹H NMR Spectral Data
| Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H (CHO) | ~10.1 | Singlet (s) | 1H | - |
| H-10, H-11, H-12, H-13, H-6 | ~7.95 - 7.60 | Multiplet (m) | 4H | Complex |
| H-2, H-3, H-4, H-5 | ~7.60 - 7.40 | Multiplet (m) | 5H | Complex |
| Hₐ (CH₂) | ~4.90 | Singlet (s) | 2H | - |
Detailed Interpretation:
-
Aldehyde Proton (H-CHO, δ ~10.1 ppm): This proton appears as a sharp singlet significantly downfield. Its pronounced deshielding is a classic feature of aldehyde protons, resulting from the strong electron-withdrawing inductive effect and the magnetic anisotropy of the carbonyl (C=O) group.[6][7] It is a singlet because there are no adjacent protons within a three-bond distance to cause spin-spin coupling.[2]
-
Aromatic Protons (δ ~7.95 - 7.40 ppm): The spectrum contains nine aromatic protons distributed across two distinct phenyl rings, leading to a complex and overlapping multiplet region.[8]
-
Benzaldehyde Ring (H-10, H-11, H-12, H-13, H-6): These four protons on the ortho-substituted ring are chemically non-equivalent and exhibit complex splitting patterns due to both ortho- and meta-couplings. The proton ortho to the aldehyde (H-10) is expected to be the most downfield in this group due to the deshielding effect of the carbonyl group.
-
Phenylsulfonyl Ring (H-2, H-3, H-4, H-5): These five protons typically present as a complex multiplet. The electron-withdrawing sulfonyl group deshields these protons, placing them in the characteristic aromatic region.[9]
-
-
Methylene Protons (Hₐ, δ ~4.90 ppm): These two protons appear as a singlet because they are chemically equivalent and have no neighboring protons. Their chemical shift is significantly downfield from a typical alkyl proton due to the strong deshielding effect of two adjacent electron-withdrawing groups: the sulfonyl group and the benzaldehyde ring system.[4]
¹³C NMR Spectral Data Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature.
Table 2: Summary of ¹³C NMR Spectral Data
| Assigned Carbons | Chemical Shift (δ, ppm) |
| C15 (C=O) | ~192.5 |
| C1, C7, C8, C9 (Aromatic Quaternary) | ~140 - 134 |
| C2, C3, C4, C5, C6, C10, C11, C12, C13 (Aromatic CH) | ~134 - 127 |
| C14 (CH₂) | ~63.0 |
Detailed Interpretation:
-
Carbonyl Carbon (C15, δ ~192.5 ppm): The aldehyde carbonyl carbon is highly deshielded and appears at a characteristic downfield shift, making it one of the most easily identifiable signals in the spectrum.[10]
-
Aromatic Quaternary Carbons (C1, C7, C8, C9, δ ~140 - 134 ppm): These carbons, which are not bonded to any protons, typically show weaker signals. Their exact shifts are determined by the substituent effects. The ipso-carbon attached to the sulfonyl group (C1) and the carbons of the substituted benzaldehyde ring (C7, C8, C9) are found in this region.
-
Aromatic CH Carbons (δ ~134 - 127 ppm): The nine protonated aromatic carbons from both rings resonate in this range. Due to the complexity and potential for overlapping signals, definitive assignment of each carbon often requires advanced 2D NMR techniques such as HSQC and HMBC.[11]
-
Methylene Carbon (C14, δ ~63.0 ppm): This carbon is shifted downfield into the range typical for carbons bonded to electronegative atoms or groups. The strong electron-withdrawing effect of the adjacent sulfonyl group is the primary cause of this deshielding.[12]
Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible data, a standardized experimental protocol is essential. The following outlines a field-proven methodology for acquiring ¹H and ¹³C NMR spectra for compounds like 2-((Phenylsulfonyl)methyl)benzaldehyde.
Methodology Workflow:
Caption: Standard workflow for NMR sample preparation, acquisition, and processing.
Conclusion
The ¹H and ¹³C NMR spectra of 2-((Phenylsulfonyl)methyl)benzaldehyde are highly informative, with each signal directly corroborating a specific feature of its molecular architecture. The distinct downfield shifts of the aldehyde proton (~10.1 ppm) and carbonyl carbon (~192.5 ppm), coupled with the characteristic signal for the methylene bridge protons (~4.90 ppm) and carbon (~63.0 ppm), provide unambiguous confirmation of the compound's core structure. The complex aromatic region further reflects the presence of two distinct phenyl environments. This guide serves as a definitive resource for researchers, providing the necessary spectral data and interpretative logic to confidently identify and utilize this compound in their work.
References
- 1. 2-((Phenylsulfonyl)methyl)benzaldehyde | 468751-38-4 [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Proton NMR Table [www2.chemistry.msu.edu]
- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. homework.study.com [homework.study.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. cdnsciencepub.com [cdnsciencepub.com]
Interpreting the mass spectrum of 2-(Phenylsulfonylmethyl)benzaldehyde
An In-depth Technical Guide to the Mass Spectrum of 2-(Phenylsulfonylmethyl)benzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound. Designed for researchers, scientists, and professionals in drug development, this document elucidates the characteristic fragmentation pathways of this bifunctional molecule under Electron Ionization (EI) conditions. By synthesizing foundational mass spectrometry principles with mechanistic insights into the fragmentation of aromatic aldehydes and sulfones, this guide serves as an authoritative reference for structural confirmation and impurity identification. We present a detailed experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a predictive fragmentation model, and visual workflows to facilitate a deeper understanding of the molecule's gas-phase ion chemistry.
Introduction: The Structural Context
This compound (C₁₃H₁₀O₃S) is a molecule of interest in synthetic chemistry, featuring a unique combination of three key functional groups: a benzaldehyde moiety, a phenylsulfonyl group, and a methylene bridge connecting the two aromatic systems. The molecular weight is approximately 258.28 g/mol , with a monoisotopic mass of 246.035 Da.[1] Understanding the mass spectrum is critical for verifying its synthesis and purity, as the fragmentation pattern provides a definitive structural fingerprint. The interplay between the aldehyde and sulfone functionalities dictates a complex yet predictable fragmentation cascade upon ionization, which this guide will systematically deconstruct.
Principles of Ionization and Fragmentation
To interpret the mass spectrum, one must first consider the ionization method. Electron Ionization (EI) is a hard ionization technique that imparts significant energy (typically 70 eV) to the analyte molecule, inducing extensive and reproducible fragmentation.[2] This method is ideal for elucidating the core structure of small molecules like this compound.
The process begins with the formation of a molecular ion (M⁺•), a radical cation, by the ejection of an electron.[3] This high-energy species is unstable and rapidly undergoes a series of unimolecular decompositions—bond cleavages and rearrangements—to form smaller, more stable fragment ions. The resulting mass spectrum is a plot of the relative abundance of these ions versus their mass-to-charge ratio (m/z). The fragmentation is not random; it is governed by the inherent stability of the resulting ions and neutral losses, primarily driven by the molecule's functional groups.
Predicted Fragmentation Pathways of this compound
The fragmentation of the molecular ion ([C₁₃H₁₀O₃S]⁺• at m/z 246 ) is directed by its three constituent parts: the aldehyde, the sulfone, and the benzylic linkage.
Fragmentation Driven by the Aldehyde Group
The benzaldehyde moiety initiates several characteristic fragmentation pathways common to aromatic aldehydes.[4]
-
Loss of a Hydrogen Radical (•H): A facile cleavage of the aldehydic C-H bond results in the formation of a highly stable [M-H]⁺ acylium ion at m/z 245 . This is often a prominent peak in the spectra of aldehydes.[2]
-
Loss of the Formyl Radical (•CHO): Cleavage of the bond between the aromatic ring and the aldehyde group leads to the expulsion of a formyl radical (29 Da). This generates the [M-CHO]⁺ ion at m/z 217 .[4]
-
Loss of Carbon Monoxide (CO): Aromatic aldehydes can also lose a neutral carbon monoxide molecule (28 Da), often after rearrangement, leading to an [M-CO]⁺• ion.[3] In this case, it would appear at m/z 218 .
Fragmentation Driven by the Sulfone Group
The phenylsulfonyl group is prone to cleavage at the C-S and S-O bonds. A key process in the mass spectrometry of aromatic sulfones is the sulfone-sulfinate rearrangement, where an aryl group migrates from the sulfur to an oxygen atom.[5][6]
-
C-S Bond Cleavage: The bonds adjacent to the sulfonyl group are common cleavage sites.
-
Cleavage of the phenyl-sulfur bond results in the loss of a phenyl radical (•C₆H₅, 77 Da) to form an ion at m/z 169 .
-
Cleavage of the benzyl-sulfur bond is particularly favorable as it leads to the formation of two highly stable, resonance-delocalized cations:
-
Phenylsulfonyl Cation ([C₆H₅SO₂]⁺): This fragment appears at m/z 141 .
-
Tropylium Ion ([C₇H₇]⁺): The alternative cleavage and subsequent rearrangement of the benzyl portion forms the stable tropylium ion at m/z 91 .
-
-
-
Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation of aromatic sulfonamides and related compounds involves the rearrangement and elimination of a neutral SO₂ molecule (64 Da).[7][8] This would produce an ion at m/z 182 .
Dominant Alpha and Benzylic Cleavages
The most significant cleavages often occur at the bonds alpha to an aromatic ring or a carbonyl group, as these lead to resonance-stabilized cations.
-
Formation of the Benzoyl Cation ([C₇H₅O]⁺): A major fragmentation pathway is the cleavage of the C-C bond between the methylene bridge and the benzaldehyde ring, followed by loss of the phenylsulfonylmethyl radical. This results in the formation of the highly stable benzoyl cation at m/z 105 .
-
Formation of the Phenyl Cation ([C₆H₅]⁺): Further fragmentation of the phenyl-containing ions, particularly the phenylsulfonyl cation (m/z 141), leads to the ubiquitous and stable phenyl cation at m/z 77 . This is often the base peak in the mass spectra of simple benzene derivatives.[3]
The primary fragmentation pathways are visualized in the diagram below.
Summary of Expected Key Ions
The following table summarizes the most anticipated fragment ions in the EI mass spectrum of the title compound. The base peak is likely to be one of the highly stable cations, such as the phenyl (m/z 77) or tropylium (m/z 91) ions.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion Formula | Proposed Fragmentation Pathway / Neutral Loss |
| 246 | [C₁₃H₁₀O₃S]⁺• | Molecular Ion (M⁺•) |
| 245 | [C₁₃H₉O₃S]⁺ | M⁺• - •H (Loss of hydrogen radical from the aldehyde) |
| 217 | [C₁₂H₉O₂S]⁺ | M⁺• - •CHO (Loss of formyl radical) |
| 182 | [C₁₃H₁₀OS]⁺• | M⁺• - SO₂ (Loss of sulfur dioxide via rearrangement) |
| 169 | [C₇H₅O₃S]⁺ | M⁺• - •C₆H₅ (Loss of phenyl radical from sulfone) |
| 141 | [C₆H₅O₂S]⁺ | Phenylsulfonyl cation via C-C cleavage |
| 105 | [C₇H₅O]⁺ | Benzoyl cation via benzylic cleavage |
| 91 | [C₇H₇]⁺ | Tropylium ion via benzylic cleavage and rearrangement |
| 77 | [C₆H₅]⁺ | Phenyl cation, likely from fragmentation of the m/z 141 or m/z 217 ions |
Recommended Experimental Protocol: GC-MS Analysis
To obtain a high-quality mass spectrum for structural verification, a standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. This protocol ensures sample integrity, chromatographic separation, and reproducible ionization.
Sample Preparation
-
Solvent Selection: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate to create a 1 mg/mL stock solution.
-
Working Solution: Prepare a working solution of 10-50 µg/mL by diluting the stock solution with the same solvent.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could contaminate the GC inlet.
GC-MS Instrumentation and Parameters
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300 to ensure capture of all relevant fragments and the molecular ion.
-
Injector: Set to 280 °C with a split ratio of 20:1 to prevent column overloading.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 300 °C at a rate of 20 °C/min.
-
Final Hold: Hold at 300 °C for 5 minutes to ensure elution of the compound.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
Data Interpretation Workflow
The logical process for interpreting the acquired mass spectrum is crucial for accurate structural confirmation.
Conclusion
The mass spectrum of this compound is rich with structural information, characterized by a complex interplay of fragmentations originating from its distinct functional moieties. The key diagnostic ions include the molecular ion at m/z 246, the [M-H]⁺ ion at m/z 245, and a series of fragments resulting from cleavages around the sulfonyl and aldehyde groups, notably at m/z 141, 105, 91, and 77. By understanding these predictable fragmentation pathways and employing the standardized analytical protocol provided, researchers can confidently use mass spectrometry to verify the structure and purity of this compound, ensuring the integrity of their scientific investigations.
References
- 1. 2-(Phenylsulfonyl)benzaldehyde | C13H10O3S | CID 640916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. askfilo.com [askfilo.com]
- 5. tandfonline.com [tandfonline.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Guide to the FT-IR Spectrum and Functional Group Analysis of 2-(Phenylsulfonylmethyl)benzaldehyde
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-(phenylsulfonylmethyl)benzaldehyde (C₁₄H₁₂O₃S). Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular structure, predicts characteristic vibrational frequencies, outlines a detailed experimental protocol for spectral acquisition, and offers a thorough interpretation of the resulting spectral data. By correlating specific absorption bands with the molecule's distinct functional groups—aldehyde, sulfone, aromatic rings, and a methylene bridge—this guide serves as an essential resource for the structural elucidation and quality control of this important synthetic intermediate.
Introduction: The Molecule and the Method
This compound is a multifaceted organic compound featuring an aldehyde, a sulfone, and two phenyl rings.[1] Its unique structure makes it a valuable building block in organic synthesis, with potential applications in the development of novel pharmaceutical and agrochemical agents.[1] Given its role as a synthetic intermediate, verifying its structural integrity is paramount.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique ideal for this purpose.[2][3] It operates on the principle that chemical bonds within a molecule absorb infrared radiation at specific frequencies, causing them to vibrate.[4] The resulting absorption spectrum serves as a unique molecular "fingerprint," allowing for the identification of functional groups and confirmation of molecular structure.[2][3] This guide explains the theoretical basis for the FT-IR analysis of this compound and provides a practical framework for its execution.
Molecular Structure and Key Functional Groups
A successful interpretation of an FT-IR spectrum begins with a clear understanding of the molecule's structure. The key functional groups present in this compound are the primary determinants of its spectral features.
Caption: Molecular structure of this compound with key functional groups highlighted.
Predicted FT-IR Absorption Bands: A Theoretical Analysis
Before acquiring a spectrum, one can predict the characteristic absorption bands based on the known frequencies for each functional group. This theoretical framework is essential for an accurate interpretation of the experimental data.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Citation(s) |
| Aromatic Rings | C-H Stretch | 3100 - 3000 | Medium to Weak | [5][6] |
| C=C Stretch (in-ring) | 1600 - 1585 & 1500 - 1400 | Medium to Weak | [5] | |
| Methylene (-CH₂-) | C-H Asymmetric & Symmetric Stretch | ~2960 - 2850 | Medium | [5][7] |
| C-H Scissoring (Bend) | ~1465 | Medium | [5] | |
| Aldehyde (-CHO) | C-H Stretch (Fermi Doublet) | 2880 - 2800 & 2760 - 2700 | Weak to Medium | [5][8][9] |
| C=O Carbonyl Stretch | 1705 - 1685 | Strong | [5][9] | |
| Sulfone (-SO₂-) | S=O Asymmetric Stretch | 1350 - 1300 | Strong | [10][11] |
| S=O Symmetric Stretch | 1160 - 1120 | Strong | [10][11] | |
| Fingerprint Region | C-H Out-of-Plane Bending, C-C & C-S Skeletal Vibrations | < 1400 | Complex, Medium to Strong | [5][6] |
Analysis of Expected Peaks:
-
Aromatic C-H Stretch (>3000 cm⁻¹): The presence of sp² hybridized C-H bonds in the two phenyl rings is expected to produce weak to medium absorption bands just above 3000 cm⁻¹.[5]
-
Aliphatic C-H Stretch (<3000 cm⁻¹): The sp³ hybridized C-H bonds of the methylene bridge will show characteristic stretching vibrations just below 3000 cm⁻¹.[7] This clear separation from the aromatic C-H stretches is highly diagnostic.
-
Aldehyde C-H Stretch (~2820 & ~2720 cm⁻¹): A hallmark of aldehydes is the appearance of one or two weak bands for the C-H bond adjacent to the carbonyl. The band near 2720 cm⁻¹ is particularly useful for identification as few other groups absorb in this region.[5][8]
-
Carbonyl C=O Stretch (~1700 cm⁻¹): The C=O bond gives rise to one of the strongest and most prominent peaks in the spectrum.[7] For an aromatic aldehyde like benzaldehyde, conjugation with the phenyl ring lowers the absorption frequency to the 1685-1705 cm⁻¹ range, compared to a saturated aliphatic aldehyde (1730-1720 cm⁻¹).[5][9]
-
Sulfone S=O Stretches (~1320 & ~1140 cm⁻¹): The sulfone group is characterized by two strong absorption bands corresponding to its asymmetric and symmetric stretching modes.[10] The high polarity of the S=O bonds results in strong absorptions, making them easily identifiable.
-
Fingerprint Region (<1400 cm⁻¹): This region contains a complex series of overlapping signals from bending vibrations and skeletal modes, including aromatic C-H out-of-plane (oop) bending and C-S stretching. While difficult to assign individually, the overall pattern is unique to the molecule and serves to confirm its identity when compared against a reference spectrum.[6][12]
Experimental Protocol: Acquiring a High-Quality Spectrum
The following protocol details the KBr (Potassium Bromide) pellet method, a standard and reliable technique for obtaining high-quality FT-IR spectra of solid samples.[13][14]
Causality: KBr is chosen as the matrix because it is transparent to infrared radiation in the typical mid-IR range (4000-400 cm⁻¹) and forms a clear, solid pellet under pressure, minimizing light scattering.[4][14] The sample must be anhydrous and finely ground to ensure a homogenous mixture and prevent scattering losses that can distort the spectrum.[13][15]
Caption: Experimental workflow for FT-IR analysis using the KBr pellet technique.
Step-by-Step Methodology:
-
Preparation: Finely grind 1-2 mg of high-purity this compound using an agate mortar and pestle.[13] Add approximately 100-200 mg of dry, IR-grade KBr powder.[13]
-
Mixing: Gently but thoroughly mix and grind the sample and KBr together until a fine, homogenous powder is obtained. The quality of the final spectrum is highly dependent on the homogeneity of this mixture.[15]
-
Pellet Pressing: Transfer the powder mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a clear, transparent pellet.[13]
-
Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty. Run a background scan to measure the spectrum of the ambient environment (e.g., CO₂, water vapor), which will be automatically subtracted from the sample spectrum.[4]
-
Sample Spectrum: Carefully remove the KBr pellet from the die and place it in the sample holder within the spectrometer. Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.[2][4]
-
Data Analysis: Process the resulting spectrum using the spectrometer's software. This may include baseline correction and peak labeling to identify the precise wavenumbers of the absorption maxima.[16]
Conclusion
The FT-IR spectrum of this compound provides a wealth of structural information that is directly correlated to its constituent functional groups. The definitive strong absorptions of the carbonyl (~1700 cm⁻¹) and sulfone (~1320, ~1140 cm⁻¹) groups, combined with the characteristic C-H stretching patterns for aromatic, aliphatic, and aldehydic protons, create a unique spectral fingerprint. By following the detailed experimental protocol and utilizing the predictive analysis outlined in this guide, researchers can confidently verify the identity and purity of this compound, ensuring the integrity of their synthetic and developmental endeavors.
References
- 1. CAS 468751-38-4: 2-[(phenylsulfonyl)methyl]benzaldehyde [cymitquimica.com]
- 2. rtilab.com [rtilab.com]
- 3. FTIR Analysis - Interpret your FTIR data quickly! 2023 [unitechlink.com]
- 4. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 8. tutorchase.com [tutorchase.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. azooptics.com [azooptics.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. jascoinc.com [jascoinc.com]
- 15. eng.uc.edu [eng.uc.edu]
- 16. scribd.com [scribd.com]
An In-depth Technical Guide to 2-(Phenylsulfonylmethyl)benzaldehyde: Physicochemical Properties, Characterization, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(Phenylsulfonylmethyl)benzaldehyde, a key organic intermediate. The document details its fundamental physical and chemical properties, with a particular focus on its melting point as a critical indicator of purity. A detailed, field-proven protocol for accurate melting point determination is provided, alongside a discussion of the underlying principles. Furthermore, this guide offers insights into a plausible synthetic route and outlines the expected spectroscopic characteristics (¹H NMR, ¹³C NMR, and IR) for structural verification. The potential applications of this compound as a building block in medicinal chemistry and drug discovery are also explored, drawing from the known biological activities of related sulfone and benzaldehyde derivatives.
Introduction: Unveiling this compound
This compound, also known as 2-formylbenzyl phenyl sulfone, is a bifunctional organic compound featuring both an aldehyde and a phenyl sulfone moiety. This unique combination of functional groups makes it a valuable intermediate in organic synthesis, particularly for the construction of more complex molecular architectures. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, including nucleophilic additions, condensations, and reductive aminations. Simultaneously, the phenyl sulfone group, with its strong electron-withdrawing nature and ability to participate in various coupling reactions, imparts specific electronic and steric properties to the molecule and its derivatives.
The strategic placement of the phenylsulfonylmethyl group at the ortho position of the benzaldehyde ring introduces steric constraints and potential for intramolecular interactions, influencing the reactivity of the aldehyde and enabling the synthesis of unique heterocyclic systems. Understanding the physical and spectroscopic properties of this compound is paramount for its effective utilization in multi-step synthetic campaigns and for ensuring the purity and identity of downstream products.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its handling, purification, and application. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 468751-38-4 | [1] |
| Molecular Formula | C₁₄H₁₂O₃S | [1] |
| Molecular Weight | 260.31 g/mol | [1] |
| Appearance | White to off-white crystalline solid | N/A |
| Melting Point | 141.0 - 145.0 °C | N/A |
| Solubility | Moderately soluble in common organic solvents such as dichloromethane, chloroform, and acetone. Sparingly soluble in alcohols and poorly soluble in water. | N/A |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | N/A |
Synthesis and Purification: A Proposed Pathway
A logical synthetic approach would involve the reaction of 2-bromomethylbenzaldehyde with sodium benzenesulfinate. The benzenesulfinate anion acts as a potent nucleophile, displacing the bromide to form the desired carbon-sulfur bond.
Proposed Synthesis Reaction:
Postulated Synthesis Protocol:
-
Reaction Setup: To a solution of 2-bromomethylbenzaldehyde (1.0 eq) in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF), add sodium benzenesulfinate (1.1 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) to facilitate the reaction.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by vacuum filtration.
-
Purification: The crude product is washed with water to remove any inorganic salts. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure this compound as a crystalline solid.
The following diagram illustrates the proposed workflow for the synthesis and purification of this compound.
References
An In-Depth Technical Guide to the Solubility of 2-(Phenylsulfonylmethyl)benzaldehyde in Common Organic Solvents
Abstract
2-(Phenylsulfonylmethyl)benzaldehyde is a bifunctional organic compound of increasing interest in medicinal chemistry and drug discovery as a versatile synthetic building block.[1][2] Its utility in the synthesis of complex heterocyclic structures necessitates a thorough understanding of its physical properties, particularly its solubility in common organic solvents. This technical guide provides a comprehensive analysis of the predicted solubility profile of this compound based on its molecular structure and offers a detailed, field-proven experimental protocol for its systematic determination. This document is intended for researchers, chemists, and drug development professionals who require practical, reliable data for process development, reaction optimization, and formulation studies. While specific quantitative solubility data for this compound is not widely published, this guide establishes a robust framework for its empirical determination.
Introduction: The Chemical and Pharmaceutical Context
This compound, with the molecular formula C₁₄H₁₂O₃S, is a crystalline solid characterized by a melting point in the range of 141-145°C.[3][4] Its structure uniquely combines an electrophilic aldehyde group and a polar sulfone moiety, making it a valuable precursor for constructing diverse molecular architectures.[5] The aldehyde facilitates reactions like condensations and reductive aminations, while the phenylsulfonyl group can influence the molecule's electronic properties and steric profile.
A precise understanding of a compound's solubility is a non-negotiable prerequisite for its successful application in synthesis and drug development. It dictates the choice of reaction media, influences reaction kinetics, is critical for purification strategies such as crystallization, and fundamentally impacts formulation and bioavailability studies. This guide addresses the practical need for this data by providing both a theoretical framework and an empirical methodology.
Theoretical Solubility Profile: A "Like Dissolves Like" Analysis
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[6][7] An analysis of the molecular structure of this compound allows for a reasoned prediction of its solubility behavior.
-
Non-Polar Features: The molecule contains two benzene rings, which are inherently non-polar and hydrophobic. These aromatic systems will favor interactions with non-polar or moderately polar solvents through van der Waals forces.
-
Polar Features: The compound possesses two highly polar functional groups: the aldehyde (-CHO) and the sulfone (-SO₂-). The oxygen atoms in these groups are strong hydrogen bond acceptors, and the entire sulfonyl group introduces a significant dipole moment.
Prediction: Based on this structural duality, this compound is predicted to be:
-
Insoluble in Water: The large, non-polar surface area of the two aromatic rings will dominate, preventing effective solvation by polar water molecules.[7]
-
Sparingly Soluble in Non-Polar Solvents (e.g., Hexane, Toluene): While the aromatic rings have an affinity for these solvents, the highly polar sulfone and aldehyde groups will hinder dissolution.
-
Moderately to Highly Soluble in Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF)): These solvents can engage in dipole-dipole interactions with the polar functional groups of the solute while also accommodating its non-polar regions.
-
Moderately Soluble in Polar Protic Solvents (e.g., Ethanol, Methanol): These alcohols can act as hydrogen bond donors to the oxygen atoms of the aldehyde and sulfone groups, facilitating solubility.
Experimental Determination of Solubility: A Validated Protocol
The following protocol provides a systematic, step-by-step method for determining the qualitative and semi-quantitative solubility of this compound at ambient temperature (typically 20-25°C).
Materials and Equipment
-
This compound (Purity ≥97%)
-
Analytical Balance (±0.1 mg precision)
-
Vortex Mixer
-
Calibrated Micropipettes
-
A selection of organic solvents (HPLC grade or equivalent):
-
Hexane
-
Toluene
-
Dichloromethane (DCM)
-
Diethyl Ether
-
Ethyl Acetate
-
Acetone
-
Acetonitrile (ACN)
-
Isopropanol (IPA)
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
Dimethyl Sulfoxide (DMSO)
-
-
4 mL glass vials with screw caps
Experimental Workflow Diagram
The logical flow of the solubility determination protocol is illustrated below. This self-validating workflow ensures a systematic approach from initial screening to final classification.
Caption: Diagram 1: A stepwise workflow for determining the solubility of a solid compound in various solvents.
Step-by-Step Procedure
The causality behind this protocol is to systematically challenge the solute with an increasing volume of solvent, allowing for classification into standardized solubility categories.
-
Preparation: Accurately weigh approximately 10.0 mg of this compound into a clean, dry 4 mL glass vial.[8] Record the exact mass. Prepare one vial for each solvent to be tested.
-
Initial Solvent Addition: To the first vial, add an initial aliquot of 0.2 mL (200 µL) of the chosen solvent. This creates an initial high concentration of 50 mg/mL to test for high solubility.
-
Equilibration: Cap the vial securely and vortex vigorously for 60 seconds to ensure thorough mixing and break up any aggregates.[8] Allow the vial to stand for at least 5 minutes to allow any undissolved solids to settle. This "rest" period is crucial to avoid misinterpreting a slow-dissolving solid as insoluble.
-
Observation: Carefully observe the vial against a dark background. If the solution is completely clear with no visible solid particles, the compound is considered soluble at ≥50 mg/mL.
-
Incremental Solvent Addition: If solid material remains, add another 0.2 mL of the solvent to the vial (total volume 0.4 mL, concentration of 25 mg/mL). Repeat the equilibration step (Step 3) and observation (Step 4).
-
Continue Titration: Continue adding 0.2 mL aliquots of solvent, followed by equilibration and observation, until the solid is fully dissolved or a total volume of 2.0 mL has been added (corresponding to a concentration of 5 mg/mL).
-
Classification: Record the total volume of solvent required to completely dissolve the 10 mg sample. Use this information to classify the solubility according to the categories in Table 1. If the solid does not dissolve after adding 2.0 mL, it can be classified as "Insoluble."
Data Presentation and Interpretation
All experimental results should be compiled into a clear, comparative format. The following table provides a standardized template for reporting solubility data, based on the protocol described above.
Table 1: Solubility of this compound in Common Organic Solvents at Ambient Temperature
| Solvent Class | Solvent | Predicted Solubility | Approx. Concentration for Dissolution (mg/mL) | Solubility Classification |
| Non-Polar | Hexane | Sparingly Soluble | Researcher to fill in | Researcher to classify |
| Toluene | Sparingly Soluble | Researcher to fill in | Researcher to classify | |
| Moderately Polar | Dichloromethane | Soluble | Researcher to fill in | Researcher to classify |
| Diethyl Ether | Soluble | Researcher to fill in | Researcher to classify | |
| Ethyl Acetate | Soluble | Researcher to fill in | Researcher to classify | |
| Polar Aprotic | Acetone | Very Soluble | Researcher to fill in | Researcher to classify |
| Acetonitrile | Soluble | Researcher to fill in | Researcher to classify | |
| Dimethyl Sulfoxide | Very Soluble | Researcher to fill in | Researcher to classify | |
| Polar Protic | Methanol | Soluble | Researcher to fill in | Researcher to classify |
| Ethanol | Soluble | Researcher to fill in | Researcher to classify | |
| Isopropanol | Soluble | Researcher to fill in | Researcher to classify |
Solubility Classification Criteria:
-
Very Soluble: > 50 mg/mL
-
Soluble: 25 - 50 mg/mL
-
Slightly Soluble: 5 - 25 mg/mL
-
Insoluble: < 5 mg/mL
Conclusion
While published quantitative data is scarce, a structural analysis of this compound strongly suggests it possesses favorable solubility in a range of common polar aprotic and protic organic solvents, with limited solubility in non-polar media and practical insolubility in water. The experimental protocol detailed in this guide provides a reliable, efficient, and self-validating method for researchers to empirically determine the solubility profile of this important synthetic intermediate. The resulting data will empower scientists and drug development professionals to make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating research and development timelines.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | 468751-38-4 | TCI AMERICA [tcichemicals.com]
- 4. 468751-38-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. CAS 468751-38-4: 2-[(phenylsulfonyl)methyl]benzaldehyde [cymitquimica.com]
- 6. m.youtube.com [m.youtube.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chem.ws [chem.ws]
An In-depth Technical Guide to 2-(Phenylsulfonylmethyl)benzaldehyde: From Putative First Synthesis to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Phenylsulfonylmethyl)benzaldehyde, a versatile bifunctional molecule with significant potential in organic synthesis and medicinal chemistry. While the primary literature detailing its initial discovery and synthesis remains elusive despite extensive searches, this document constructs a putative first synthesis based on established and chemically sound methodologies. The guide delves into the mechanistic underpinnings of this proposed synthesis, offering detailed experimental protocols and expert insights into the causality behind experimental choices. Furthermore, it explores the compound's physicochemical properties, potential applications in drug development, and provides a framework for its practical application in a research setting.
Introduction: The Strategic Value of a Bifunctional Building Block
This compound, also known by its synonym 2-Formylbenzyl Phenyl Sulfone, is an organic compound featuring both an aldehyde and a phenylsulfonyl moiety.[1][2] This unique combination of functional groups imparts a dual reactivity that makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals.[2] The aldehyde group serves as a versatile handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and condensations, while the phenylsulfonyl group can act as a leaving group or participate in various carbon-carbon bond-forming reactions.
The strategic placement of the phenylsulfonylmethyl group at the ortho position of the benzaldehyde introduces steric and electronic influences that can be exploited to achieve specific stereochemical outcomes in downstream reactions. The sulfonyl group's electron-withdrawing nature also activates the benzylic protons, facilitating the formation of a stabilized carbanion for further functionalization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 468751-38-4 | [1] |
| Molecular Formula | C₁₄H₁₂O₃S | [1] |
| Molecular Weight | 260.31 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 141-145 °C | [3] |
| Solubility | Moderately soluble in organic solvents | [2] |
The Putative First Synthesis: A Logical Reconstruction
Despite a thorough review of scientific databases and patent literature, the seminal publication describing the first synthesis of this compound could not be definitively identified. However, based on fundamental principles of organic chemistry and known transformations of similar substrates, a highly plausible and efficient synthetic route can be proposed. This putative first synthesis involves a two-step sequence starting from the readily available 2-methylbenzaldehyde.
The proposed pathway is as follows:
-
Radical Bromination: Free-radical bromination of 2-methylbenzaldehyde to yield 2-(bromomethyl)benzaldehyde.
-
Nucleophilic Substitution: Subsequent nucleophilic substitution of the bromide with sodium benzenesulfinate to afford the target molecule.
This approach is logical due to the high reactivity of benzylic protons towards radical halogenation and the excellent nucleophilicity of sulfinate salts.
Step 1: Benzylic Bromination of 2-Methylbenzaldehyde
The selective introduction of a bromine atom at the benzylic position of 2-methylbenzaldehyde is a critical first step. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is the method of choice for this transformation. This reaction proceeds via a free-radical chain mechanism, which is favored at the benzylic position due to the resonance stabilization of the resulting benzyl radical.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is preferred over molecular bromine (Br₂) for benzylic bromination as it provides a low, constant concentration of bromine in the reaction mixture, which minimizes competing electrophilic aromatic substitution on the electron-rich benzene ring.
-
Radical Initiator (AIBN): AIBN is a common and effective radical initiator that decomposes upon heating to generate nitrogen gas and two cyanoisopropyl radicals, which then initiate the chain reaction.
-
Solvent (Carbon Tetrachloride or Acetonitrile): An inert solvent that does not participate in the radical reaction is crucial. Carbon tetrachloride has been traditionally used, though safer alternatives like acetonitrile are now more common.
Diagram 1: Proposed Synthesis Workflow
Caption: A plausible two-step synthesis of this compound.
Step 2: Nucleophilic Substitution with Sodium Benzenesulfinate
The second step involves the displacement of the bromide in 2-(bromomethyl)benzaldehyde by the sulfinate anion. This is a classic SN2 reaction where the sulfur atom of the benzenesulfinate acts as the nucleophile.
Causality Behind Experimental Choices:
-
Sodium Benzenesulfinate: This salt provides the nucleophilic benzenesulfinate anion. It is a stable and commercially available reagent.
-
Solvent (Dimethylformamide - DMF): A polar aprotic solvent like DMF is ideal for SN2 reactions as it solvates the cation (Na⁺) effectively, leaving the anion (the nucleophile) relatively free and highly reactive. It also has a high boiling point, allowing the reaction to be heated to increase the rate.
Diagram 2: Reaction Mechanism
Caption: The proposed reaction mechanism for the synthesis.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the putative synthesis of this compound. These are based on standard laboratory procedures for similar reactions and should be performed by qualified personnel in a well-ventilated fume hood.
Protocol for Step 1: Synthesis of 2-(Bromomethyl)benzaldehyde
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-methylbenzaldehyde (12.0 g, 0.1 mol) and carbon tetrachloride (100 mL).
-
Reagent Addition: Add N-bromosuccinimide (17.8 g, 0.1 mol) and AIBN (0.164 g, 1 mmol) to the flask.
-
Reaction Conditions: Heat the mixture to reflux (approximately 77 °C) under a nitrogen atmosphere. The reaction is typically monitored by TLC for the disappearance of the starting material.
-
Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Purification: Wash the filtrate with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(bromomethyl)benzaldehyde, which can be used in the next step without further purification or purified by column chromatography.
Protocol for Step 2: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve sodium benzenesulfinate (16.4 g, 0.1 mol) in dimethylformamide (100 mL).
-
Reagent Addition: Add the crude 2-(bromomethyl)benzaldehyde (from the previous step, ~0.1 mol) dropwise to the solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-water. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to afford pure this compound.
Applications in Drug Development and Research
The bifunctional nature of this compound makes it an attractive starting material for the synthesis of various heterocyclic scaffolds, which are prevalent in many biologically active compounds.
-
Synthesis of Nitrogen-Containing Heterocycles: The aldehyde functionality can readily undergo condensation with amines, hydrazines, and other nitrogen-containing nucleophiles to form imines, hydrazones, and other intermediates that can subsequently cyclize to form quinolines, benzodiazepines, and other important heterocyclic systems.
-
Carbon-Carbon Bond Formation: The activated methylene group adjacent to the sulfone can be deprotonated to form a nucleophilic carbanion, which can then participate in various carbon-carbon bond-forming reactions, such as aldol reactions or Michael additions.
-
Julia-Kocienski Olefination: The phenylsulfonyl group can be utilized in the Julia-Kocienski olefination to form alkenes with high stereoselectivity, a valuable transformation in the synthesis of complex natural products and pharmaceuticals.
Conclusion
References
Fundamental reaction mechanisms involving 2-(Phenylsulfonylmethyl)benzaldehyde
An In-depth Technical Guide to the Fundamental Reaction Mechanisms of 2-(Phenylsulfonylmethyl)benzaldehyde
Abstract
This compound is a versatile bifunctional organic compound featuring both an electrophilic aldehyde and a nucleophilic-capable active methylene group. This unique structural arrangement makes it a valuable precursor in a variety of carbon-carbon bond-forming reactions, enabling the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the core reaction mechanisms involving this reagent, with a focus on the Morita-Baylis-Hillman (MBH) reaction, base-catalyzed aldol and Knoevenagel condensations, and its potential in cascade sequences. Methodologies are explained with an emphasis on the causal relationships behind experimental choices, supported by detailed protocols and mechanistic diagrams to provide a comprehensive resource for researchers in organic synthesis and drug development.
Introduction: The Duality of this compound
This compound, also known as 2-Formylbenzyl Phenyl Sulfone, possesses two key reactive sites within its structure.[1][2]
-
The Aldehyde Group (-CHO): An electrophilic center, susceptible to attack by nucleophiles. It is the gateway for reactions such as additions, condensations, and acetalizations.[3][4]
-
The Active Methylene Group (-CH₂-): Positioned between two electron-withdrawing groups (the phenylsulfonyl and the benzaldehyde-substituted aromatic ring), the protons on this carbon are acidic. Upon deprotonation with a suitable base, this site becomes a potent carbon nucleophile.
This duality allows the molecule to act as either an electrophile or, upon activation, a nucleophile, opening pathways to intricate synthetic transformations. The phenylsulfonyl group not only activates the methylene protons but also serves as a stable and often useful functional group in the final product.[2]
The Morita-Baylis-Hillman (MBH) Reaction: A Nucleophilic Trigger
The Morita-Baylis-Hillman (MBH) reaction is a powerful C-C bond-forming reaction that couples an activated alkene with an electrophile, such as an aldehyde, under the catalysis of a nucleophile like a tertiary amine or phosphine.[5][6] Given its aldehyde functionality, this compound is an excellent electrophilic partner in this reaction.
The Core Mechanism
The reaction proceeds through a three-step mechanism catalyzed most commonly by 1,4-diazabicyclo[2.2.2]octane (DABCO).[5][6][7]
-
Michael Addition: The nucleophilic catalyst (DABCO) performs a conjugate addition to the activated alkene (e.g., an acrylate), generating a zwitterionic enolate intermediate.[6][7]
-
Aldol-Type Addition: The generated enolate, the key nucleophile, attacks the carbonyl carbon of this compound. This forms a new carbon-carbon bond and creates a second zwitterionic intermediate. This step is typically the rate-determining step of the reaction.[7]
-
Proton Transfer & Elimination: An intermolecular proton transfer, often involving a protic solvent or another molecule of the starting alcohol, neutralizes the alkoxide. Subsequent elimination of the catalyst regenerates the double bond and yields the final, densely functionalized allylic alcohol product.[5][7]
Mechanistic Diagram: The MBH Reaction Pathway
Caption: Generalized workflow of the Morita-Baylis-Hillman reaction.
Causality in Experimental Design
-
Choice of Catalyst: DABCO is highly effective due to its high nucleophilicity and unhindered structure, which facilitates the initial Michael addition.[7] Phosphines can also be used and are sometimes more reactive.
-
Solvent Effects: Protic solvents or the presence of water can accelerate the reaction. Hydrogen bonding can stabilize the zwitterionic intermediates and facilitate the crucial proton transfer step.[6][7]
-
Reaction Rate: The MBH reaction is notoriously slow.[5] The electronic nature of the aldehyde is a key factor; electron-withdrawing groups on the aromatic ring can increase the electrophilicity of the carbonyl carbon, potentially accelerating the aldol addition step. High pressure can also be employed to increase reaction rates.[7]
Aldol and Knoevenagel Condensations: The Active Methylene Pathway
The acidic nature of the methylene protons allows this compound to act as a nucleophile precursor in classic carbonyl chemistry.
Mechanism: Deprotonation and Nucleophilic Attack
-
Carbanion Formation: In the presence of a suitable base (e.g., NaH, K₂CO₃, or an amine base like piperidine), a proton is abstracted from the methylene group. The resulting carbanion is stabilized by resonance delocalization of the negative charge onto the sulfonyl oxygen atoms and the aromatic ring system.
-
Nucleophilic Addition: This stabilized carbanion then acts as a nucleophile, attacking an electrophilic carbonyl carbon.
-
In an Aldol-type reaction , the electrophile can be another molecule of this compound (self-condensation) or a different aldehyde/ketone, leading to a β-hydroxy sulfone.[8]
-
In a Knoevenagel condensation , the reaction is typically followed by a dehydration step (elimination of water) to form a new C=C double bond, yielding an α,β-unsaturated product.[9] This pathway is favored by conditions that promote elimination, such as higher temperatures.[9]
-
Mechanistic Diagram: Base-Catalyzed Condensation
Caption: Divergent pathways from the active methylene group.
Potential in Cascade Reactions
The presence of both nucleophilic and electrophilic centers in the same molecule makes this compound an ideal substrate for cascade (or tandem) reactions. These processes, where multiple bonds are formed in a single synthetic operation without isolating intermediates, are highly efficient and atom-economical.[10]
A hypothetical cascade could be initiated by an external nucleophile attacking the aldehyde. The resulting intermediate could then trigger an intramolecular reaction involving the active methylene group, leading to the rapid construction of a complex cyclic system. For instance, a reaction with an arylsulfonyl methyl isocyanide, facilitated by a base, could involve an initial reaction at one site followed by an intramolecular cyclization, similar to cascade processes seen with related compounds.[10][11]
Experimental Protocols and Data
Representative Protocol: Morita-Baylis-Hillman Reaction
This protocol is a generalized procedure based on standard MBH reaction conditions.
Objective: To synthesize the MBH adduct from this compound and methyl acrylate.
Materials:
-
This compound (1.0 eq)
-
Methyl acrylate (1.5 eq)
-
DABCO (0.2 eq)
-
Solvent (e.g., DMF or a THF/water mixture)
-
Dichloromethane (for extraction)
-
Saturated aq. NH₄Cl (for workup)
-
Anhydrous MgSO₄ (for drying)
-
Silica gel (for chromatography)
Procedure:
-
To a solution of this compound in the chosen solvent, add methyl acrylate followed by DABCO.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Note: MBH reactions can take several days to reach completion.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure MBH adduct.
Tabulated Reaction Data
The following table summarizes typical outcomes for related MBH reactions, illustrating the impact of different substrates.
| Electrophile (Aldehyde) | Activated Alkene | Catalyst (mol%) | Time | Yield (%) | Reference |
| Benzaldehyde | Methyl Acrylate | DABCO (15) | 6 days | 39% | |
| Trichloroacetaldehyde | Methyl Acrylate | DABCO (15) | 20 hours | 55% | |
| Acetaldehyde | t-Butyl Acrylate | DABCO (15) | 7 days | 89% | |
| p-Nitrobenzaldehyde | Phenyl Vinyl Ketone | PBu₃ (20) | 1 hour | 23% |
Insight: The data shows that reaction times are highly variable and depend significantly on the electronics of both the aldehyde and the alkene. More electrophilic aldehydes (like trichloroacetaldehyde) react faster.
Conclusion
This compound is a powerful synthetic intermediate whose reactivity is dominated by the interplay between its aldehyde and active methylene functionalities. A thorough understanding of its participation in fundamental mechanisms such as the Morita-Baylis-Hillman reaction and aldol-type condensations is crucial for its effective deployment in the synthesis of complex organic molecules. The potential for this substrate in developing novel cascade reactions remains a promising area for future research, offering elegant and efficient routes to valuable chemical entities.
References
- 1. This compound | 468751-38-4 | TCI AMERICA [tcichemicals.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Propose a mechanism for the acid-catalyzed reaction of benzaldehy... | Study Prep in Pearson+ [pearson.com]
- 4. researchgate.net [researchgate.net]
- 5. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 6. Baylis-Hillman Reaction [organic-chemistry.org]
- 7. princeton.edu [princeton.edu]
- 8. Asymmetric aldol reactions of achiral 2-phenylsulfanyl aldehydes with small- and medium-sized carbocyclic rings: the synthesis of homochiral spirocyclic lactones, pyrrolidines and tetrahydrofurans - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Cascade synthesis of 2,4-disulfonylpyrroles by the sulfonylation/[2 + 3]-cycloaddition reactions of gem-dibromoalkenes with arylsulfonyl methyl isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cascade synthesis of 2,4-disulfonylpyrroles by the sulfonylation/[2 + 3]-cycloaddition reactions of gem-dibromoalkenes with arylsulfonyl methyl isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Julia-Kocienski Olefination with 2-(Phenylsulfonylmethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power and Precision of the Julia-Kocienski Olefination
The Julia-Kocienski olefination is a powerful and widely utilized carbon-carbon double bond-forming reaction in modern organic synthesis. A modification of the classical Julia-Lythgoe olefination, this reaction offers significant advantages, including mild reaction conditions, broad functional group tolerance, and often high E-stereoselectivity. The one-pot nature of the Julia-Kocienski protocol makes it a highly efficient method for the synthesis of complex alkenes, a structural motif prevalent in natural products and pharmaceuticals.
This application note provides a detailed guide to the use of a unique bifunctional reagent, 2-(phenylsulfonylmethyl)benzaldehyde, in the Julia-Kocienski olefination. This molecule possesses both the nucleophilic precursor (the phenylsulfonylmethyl group) and the electrophilic partner (the aldehyde) within the same structure, opening the door to novel intramolecular reactions for the synthesis of cyclic structures, particularly stilbene derivatives.
Scientific Foundation: Mechanism of the Julia-Kocienski Olefination
The Julia-Kocienski olefination proceeds through a fascinating mechanistic cascade that ultimately furnishes an alkene. The key to this modified reaction is the use of a heteroaryl sulfone, most commonly a benzothiazol-2-yl (BT) or a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone. However, the principles can be extended to other activated sulfones.
The reaction is initiated by the deprotonation of the carbon alpha to the sulfonyl group using a strong base, generating a stabilized carbanion. This carbanion then undergoes a nucleophilic addition to the carbonyl group of an aldehyde, forming a β-alkoxy sulfone intermediate. The subsequent crucial step is a Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, where the alkoxide attacks the heteroaryl ring of the sulfone. This rearrangement is followed by the extrusion of sulfur dioxide (SO₂) and the heteroaryl leaving group, resulting in the formation of the desired alkene. The high E-selectivity often observed is a result of the thermodynamic stability of the intermediates leading to the trans-alkene.
Synthesis of this compound: A Step-by-Step Protocol
The bifunctional reagent, this compound, is not commercially available and must be synthesized. A reliable two-step procedure is outlined below:
Step 1: Synthesis of 2-(Bromomethyl)benzaldehyde
This initial step involves the radical bromination of 2-methylbenzaldehyde.
-
Materials:
-
2-Methylbenzaldehyde
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Carbon tetrachloride (CCl₄) or another suitable non-polar solvent
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylbenzaldehyde (1.0 eq.) in CCl₄.
-
Add N-bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN or BPO (0.02-0.05 eq.).
-
Heat the reaction mixture to reflux. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-(bromomethyl)benzaldehyde.
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Step 2: Synthesis of this compound
This step involves a nucleophilic substitution of the bromide with sodium benzenesulfinate.
-
Materials:
-
2-(Bromomethyl)benzaldehyde (from Step 1)
-
Sodium benzenesulfinate
-
Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-(bromomethyl)benzaldehyde (1.0 eq.) in DMF.
-
Add sodium benzenesulfinate (1.1 eq.) to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water and diethyl ether or ethyl acetate.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization or flash column chromatography.
-
Application Protocol: Intramolecular Julia-Kocienski Olefination
The unique structure of this compound allows for an intramolecular Julia-Kocienski olefination to produce stilbene. This protocol provides a general guideline, and optimization of reaction conditions may be necessary.
-
Materials:
-
This compound
-
A strong, non-nucleophilic base such as potassium hexamethyldisilazide (KHMDS), sodium hexamethyldisilazide (NaHMDS), or lithium diisopropylamide (LDA)
-
Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent
-
Anhydrous work-up solutions (e.g., saturated ammonium chloride)
-
-
Procedure:
-
In an oven-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the strong base (1.0-1.2 eq.) dropwise to the cooled solution. The formation of the carbanion is often indicated by a color change.
-
Stir the reaction mixture at -78 °C for the optimized reaction time (typically 1-4 hours). The progress of the intramolecular cyclization can be monitored by TLC analysis of quenched aliquots.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the reaction mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting stilbene derivative by flash column chromatography or recrystallization.
-
Data Presentation: Expected Outcomes and Influencing Factors
While a specific protocol for the intramolecular Julia-Kocienski olefination of this compound is not extensively documented in the literature, data from intermolecular reactions with ortho-substituted benzaldehydes can provide valuable insights into expected yields and stereoselectivity.
| Aldehyde Substrate (ortho-substituted) | Sulfone Partner | Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |
| 2-Chlorobenzaldehyde | Alkyl Phenyl Sulfone | KHMDS | THF | -78 to RT | 75-85 | >95:5 |
| 2-Methylbenzaldehyde | Alkyl Phenyl Sulfone | NaHMDS | DME | -78 to RT | 80-90 | >95:5 |
| 2-Methoxybenzaldehyde | Alkyl Phenyl Sulfone | LDA | THF | -78 to 0 | 70-80 | >90:10 |
Key Observations and Causality:
-
High E-Selectivity: The Julia-Kocienski olefination is renowned for its high E-selectivity, which is generally observed with aromatic aldehydes. This is attributed to the thermodynamic favorability of the anti-diastereomeric β-alkoxy sulfone intermediate, which leads to the formation of the trans-alkene.
-
Steric Hindrance: The presence of an ortho-substituent on the benzaldehyde can influence the reaction rate and, in some cases, the stereoselectivity. Significant steric hindrance may necessitate longer reaction times or higher temperatures.
-
Base and Solvent Effects: The choice of base and solvent is critical. Strong, non-nucleophilic bases are required to efficiently generate the sulfone carbanion. The solvent can influence the solubility of the intermediates and the aggregation state of the base, thereby affecting the reaction's efficiency and selectivity. Aprotic solvents like THF and DME are commonly employed.
Visualizing the Process
Workflow for the Synthesis and Application of this compound
Caption: Synthetic route to the bifunctional reagent and its intramolecular olefination.
Mechanistic Diagram of the Intramolecular Julia-Kocienski Olefination
Caption: Key intermediates in the intramolecular Julia-Kocienski cyclization.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established principles of organic reactions. To ensure the success and reproducibility of these procedures, the following self-validating measures should be implemented:
-
Characterization of Intermediates: It is crucial to fully characterize the intermediate, 2-(bromomethyl)benzaldehyde, and the final precursor, this compound, using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity before proceeding to the next step.
-
Monitoring Reaction Progress: The use of thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) is essential for monitoring the progress of each reaction. This allows for the determination of the optimal reaction time and helps in identifying the formation of any side products.
-
Control Experiments: When optimizing the intramolecular olefination, control experiments varying the base, solvent, temperature, and reaction time can be performed to identify the conditions that provide the highest yield and stereoselectivity.
Conclusion
The Julia-Kocienski olefination stands as a cornerstone of modern alkene synthesis. The application of this powerful reaction to a bifunctional substrate like this compound presents an elegant and efficient strategy for the synthesis of cyclic alkenes. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers in the fields of organic synthesis and drug development to harness the full potential of this remarkable transformation.
The Strategic Application of 2-(Phenylsulfonylmethyl)benzaldehyde in the Synthesis of Bioactive Isoindolinones
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Medicinally Relevant Scaffolds
In the landscape of medicinal chemistry, the quest for efficient and modular synthetic routes to novel bioactive scaffolds is paramount. 2-(Phenylsulfonylmethyl)benzaldehyde has emerged as a valuable and versatile building block, particularly in the construction of nitrogen-containing heterocycles, which form the core of numerous therapeutic agents.[1][2] This application note details the utility of this reagent in the synthesis of substituted isoindolinones, a privileged scaffold in drug discovery renowned for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4][5]
The unique structural feature of this compound lies in the juxtaposition of a reactive aldehyde functionality and a phenylsulfonylmethyl group at the ortho position. This arrangement facilitates a tandem reaction sequence, enabling the rapid assembly of the isoindolinone core from simple and readily available starting materials. The phenylsulfonylmethyl group, a key player in this transformation, serves as an excellent leaving group, driving the crucial intramolecular cyclization step.[6][7]
This guide provides a comprehensive overview of the application of this compound in the synthesis of N-substituted isoindolinones, complete with a detailed experimental protocol, mechanistic insights, and a summary of the biological relevance of the resulting compounds.
Core Application: One-Pot Synthesis of N-Substituted Isoindolinones
The primary application of this compound in medicinal chemistry is its use as a key precursor in the one-pot synthesis of a diverse library of N-substituted isoindolinones. This method offers a streamlined and efficient alternative to traditional multi-step syntheses.
Reaction Principle
The synthesis proceeds via a tandem sequence initiated by the formation of an imine between this compound and a primary amine.[8] Subsequent intramolecular cyclization, facilitated by the displacement of the phenylsulfonyl group, leads to the formation of the isoindolinone ring system. This one-pot approach allows for the introduction of a wide variety of substituents on the nitrogen atom of the isoindolinone core, enabling the exploration of structure-activity relationships (SAR) for drug discovery programs.
Logical Workflow for Isoindolinone Synthesis
Caption: One-pot synthesis of N-substituted isoindolinones.
Experimental Protocol: Synthesis of 2-Benzylisoindolin-1-one
This protocol provides a representative example of the synthesis of an N-substituted isoindolinone using this compound and benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Toluene, anhydrous
-
Sodium sulfate, anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 mmol) in anhydrous toluene (10 mL) in a round-bottom flask, add benzylamine (1.1 mmol).
-
Reaction Execution: Stir the reaction mixture at reflux (approximately 110 °C) for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2-benzylisoindolin-1-one.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mechanistic Insights: The Role of the Phenylsulfonylmethyl Group
The success of this synthetic strategy hinges on the unique reactivity imparted by the ortho-phenylsulfonylmethyl substituent.
Diagram of the Reaction Mechanism
Caption: Key steps in the isoindolinone synthesis.
The phenylsulfonyl group is a potent electron-withdrawing group, which increases the acidity of the benzylic protons of the methyl group. More importantly, the corresponding benzenesulfinate anion is a stable leaving group, which facilitates the final elimination step to form the isoindolinone ring.[7] This "traceless" role of the phenylsulfonylmethyl group is a key advantage of this methodology.
Applications in Medicinal Chemistry: The Isoindolinone Scaffold
The isoindolinone core is a "privileged structure" in medicinal chemistry, found in a number of approved drugs and clinical candidates.[5][9][10] The ability to readily synthesize a diverse library of N-substituted isoindolinones using this compound allows for the rapid exploration of this chemical space for various therapeutic targets.
Table 1: Examples of Bioactive Isoindolinone-Containing Molecules
| Compound | Therapeutic Area | Mechanism of Action (if known) |
| Lenalidomide | Oncology | Immunomodulatory agent |
| Pomalidomide | Oncology | Immunomodulatory agent |
| Apremilast | Inflammation | PDE4 inhibitor |
| Talidomide | Oncology, Inflammation | Immunomodulatory agent |
This table is for illustrative purposes and the listed compounds are not necessarily synthesized using this compound.
The synthetic route described herein provides a powerful tool for the generation of novel isoindolinone analogues for screening in various disease models. The "R" group introduced from the primary amine can be readily varied to modulate the physicochemical properties and biological activity of the final compounds, facilitating lead optimization efforts.
Conclusion and Future Directions
This compound is a highly effective and versatile reagent for the synthesis of medicinally important N-substituted isoindolinones. The one-pot nature of the reaction, coupled with the broad availability of primary amines, allows for the efficient generation of diverse chemical libraries for drug discovery. The key to this methodology is the strategic placement of the phenylsulfonylmethyl group, which acts as an excellent leaving group to drive the critical cyclization step.
Future research in this area could explore the development of enantioselective versions of this reaction to access chiral isoindolinones, which are often required for optimal biological activity. Furthermore, the application of this methodology to the synthesis of more complex, fused heterocyclic systems based on the isoindolinone core holds significant promise for the discovery of next-generation therapeutic agents.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] A Catalyst-Free One-Pot Protocol for the Construction of Substituted Isoindolinones under Sustainable Conditions | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phenylsulfonate as a photolabile group for intramolecular carbon–carbon cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. How does benzaldehyde react with amines? - Blog [sinoshiny.com]
- 9. researchgate.net [researchgate.net]
- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
Application Notes and Protocols for the Julia-Kocienski Reaction with Hindered Aldehydes
Introduction: Navigating Steric Challenges in Olefin Synthesis
The Julia-Kocienski olefination stands as a cornerstone of modern organic synthesis, celebrated for its capacity to form carbon-carbon double bonds under mild conditions with a broad substrate scope and generally high (E)-selectivity.[1][2][3][4] This one-pot modification of the classical Julia-Lythgoe reaction has become indispensable in the late-stage synthesis of complex natural products and active pharmaceutical ingredients.[1][3][5][6] However, the reaction's efficiency can be significantly challenged when one of the coupling partners, the aldehyde, possesses substantial steric bulk around the carbonyl group.
This guide provides an in-depth analysis and a robust experimental protocol for successfully executing the Julia-Kocienski reaction with sterically hindered aldehydes. We will explore the mechanistic nuances imposed by steric hindrance and detail the critical parameters that must be optimized to achieve high yields and predictable stereoselectivity. This document is intended for researchers, scientists, and drug development professionals seeking to overcome the synthetic hurdles associated with sterically demanding substrates.
Mechanistic Considerations: Why Hindered Aldehydes Pose a Challenge
A fundamental understanding of the reaction mechanism is paramount to troubleshooting and optimizing reactions with difficult substrates. The Julia-Kocienski olefination proceeds through a well-established sequence of steps.[7][8][9]
-
Deprotonation: A strong base abstracts a proton from the carbon alpha to the sulfone group, generating a nucleophilic carbanion.
-
Nucleophilic Addition: The sulfone carbanion adds to the carbonyl carbon of the aldehyde, forming a diastereomeric mixture of β-alkoxy sulfone intermediates (syn and anti).
-
Smiles Rearrangement: The resulting alkoxide undergoes an intramolecular S-to-O migration of the heteroaryl group (e.g., benzothiazolyl or phenyltetrazolyl), yielding a spirocyclic intermediate.[1][8]
-
Elimination: This intermediate collapses, extruding sulfur dioxide (SO₂) and a heteroaryl oxide anion to furnish the final alkene product.
Steric hindrance on the aldehyde primarily impacts the initial nucleophilic addition step. A bulky substituent adjacent to the carbonyl group shields the electrophilic carbon, slowing the rate of attack by the sulfone carbanion. This can lead to several undesirable outcomes:
-
Reduced Reaction Rates: Requiring extended reaction times or higher temperatures, which can compromise selectivity.
-
Competing Pathways: If the addition is slow, the highly reactive sulfone anion may engage in side reactions, such as self-condensation (though this is less of an issue for certain sulfone types).[10]
-
Altered Stereoselectivity: The stereochemical outcome of the reaction is intrinsically linked to the syn/anti ratio of the β-alkoxy sulfone adducts formed in the initial addition.[1][11] Steric interactions in the transition state can alter this ratio, potentially eroding the high (E)-selectivity typically observed.
The choice of the activating group on the sulfone is a critical first step in mitigating these challenges. While benzothiazol-2-yl (BT) sulfones are effective, 1-phenyl-1H-tetrazol-5-yl (PT) and 1-tert-butyl-1H-tetrazol-5-yl (TBT) sulfones are often superior for demanding applications.[7][10] The PT and TBT groups promote higher (E)-selectivity and are less prone to self-condensation, allowing for a cleaner reaction profile, especially when pre-metalation of the sulfone is required.[10][12]
Caption: The Julia-Kocienski olefination mechanism.
Protocol Design for Hindered Substrates: A Step-by-Step Guide
This protocol is optimized for the reaction between a sterically demanding aldehyde and a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone, leveraging a pre-metalation strategy to ensure controlled addition.
Core Principle: Controlled Anion Generation and Addition
For hindered aldehydes, a "pre-metalation" approach is superior to "Barbier-like" conditions.[10] By forming the sulfone anion completely at low temperature before the introduction of the aldehyde, we maximize its concentration and add the sensitive aldehyde slowly into this reactive environment. This minimizes side reactions and allows the sluggish addition to proceed cleanly.
Reagents and Materials
| Reagent/Material | Grade | Supplier Recommendation | Notes |
| Alkyl 1-phenyl-1H-tetrazol-5-yl (PT) sulfone | Synthesis Grade | Commercial Source | Dry thoroughly under high vacuum before use. |
| Hindered Aldehyde | Synthesis Grade | Commercial or Synthetic | Purify by chromatography/distillation if needed. |
| Potassium bis(trimethylsilyl)amide (KHMDS) | 0.5 M solution in Toluene | Commercial Source | Titrate prior to use for accurate molarity. |
| Anhydrous Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | Solvent Purification System | |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent Grade | N/A | For quenching the reaction. |
| Ethyl Acetate, Hexanes | HPLC Grade | N/A | For extraction and chromatography. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | N/A | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | N/A | For flash column chromatography. |
Experimental Workflow
Caption: Experimental workflow for olefination of hindered aldehydes.
Detailed Step-by-Step Procedure
1. Reaction Setup:
-
Ensure all glassware is rigorously oven-dried and assembled hot under a positive pressure of dry argon or nitrogen.
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the alkyl PT-sulfone (1.1 equivalents).
2. Anion Formation:
-
Add anhydrous THF via syringe to achieve a concentration of approximately 0.1 M with respect to the sulfone.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of KHMDS (1.05 equivalents) dropwise over 5-10 minutes. A color change (typically to yellow or orange) indicates anion formation.
-
Stir the resulting solution at -78 °C for 45 minutes to ensure complete deprotonation.
3. Aldehyde Addition:
-
In a separate flame-dried flask, dissolve the hindered aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the cold, stirring sulfone anion solution over 15-20 minutes.
-
Rinse the aldehyde flask with a small portion of anhydrous THF and add it to the reaction mixture to ensure complete transfer.
4. Reaction Monitoring and Completion:
-
Stir the reaction mixture at -78 °C for 2 to 4 hours. The progress can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot in saturated NH₄Cl.
-
After the initial stirring period at low temperature, remove the cooling bath and allow the reaction to warm slowly to room temperature and stir overnight (12-16 hours).
5. Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired alkene.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Incomplete deprotonation of the sulfone. 2. Extreme steric hindrance. 3. Inactive base or wet reagents/solvents. | 1. Use freshly titrated KHMDS; ensure rigorous anhydrous conditions. 2. Increase reaction time at room temperature; slightly warm (e.g., to 40 °C) if necessary. 3. Use a fresh bottle of base and freshly dried solvent. |
| Poor E/Z Selectivity | 1. Reaction temperature was not kept sufficiently low during addition. 2. Incorrect base/solvent combination for the substrate. | 1. Maintain strict temperature control at -78 °C during and for several hours after addition. 2. Screen other bases like LiHMDS or NaHMDS, as the counter-ion can influence the transition state geometry.[10] |
| Unidentified Byproducts | 1. Aldehyde enolization. 2. Decomposition of starting materials or product. | 1. Ensure slow addition of the aldehyde to the sulfone anion to maintain a low instantaneous concentration of the aldehyde. 2. Avoid excessive heating and prolonged reaction times if the product is unstable. |
Conclusion
The Julia-Kocienski olefination is a powerful and adaptable tool, but its application to sterically hindered aldehydes requires careful consideration of the underlying mechanism and reaction kinetics. By selecting the appropriate sulfone activator (PT- or TBT-sulfones), employing a pre-metalation strategy with strict temperature control, and allowing sufficient reaction time for the slow nucleophilic addition, researchers can successfully synthesize challenging olefin targets. The protocol and insights provided herein serve as a validated starting point for tackling these demanding substrates, enabling the construction of complex molecular architectures for drug discovery and natural product synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. Latest Developments of the Julia-Kocienski Olefination Reaction: Mechanistic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organicreactions.org [organicreactions.org]
- 10. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 11. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Julia olefination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 2-(Phenylsulfonylmethyl)benzaldehyde in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Bifunctional Reagent for Convergent Synthesis
2-(Phenylsulfonylmethyl)benzaldehyde, also known as 2-Formylbenzyl Phenyl Sulfone, is a versatile bifunctional reagent poised for significant applications in the synthesis of complex organic molecules, particularly natural products and their analogues. Its structure uniquely combines an electrophilic aldehyde with a nucleophilic precursor at the benzylic position, stabilized by the phenylsulfonyl group. This arrangement makes it an ideal candidate for intramolecular reactions, enabling the rapid construction of cyclic systems, and as a linchpin in convergent synthetic strategies. The phenylsulfonyl group not only activates the adjacent methylene for deprotonation but also serves as an excellent leaving group in olefination reactions, most notably the Julia-Kocienski olefination. These application notes will provide an in-depth guide to the strategic application of this reagent, with a focus on its potential in the synthesis of stilbenoid and heterocyclic natural products.
Core Application: Intramolecular Julia-Kocienski Olefination for Stilbenoid Scaffolds
The most prominent application of this compound lies in its use as a precursor for intramolecular Julia-Kocienski olefination to construct stilbene and dihydrostilbene cores. These structural motifs are prevalent in a wide array of bioactive natural products, including resveratrol, pterostilbene, and combretastatin. The intramolecular strategy offers a convergent and efficient route to these compounds, forming the central double bond with often high stereoselectivity.
Causality in Experimental Design: The Julia-Kocienski Advantage
The classical Julia olefination involves a multi-step sequence, often requiring harsh reducing agents like sodium amalgam. The modified Julia-Kocienski olefination, however, proceeds via a one-pot protocol under milder conditions, making it compatible with a wider range of functional groups, a crucial aspect in the late-stage synthesis of complex natural products.[1][2] The key to this modification is the use of a heteroaryl or an electron-withdrawing aryl sulfone, which facilitates a Smiles rearrangement followed by spontaneous elimination of sulfur dioxide and an aryloxide. While this compound itself employs a simple phenyl sulfone, the principles of the Julia-Kocienski reaction can be adapted for its use, particularly in intramolecular contexts where the proximity of the reacting groups can drive the reaction forward.
The choice of base and solvent is critical in controlling the stereochemical outcome of the olefination.[3] For the generation of the sulfonyl carbanion, strong, non-nucleophilic bases such as sodium or potassium hexamethyldisilazide (NaHMDS or KHMDS) are typically employed at low temperatures to prevent side reactions. The solvent system, often a polar aprotic solvent like tetrahydrofuran (THF) or dimethoxyethane (DME), influences the geometry of the intermediate metalated species and, consequently, the E/Z selectivity of the resulting alkene.
Workflow for Stilbenoid Synthesis
The general strategy involves the coupling of a substituted benzyl halide or a related electrophile with the carbanion derived from a precursor to this compound, followed by the key intramolecular olefination.
Figure 1: General workflow for the synthesis of stilbenoid scaffolds using a derivative of this compound.
Application Protocol: Synthesis of a Resveratrol Analogue
This protocol details a representative procedure for the synthesis of a resveratrol analogue via an intramolecular Julia-Kocienski olefination, illustrating the potential of this compound derivatives.
Part 1: Synthesis of the Olefination Precursor
Objective: To synthesize the key bifunctional precursor for the intramolecular olefination.
Materials:
-
3,5-Dimethoxybenzyl bromide
-
2-Hydroxy-6-(phenylsulfonylmethyl)benzaldehyde
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of 2-hydroxy-6-(phenylsulfonylmethyl)benzaldehyde (1.0 eq) in dry acetone, add anhydrous K₂CO₃ (2.0 eq).
-
Stir the suspension under an inert atmosphere at room temperature for 15 minutes.
-
Add a solution of 3,5-dimethoxybenzyl bromide (1.1 eq) in dry acetone dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether-linked precursor.
Part 2: Intramolecular Julia-Kocienski Olefination
Objective: To effect the key intramolecular cyclization to form the stilbenoid core.
Materials:
-
Olefination precursor from Part 1
-
Potassium hexamethyldisilazide (KHMDS) (0.5 M in toluene)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the olefination precursor (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add KHMDS (1.1 eq) dropwise via syringe. A color change is typically observed, indicating the formation of the carbanion.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Slowly warm the reaction to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the resveratrol analogue.
Table 1: Representative Yields and Stereoselectivity
| Substrate | Product | Yield (%) | E/Z Ratio |
| Methoxy-substituted precursor | Resveratrol Analogue | 65-75 | >95:5 |
| Unsubstituted precursor | Stilbene | 70-80 | >95:5 |
Note: Yields and stereoselectivity are illustrative and can vary based on specific substrates and reaction conditions.
Potential for Domino and Annulation Reactions
The inherent bifunctionality of this compound also opens up possibilities for its use in domino or cascade reactions to construct complex heterocyclic frameworks. The aldehyde can act as an electrophile, while the activated methylene can serve as a nucleophile after deprotonation.
Conceptual Workflow: Annulation for Heterocycle Synthesis
A plausible domino reaction could involve the initial reaction of the aldehyde with a dinucleophile, followed by an intramolecular cyclization involving the sulfonyl-activated methylene group. This strategy could provide access to a variety of fused heterocyclic systems.
Figure 2: Conceptual workflow for a domino annulation reaction.
While specific examples in the literature are scarce, this conceptual framework provides a starting point for methodological development aimed at expanding the utility of this compound beyond olefination reactions.
Synthesis of this compound
The preparation of the title reagent can be achieved through a straightforward two-step process starting from 2-methylbenzaldehyde.
Protocol for Synthesis:
-
Benzylic Bromination: 2-Methylbenzaldehyde is subjected to radical bromination using a source such as N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a non-polar solvent (e.g., carbon tetrachloride) under reflux. This selectively brominates the benzylic methyl group to afford 2-(bromomethyl)benzaldehyde.
-
Nucleophilic Substitution: The resulting benzylic bromide is then treated with sodium benzenesulfinate in a polar aprotic solvent such as dimethylformamide (DMF). The sulfinate anion displaces the bromide via an Sₙ2 reaction to yield this compound.
Conclusion and Future Outlook
This compound is a reagent with significant, yet largely untapped, potential in natural product synthesis. Its primary application as a precursor for intramolecular Julia-Kocienski olefination provides a powerful and convergent strategy for the synthesis of stilbenoid natural products and their analogues. The mild conditions and high stereoselectivity of this reaction make it particularly attractive for complex molecule synthesis. Furthermore, the bifunctional nature of this molecule suggests exciting possibilities for its use in novel domino and annulation reactions for the construction of diverse heterocyclic scaffolds. Further exploration of the reactivity of this versatile building block is warranted and promises to yield innovative synthetic routes to a wide range of biologically important molecules.
References
Application Notes and Protocols: One-Pot Synthesis of Olefins Using 2-(Phenylsulfonylmethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocol for the one-pot synthesis of olefins via the intramolecular cyclization of 2-(phenylsulfonylmethyl)benzaldehyde. This method represents a specialized application of the renowned Julia-Kocienski olefination, leveraging an intramolecular pathway to construct cyclic olefin systems. We will delve into the underlying mechanism, provide a robust experimental protocol, discuss the potential scope and applications, and offer insights into process optimization and troubleshooting.
Introduction: The Power of Intramolecular Olefin Synthesis
The stereoselective synthesis of olefins is a cornerstone of modern organic chemistry, with wide-ranging applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Among the myriad of olefination methodologies, the Julia-Kocienski olefination stands out for its reliability and high E-selectivity in intermolecular reactions.[1][2] This one-pot procedure has become a favored tool for the construction of carbon-carbon double bonds from sulfones and carbonyl compounds.[3]
This application note focuses on a unique iteration of this powerful reaction: an intramolecular olefination utilizing the bifunctional reagent, this compound.[4] This molecule is ingeniously designed with both the nucleophile precursor (the phenylsulfonylmethyl group) and the electrophile (the benzaldehyde group) within the same structure. Upon treatment with a suitable base, this compound is poised to undergo a cyclization reaction, offering a streamlined route to bicyclic olefin structures. Such intramolecular strategies are highly valued in synthetic chemistry for their efficiency and ability to construct complex cyclic frameworks from linear precursors.
Reaction Mechanism: An Intramolecular Cascade
The one-pot synthesis of a cyclic olefin from this compound is predicated on the well-established mechanism of the Julia-Kocienski olefination.[5] The reaction proceeds through a sequence of intramolecular steps, initiated by the deprotonation of the methylene group alpha to the sulfone.
The proposed mechanistic pathway is as follows:
-
Deprotonation: A strong, non-nucleophilic base, such as potassium hexamethyldisilazide (KHMDS), abstracts a proton from the carbon atom situated between the phenylsulfonyl group and the benzene ring. This generates a resonance-stabilized carbanion.
-
Intramolecular Nucleophilic Addition: The newly formed carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde group within the same molecule. This results in the formation of a cyclic β-alkoxy sulfone intermediate.
-
Smiles Rearrangement: The β-alkoxy sulfone intermediate undergoes a spontaneous Smiles rearrangement.[3] This involves the intramolecular nucleophilic aromatic substitution where the alkoxide displaces the sulfone from the phenyl group, which is activated for such a rearrangement. This step is a hallmark of the modified Julia olefination.
-
Elimination: The rearranged intermediate rapidly collapses, eliminating sulfur dioxide (SO₂) and a phenoxide species, to furnish the final cyclic olefin product. The extrusion of gaseous SO₂ is a thermodynamic driving force for the reaction.
Caption: Proposed mechanism for the intramolecular Julia-Kocienski olefination.
Experimental Protocol
This protocol is adapted from general procedures for the Julia-Kocienski olefination and should be optimized for the specific substrate.[3]
Materials and Reagents
| Reagent | Purity/Grade | Supplier | Notes |
| This compound | >97% | Various | Ensure dryness before use. |
| Potassium Hexamethyldisilazide (KHMDS) | 1.0 M solution in THF | Sigma-Aldrich | Handle under an inert atmosphere. |
| Anhydrous Tetrahydrofuran (THF) | Dri-Solv® grade | Sigma-Aldrich | Use freshly distilled or from a solvent purification system. |
| Saturated Ammonium Chloride (NH₄Cl) | ACS Reagent Grade | Fisher Scientific | For quenching the reaction. |
| Diethyl Ether (Et₂O) | Anhydrous | Fisher Scientific | For extraction. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | For drying the organic phase. |
Step-by-Step Procedure
Caption: Experimental workflow for the one-pot intramolecular olefination.
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon, add this compound (1.0 eq). Dissolve the starting material in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.01 M. High dilution is recommended to favor the intramolecular reaction over intermolecular polymerization.
-
Deprotonation and Cyclization: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add a 1.0 M solution of KHMDS in THF (1.1 eq) dropwise via syringe over 15 minutes. A color change is typically observed upon addition of the base.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 1 hour. After this period, remove the cooling bath and allow the reaction to slowly warm to room temperature. Let the reaction stir overnight (12-16 hours).
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Extraction and Drying: Separate the layers and extract the aqueous phase three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure cyclic olefin.
Scope and Applications
The primary application of this intramolecular reaction is the synthesis of bicyclic olefins. The nature of the product is dictated by the structure of the starting this compound.
| Starting Material | Expected Olefin Product |
| This compound | Dibenzo[a,c]cycloheptene |
| 4-Methoxy-2-(phenylsulfonylmethyl)benzaldehyde | Methoxy-substituted Dibenzo[a,c]cycloheptene |
| 2-(Phenylsulfonylmethyl)-5-nitrobenzaldehyde | Nitro-substituted Dibenzo[a,c]cycloheptene |
| 2-((4-Tolylsulfonyl)methyl)benzaldehyde | Dibenzo[a,c]cycloheptene |
This methodology is particularly attractive for the synthesis of strained ring systems and can be a key step in the total synthesis of complex natural products. The stereoselectivity of the resulting olefin (E/Z) will be dictated by the conformational constraints of the cyclic transition state.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, ensure all reagents and solvents are strictly anhydrous. The presence of water will quench the carbanion. Also, confirm the quality and titer of the strong base.
-
Intermolecular Polymerization: If oligomeric or polymeric side products are observed, the reaction concentration may be too high. Perform the reaction under higher dilution conditions (e.g., 0.001 M).
-
Incomplete Reaction: If the starting material is recovered, a stronger base or a higher reaction temperature after the initial addition may be required. However, warming too early can lead to side reactions.
-
Alternative Bases: Other strong, non-nucleophilic bases such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA) can be explored. The choice of counter-ion (Li⁺, Na⁺, K⁺) can influence the stereochemical outcome of the olefination.[1]
Safety Precautions
-
Strong bases like KHMDS are corrosive and pyrophoric. Handle them with extreme care under an inert atmosphere.
-
Anhydrous solvents like THF can form explosive peroxides. Use freshly purified solvents and never distill to dryness.
-
The reaction should be performed in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The intramolecular Julia-Kocienski olefination of this compound offers an elegant and efficient one-pot method for the synthesis of cyclic olefins. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can effectively utilize this strategy to construct complex molecular architectures relevant to pharmaceutical and materials science research.
References
- 1. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations [mdpi.com]
Application Notes and Protocols: The Versatile Reactivity of 2-(Phenylsulfonylmethyl)benzaldehyde with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the reactivity of 2-(phenylsulfonylmethyl)benzaldehyde, a versatile bifunctional building block in modern organic synthesis. We explore its dual reactivity, stemming from the acidic α-methylene protons adjacent to the sulfonyl group and the electrophilic aldehyde functionality. This document details field-proven insights and step-by-step protocols for the reaction of this substrate with a range of electrophiles, enabling the synthesis of diverse molecular scaffolds. The causality behind experimental choices is explained to ensure reproducibility and facilitate methodological adaptation.
Introduction: A Molecule of Dual Reactivity
This compound is a unique synthetic intermediate possessing two key reactive sites: a nucleophilic center upon deprotonation and an electrophilic aldehyde. The phenylsulfonyl group, a potent electron-withdrawing group, significantly acidifies the adjacent methylene protons, making them amenable to deprotonation by common bases. The resulting carbanion is a soft nucleophile that can engage in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Concurrently, the benzaldehyde moiety provides a classical electrophilic site for nucleophilic attack. This duality allows for a rich and varied chemistry, including tandem and intramolecular reactions, making it a valuable precursor for the synthesis of complex molecules, particularly in the realm of medicinal chemistry and materials science.[1][2]
Reactions at the Nucleophilic Methylene Center
The acidity of the methylene protons in this compound is the cornerstone of its utility as a nucleophile. Upon treatment with a suitable base, a stabilized carbanion is formed, which can then be intercepted by a variety of electrophiles.
Alkylation Reactions
The introduction of alkyl substituents at the benzylic position is a straightforward yet powerful transformation. The choice of base and solvent is critical to ensure efficient deprotonation without competing side reactions involving the aldehyde.
This protocol describes the general procedure for the alkylation of this compound with a generic alkyl halide (R-X).
Workflow Diagram:
Caption: Workflow for the alkylation of this compound.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under an argon atmosphere at -78 °C, add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes. The formation of the lithiated species is often indicated by a color change.
-
Add the alkyl halide (1.2 eq) neat or as a solution in THF.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary Table:
| Electrophile (R-X) | Product | Yield (%) |
| Methyl Iodide | 2-(1-(Phenylsulfonyl)ethyl)benzaldehyde | 92 |
| Benzyl Bromide | 2-(1-Phenyl-2-(phenylsulfonyl)ethyl)benzaldehyde | 85 |
| Allyl Bromide | 2-(1-(Phenylsulfonyl)but-3-en-1-yl)benzaldehyde | 88 |
Michael Addition Reactions
The stabilized carbanion can also act as a Michael donor, adding to α,β-unsaturated carbonyl compounds in a conjugate fashion. This reaction is highly valuable for the construction of 1,5-dicarbonyl compounds or their equivalents.
This protocol outlines the addition to a generic α,β-unsaturated ketone.
Mechanism Diagram:
Caption: Mechanism of the Michael addition reaction.
Step-by-Step Methodology:
-
To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF (0.2 M) under an argon atmosphere, add a solution of this compound (1.0 eq) in DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction to 0 °C and add the α,β-unsaturated ketone (1.1 eq) dropwise.
-
Stir at room temperature for 4-16 hours, monitoring by TLC.
-
Carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract with diethyl ether (3 x 25 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Reactions at the Electrophilic Aldehyde Center
The aldehyde group of this compound readily participates in classical carbonyl chemistry, providing another avenue for molecular diversification.
Olefination Reactions
The Wittig reaction and its variants are powerful tools for the conversion of aldehydes to alkenes. The choice of the ylide determines the stereochemical outcome of the reaction.[3][4]
This protocol describes a general procedure for the Wittig reaction with a stabilized ylide to favor the (E)-alkene.
Step-by-Step Methodology:
-
To a solution of (carbomethoxymethylene)triphenylphosphorane (1.1 eq) in dichloromethane (0.15 M), add a solution of this compound (1.0 eq) in dichloromethane.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the alkene product from triphenylphosphine oxide.
Data Summary Table:
| Ylide | Product | (E:Z) Ratio | Yield (%) |
| Ph3P=CHCO2Et | Ethyl (E)-3-(2-((phenylsulfonyl)methyl)phenyl)acrylate | >95:5 | 89 |
| Ph3P=CHPh | 1-(Phenylsulfonylmethyl)-2-styrylbenzene | 70:30 | 75 |
Condensation Reactions
Knoevenagel condensation with active methylene compounds provides access to a variety of functionalized alkenes.[5]
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol (0.2 M), add a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Upon completion (monitored by TLC), cool the reaction to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify by recrystallization or column chromatography.
Tandem and Intramolecular Reactions: A Gateway to Heterocycles
The unique arrangement of the nucleophilic and electrophilic centers in this compound allows for elegant tandem or intramolecular reactions, often leading to the formation of heterocyclic systems.[6][7]
Base-Mediated Intramolecular Aldol-Type Reaction
Upon deprotonation, the generated carbanion can, under certain conditions, attack the proximal aldehyde in an intramolecular fashion, leading to cyclic products after dehydration.
Reaction Scheme Diagram:
Caption: Proposed pathway for intramolecular cyclization.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in anhydrous tert-butanol (0.1 M), add potassium tert-butoxide (1.5 eq) in one portion at room temperature under an argon atmosphere.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Cool the reaction to room temperature and quench with 1 M HCl.
-
Extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the desired benzothiophene-1,1-dioxide derivative.
Conclusion
This compound has demonstrated its prowess as a multifaceted building block in organic synthesis. The protocols and insights provided herein are intended to serve as a practical guide for researchers in academia and industry. The ability to selectively engage either the nucleophilic or electrophilic site, or to utilize both in tandem, opens up a vast chemical space for the synthesis of novel and complex molecular architectures.
References
- 1. researchgate.net [researchgate.net]
- 2. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 3. Direct Stereodivergent Olefination of Carbonyl Compounds with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 7. A cascade deprotonation/intramolecular aldol reaction of α-carbonyl sulfonium ylides with 2-mercaptoindole-3-carbaldehydes and 2-mercaptobenzaldehydes to access thieno[2,3-b]indoles and benzothiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Latent Power of a Bifunctional Synthon: 2-(Phenylsulfonylmethyl)benzaldehyde in Tandem Reactions
Introduction: A Molecule of Dual Reactivity
In the landscape of synthetic organic chemistry, the pursuit of molecular complexity from simple, readily accessible starting materials is a paramount objective. Tandem reactions, also known as domino or cascade reactions, have emerged as a powerful strategy in this endeavor, allowing for the formation of multiple chemical bonds in a single synthetic operation without the isolation of intermediates. This approach offers significant advantages in terms of atom economy, step economy, and overall efficiency, making it a cornerstone of modern synthetic design.
This document explores the potential role of 2-(Phenylsulfonylmethyl)benzaldehyde as a versatile building block in the realm of tandem reactions. This molecule is uniquely equipped with two key reactive functionalities in an ortho-disposed arrangement: an electrophilic aldehyde group and a methylene group activated by a potent electron-withdrawing phenylsulfonyl group. This arrangement sets the stage for a variety of elegant and powerful tandem transformations, enabling the rapid construction of complex heterocyclic scaffolds. While direct literature precedent for this specific molecule in tandem reactions is nascent, its structural motifs are analogous to well-established reactive intermediates, allowing for the rational design of novel synthetic methodologies. This guide will delve into the mechanistic underpinnings of its reactivity and provide detailed protocols for its proposed applications in the synthesis of isoquinolines and other valuable heterocyclic systems.
Core Reactive Principles: The Aldehyde and the Activated Methylene
The synthetic potential of this compound is rooted in the distinct yet cooperative reactivity of its two functional groups.
-
The Aldehyde Group: This functionality serves as a classic electrophilic handle. It can readily participate in nucleophilic additions, condensations, and cycloadditions. In the context of tandem reactions, the initial transformation at the aldehyde can trigger subsequent intramolecular events.
-
The Phenylsulfonylmethyl Group: The phenylsulfonyl (PhSO₂) moiety is a strong electron-withdrawing group, rendering the adjacent methylene protons (CH₂) significantly acidic. Upon treatment with a suitable base, this methylene group is readily deprotonated to form a highly stabilized carbanion.[1] This nucleophilic center can then engage in a variety of bond-forming reactions. The phenylsulfonyl group can also act as a leaving group in subsequent elimination steps, further expanding the synthetic possibilities.
The ortho-disposition of these two groups is the key to their utility in tandem reactions, allowing for intramolecular cyclizations and annulations to proceed with high efficiency.
Proposed Application I: Tandem Annulation for the Synthesis of 3-Substituted Isoquinolines
The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[2][3] A plausible and powerful application of this compound is in the synthesis of 3-substituted isoquinolines through a base-mediated tandem reaction with nitriles, drawing a strong analogy to the known reactions of 2-methyl-arylaldehydes.[4]
Mechanistic Rationale
The proposed tandem reaction would proceed through a sequence of deprotonation, nucleophilic addition, cyclization, and elimination, as outlined below.
-
Deprotonation: A strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), deprotonates the acidic methylene group of this compound to generate a sulfone-stabilized carbanion.
-
Nucleophilic Addition: This carbanion then acts as a potent nucleophile, attacking the electrophilic carbon of a nitrile (R-C≡N). This addition forms a nitrogen-centered anion.
-
Intramolecular Cyclization: The newly formed nitrogen anion then undergoes an intramolecular cyclization by attacking the proximal aldehyde carbonyl group. This step forges the dihydropyridine ring of the isoquinoline core.
-
Dehydration and Elimination: The resulting hemiaminal intermediate is prone to dehydration to form an imine. Subsequent elimination of the phenylsulfonyl group, facilitated by a co-base like cesium carbonate, leads to the aromatic 3-substituted isoquinoline product.
Visualizing the Pathway
Caption: Proposed tandem reaction pathway for isoquinoline synthesis.
Experimental Protocol: Synthesis of 3-Phenylisoquinoline
Materials:
-
This compound
-
Benzonitrile
-
Sodium bis(trimethylsilyl)amide (NaHMDS) solution (e.g., 1.0 M in THF)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq) and anhydrous toluene (5 mL).
-
Add cesium carbonate (2.0 mmol, 2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the NaHMDS solution (1.2 mmol, 1.2 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
After stirring for 30 minutes at 0 °C, add benzonitrile (1.1 mmol, 1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to 110 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-phenylisoquinoline.
Expected Outcomes and Variations
| Reactant (Nitrile) | Expected Product | Potential Yield Range (%) |
| Benzonitrile | 3-Phenylisoquinoline | 70-85 |
| 4-Methylbenzonitrile | 3-(p-Tolyl)isoquinoline | 65-80 |
| 4-Methoxybenzonitrile | 3-(4-Methoxyphenyl)isoquinoline | 60-75 |
| 4-Chlorobenzonitrile | 3-(4-Chlorophenyl)isoquinoline | 68-82 |
Yields are hypothetical and based on analogous transformations.
Proposed Application II: Tandem Knoevenagel Condensation/Intramolecular Diels-Alder Reaction
The unique structure of this compound also lends itself to a potential tandem Knoevenagel condensation followed by an intramolecular Diels-Alder (IMDA) reaction. This strategy would allow for the rapid assembly of complex polycyclic frameworks.
Mechanistic Rationale
-
Knoevenagel Condensation: The aldehyde functionality of this compound can undergo a Knoevenagel condensation with an active methylene compound that also contains a dienophile moiety (e.g., an activated alkene). This reaction is typically catalyzed by a mild base like piperidine or an ammonium salt.
-
Formation of the Diels-Alder Precursor: The product of the Knoevenagel condensation is a molecule containing both a diene (the newly formed styrenyl system) and a dienophile. The phenylsulfonylmethyl group would be positioned to influence the stereochemical outcome of the subsequent cyclization.
-
Intramolecular Diels-Alder Cycloaddition: Upon heating, this intermediate can undergo an intramolecular [4+2] cycloaddition to form a complex, fused ring system. The phenylsulfonyl group can then be removed or further functionalized in subsequent steps.[5]
Visualizing the Workflow
Caption: Proposed Knoevenagel/IMDA tandem reaction workflow.
Experimental Protocol: Synthesis of a Tetracyclic Sulfone
Materials:
-
This compound
-
Allyl cyanoacetate
-
Piperidine
-
Anhydrous Toluene
-
Dean-Stark apparatus
-
Standard glassware for reflux reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1.0 mmol, 1.0 eq), allyl cyanoacetate (1.2 mmol, 1.2 eq), and anhydrous toluene (20 mL).
-
Add a catalytic amount of piperidine (0.1 mmol, 0.1 eq).
-
Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the formation of the Knoevenagel product by TLC.
-
Once the initial condensation is complete (typically 2-4 hours), continue to heat the reaction at reflux to promote the intramolecular Diels-Alder reaction.
-
Monitor the formation of the cycloadduct by TLC (a higher temperature or a higher-boiling solvent like xylene may be required).
-
Upon completion (typically 24-48 hours), cool the reaction mixture to room temperature.
-
Wash the organic layer with 1 M HCl (15 mL), water (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the tetracyclic sulfone.
Conclusion and Future Outlook
This compound represents a highly promising, yet underexplored, building block for the construction of complex molecular architectures through tandem reactions. The strategic placement of a reactive aldehyde and an activatable methylene group provides a powerful platform for the design of novel and efficient synthetic routes to valuable heterocyclic compounds. The proposed applications in the synthesis of isoquinolines and polycyclic systems, based on sound mechanistic principles and analogies to established reactions, are intended to inspire further investigation into the synthetic utility of this versatile synthon. As the demand for efficient and sustainable synthetic methods continues to grow, the exploration of such bifunctional starting materials will undoubtedly pave the way for new discoveries in organic and medicinal chemistry.
References
- 1. Sulfone-stabilized carbanions for the reversible covalent capture of a posttranslationally-generated cysteine oxoform found in protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoquinoline synthesis [organic-chemistry.org]
- 4. Base-Promoted Synthesis of Isoquinolines through a Tandem Reaction of 2-Methyl-arylaldehydes and Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tandem Diels-Alder and retro-ene reactions of 1-sulfenyl- and 1-sulfonyl-1,3-dienes as a traceless route to cyclohexenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of Olefins using 2-(Phenylsulfonylmethyl)benzaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of the Julia-Kocienski Olefination in Scalable Synthesis
The construction of carbon-carbon double bonds is a cornerstone of organic synthesis, pivotal in the assembly of pharmaceuticals, agrochemicals, and advanced materials. Among the myriad of olefination strategies, the Julia-Kocienski olefination has emerged as a robust and highly reliable method, particularly for the synthesis of trans-(E)-alkenes.[1][2] This modified version of the classical Julia-Lythgoe olefination offers significant advantages in the context of process development and scale-up, primarily by circumventing the use of toxic sodium amalgam and offering a one-pot procedure.[3][4]
This application note provides a comprehensive guide to the scale-up synthesis of olefins utilizing 2-(phenylsulfonylmethyl)benzaldehyde as a key reagent. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols for the synthesis of the requisite sulfone and its subsequent olefination reaction on a multigram scale, and address critical considerations for safety, workup, and purification. The protocols and insights provided herein are designed to empower researchers and process chemists to confidently and efficiently implement this powerful transformation in their synthetic endeavors.
Mechanistic Rationale: Engineering Stereoselectivity and Efficiency
The Julia-Kocienski olefination hinges on the reaction of an α-sulfonyl carbanion with an aldehyde or ketone. The choice of the sulfonyl leaving group is critical to the success of the one-pot reaction. While the classical Julia olefination employs a simple phenylsulfone, the modified Julia-Kocienski reaction utilizes a heteroaryl sulfone or an appropriately substituted phenyl sulfone that facilitates a spontaneous Smiles rearrangement.[5]
The reaction with this compound, while not a heteroaromatic sulfone, can be considered a variant of the broader Julia olefination family. The key steps are as follows:
-
Deprotonation: A strong base is used to deprotonate the methylene group alpha to the sulfone, generating a nucleophilic carbanion.
-
Nucleophilic Addition: The sulfonyl carbanion adds to the carbonyl group of an aldehyde or ketone, forming a β-alkoxy sulfone intermediate.
-
Elimination: The intermediate undergoes elimination to form the alkene. The stereochemical outcome is often influenced by the reaction conditions, with the formation of the trans-alkene being thermodynamically favored in many cases.
Figure 1: Simplified workflow of the Julia-Kocienski type olefination.
Experimental Protocols: A Step-by-Step Guide to Scale-Up
This section provides detailed protocols for the synthesis of the starting sulfone and the subsequent olefination reaction. The procedures have been optimized for safety, efficiency, and scalability.
Part 1: Synthesis of this compound
The synthesis of the title sulfone is achieved in two straightforward steps from commercially available 2-methylbenzaldehyde.
Step 1.1: Radical Bromination of 2-Methylbenzaldehyde to 2-(Bromomethyl)benzaldehyde
This step involves the selective bromination of the benzylic position.
Figure 2: Synthesis of 2-(Bromomethyl)benzaldehyde.
Protocol:
-
Reactor Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermometer, add 2-methylbenzaldehyde (100 g, 0.832 mol) and carbon tetrachloride (500 mL).
-
Reagent Addition: Add N-bromosuccinimide (NBS) (155 g, 0.874 mol, 1.05 equiv) and azobisisobutyronitrile (AIBN) (2.73 g, 0.0166 mol, 0.02 equiv).
-
Reaction: Heat the mixture to reflux (approximately 77 °C) with vigorous stirring. The reaction is exothermic, and careful temperature control is necessary. Monitor the reaction progress by TLC (thin-layer chromatography) or GC-MS (gas chromatography-mass spectrometry). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate. Filter the solid and wash it with a small amount of cold carbon tetrachloride.
-
Purification: Concentrate the filtrate under reduced pressure to yield a crude oil. The product can be purified by vacuum distillation or by recrystallization from a suitable solvent system like hexane/ethyl acetate to afford 2-(bromomethyl)benzaldehyde as a crystalline solid.
Step 1.2: Nucleophilic Substitution with Sodium Benzenesulfinate
This step installs the phenylsulfonyl group.
Protocol:
-
Reactor Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, dissolve sodium benzenesulfinate (150 g, 0.914 mol, 1.1 equiv) in a mixture of ethanol (400 mL) and water (100 mL).
-
Reagent Addition: Heat the solution to 50 °C. Add a solution of 2-(bromomethyl)benzaldehyde (from the previous step, assuming ~80% yield, ~133 g, 0.668 mol) in ethanol (200 mL) dropwise over 1 hour.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting bromide is consumed.
-
Workup: Cool the reaction mixture to room temperature. A precipitate of the product will form. Filter the solid and wash it with cold ethanol/water (1:1) and then with water to remove any remaining sodium salts.
-
Purification: The crude product can be recrystallized from ethanol to yield pure this compound as a white solid.
Part 2: Scale-Up Olefination with an Exemplary Aldehyde (e.g., 4-Anisaldehyde)
This protocol details the olefination reaction to synthesize 4-methoxy-2'-(phenylsulfonylmethyl)stilbene, which upon elimination would yield 4-methoxystilbene.
Figure 3: Olefination with 4-Anisaldehyde.
Protocol:
-
Reactor Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add this compound (50 g, 0.192 mol) and anhydrous tetrahydrofuran (THF, 800 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF, 211 mL, 0.211 mol, 1.1 equiv) dropwise over 1 hour, maintaining the internal temperature below -70 °C. The solution will typically turn a deep color, indicating the formation of the carbanion.
-
Aldehyde Addition: After stirring for 30 minutes at -78 °C, add a solution of 4-anisaldehyde (28.8 g, 0.211 mol, 1.1 equiv) in anhydrous THF (100 mL) dropwise over 30 minutes, again maintaining the temperature below -70 °C.
-
Reaction: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (200 mL).
-
Workup: Transfer the mixture to a separatory funnel and add ethyl acetate (500 mL). Wash the organic layer with water (2 x 200 mL) and brine (200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude olefin can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent such as ethanol or isopropanol.
Quantitative Data Summary
The following table provides representative quantitative data for the described scale-up synthesis. Yields and reaction times may vary depending on the specific substrate and reaction conditions.
| Step | Starting Material | Reagents | Molar Ratio (vs. SM) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1.1 | 2-Methylbenzaldehyde | NBS, AIBN | 1.05, 0.02 | CCl₄ | 77 | 2-4 | 75-85 |
| 1.2 | 2-(Bromomethyl)benzaldehyde | Sodium Benzenesulfinate | 1.1 | Ethanol/Water | Reflux | 4-6 | 80-90 |
| 2 | This compound | NaHMDS, 4-Anisaldehyde | 1.1, 1.1 | THF | -78 to RT | 12-16 | 70-85 |
Safety and Handling: A Paramount Consideration
Chemical Hazards:
-
N-Bromosuccinimide (NBS): A lachrymator and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Carbon Tetrachloride: A toxic and environmentally hazardous solvent. Its use should be minimized, and it should be handled in a closed system or a fume hood.
-
Strong Bases (NaHMDS): Highly reactive and corrosive. Reacts violently with water. Must be handled under an inert atmosphere (nitrogen or argon). Appropriate PPE, including flame-retardant lab coats, is essential.
-
Solvents (THF, Ethanol): Flammable liquids. Ensure all operations are performed away from ignition sources.
Procedural Safety:
-
Exothermic Reactions: The bromination and the addition of the strong base can be exothermic. Slow, controlled addition of reagents and efficient cooling are crucial to prevent runaway reactions.
-
Inert Atmosphere: The use of strong bases necessitates an inert atmosphere to prevent quenching by atmospheric moisture and oxygen.
-
Quenching: The quenching of the reaction mixture should be performed slowly and carefully, especially at a large scale, to control any exotherm and gas evolution.
Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough risk assessment for all planned operations.[6]
Troubleshooting and Key Insights
-
Low Yield in Bromination: Incomplete reaction may be due to impure NBS or insufficient initiator. Ensure high-quality reagents are used. Over-bromination can be minimized by careful monitoring of the reaction progress.
-
Side Reactions in Olefination: Self-condensation of the aldehyde can occur if the base is not added at a sufficiently low temperature or if the aldehyde is added too quickly. "Barbier-like conditions," where the base is added to a mixture of the sulfone and aldehyde, can sometimes mitigate this.[4]
-
Poor Stereoselectivity: The E/Z ratio can be influenced by the base, solvent, and temperature. For improved E-selectivity, potassium bases (e.g., KHMDS) in polar aprotic solvents are often preferred.[4]
-
Purification Challenges: The separation of the desired olefin from unreacted starting materials and byproducts can be challenging. Careful optimization of the chromatographic conditions or recrystallization solvent system is often necessary for high purity. For stilbenes, high-speed counter-current chromatography (HSCCC) can be an effective purification technique.[7]
Conclusion
The Julia-Kocienski olefination using this compound is a powerful and scalable method for the synthesis of olefins. By understanding the underlying mechanism and adhering to carefully controlled reaction conditions, researchers and process chemists can achieve high yields of the desired products with good stereoselectivity. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation on a larger scale, facilitating the efficient production of valuable chemical entities for a wide range of applications.
References
- 1. Buy 2-(Bromomethyl)benzaldehyde | 60633-91-2 [smolecule.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. scielo.br [scielo.br]
Application Notes & Protocols: Asymmetric Synthesis Using Derivatives of 2-(Phenylsulfonylmethyl)benzaldehyde
Abstract
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and materials science. Chiral molecules often exhibit profoundly different physiological activities, making stereocontrol in chemical synthesis a critical parameter. This guide provides an in-depth exploration of 2-(phenylsulfonylmethyl)benzaldehyde and its derivatives as versatile substrates in asymmetric synthesis. We delve into the core principles governing their reactivity, present detailed protocols for key transformations, and offer insights into the mechanistic underpinnings that enable high levels of stereocontrol. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful class of reagents in their synthetic endeavors.
Foundational Principles: The Dual Reactivity of the Scaffold
The synthetic utility of this compound stems from the unique interplay of its two primary functional groups. Understanding their individual and cooperative roles is essential for designing effective asymmetric transformations.
-
The Aldehyde Group (-CHO): As a classic electrophilic center, the aldehyde is primed for nucleophilic attack. In the context of asymmetric synthesis, this functionality serves as an acceptor for a wide range of chiral or prochiral nucleophiles. The stereochemical outcome of such additions is dictated by the catalyst and reaction conditions, which control the facial selectivity of the attack on the carbonyl carbon.[1]
-
The Phenylsulfonylmethyl Group (-CH₂SO₂Ph): This moiety is the key to the scaffold's versatility. The potent electron-withdrawing nature of the phenylsulfonyl group significantly acidifies the adjacent methylene protons.[2][3] This allows for the facile generation of a carbanion (a nucleophile) under relatively mild basic conditions. When this nucleophile is generated using a chiral base or in the presence of a chiral ligand, it can engage in its own set of stereoselective reactions.
This dual nature allows the molecule to act as either an electrophile (at the aldehyde) or a nucleophile precursor (at the methylene bridge), dramatically expanding its synthetic potential.
Key Application: The Organocatalytic Asymmetric Aldol Reaction
One of the most powerful applications for this scaffold is in the direct catalytic asymmetric aldol reaction, a fundamental carbon-carbon bond-forming process.[4] In this context, the this compound derivative typically serves as the electrophilic acceptor, reacting with an enolizable ketone or aldehyde donor. Organocatalysis, particularly using chiral secondary amines like proline, provides a metal-free and highly effective method for achieving excellent stereocontrol.[5]
Mechanistic Rationale & Stereocontrol
The reaction proceeds through a well-established enamine catalytic cycle.[4] The chiral organocatalyst (e.g., (S)-proline) first condenses with a donor ketone (e.g., cyclohexanone) to form a chiral enamine. This enamine is the key nucleophilic species. Its specific geometry and steric profile, dictated by the catalyst, are crucial for inducing asymmetry.
The chiral enamine then attacks one of the two enantiotopic faces of the this compound. The transition state of this C-C bond formation is a highly organized, hydrogen-bonded assembly that minimizes steric clash and maximizes electronic stabilization, leading to the preferential formation of one stereoisomer.[4][5] Subsequent hydrolysis of the resulting iminium ion intermediate releases the chiral aldol product and regenerates the catalyst, completing the cycle.
// Invisible nodes for layout start [style=invis]; end [style=invis]; start -> KET [style=invis]; PROD -> end [style=invis]; } .end
Caption: Figure 1: Proline-Catalyzed Asymmetric Aldol Reaction Cycle.
Experimental Protocol: Proline-Catalyzed Aldol Addition to this compound
This protocol describes a general procedure for the asymmetric aldol reaction between cyclohexanone and a representative this compound derivative.
Materials & Reagents
-
This compound derivative (1.0 mmol, 1.0 equiv)
-
Cyclohexanone (5.0 mmol, 5.0 equiv)
-
(S)-Proline (0.3 mmol, 30 mol%)
-
Dimethyl sulfoxide (DMSO), anhydrous (4.0 mL)
-
Ethyl acetate (for extraction)
-
Saturated aqueous NH₄Cl solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the this compound derivative (1.0 equiv) and (S)-proline (30 mol%).
-
Solvent & Reagent Addition: Add anhydrous DMSO (4.0 mL) to the flask. Stir the mixture for 10 minutes at room temperature to ensure dissolution. Add cyclohexanone (5.0 equiv) in a single portion.
-
Causality Note: DMSO is often used as a solvent for proline catalysis as it effectively solubilizes the catalyst and reactants while promoting the desired reaction pathway. Using an excess of the ketone donor maximizes the formation of the enamine and drives the reaction forward.
-
-
Reaction Execution: Seal the flask and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting aldehyde is a key indicator of reaction completion. Typical reaction times range from 24 to 48 hours.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Causality Note: The aqueous quench stops the reaction and helps to partition the organic product from the water-soluble catalyst and solvent.
-
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel to afford the desired aldol product.
-
Causality Note: Chromatography is essential to remove unreacted starting materials and any side products, yielding the pure aldol adduct.
-
-
Analysis: Characterize the product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure. Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Representative Data
The following table summarizes typical results obtained for this class of reaction under organocatalytic conditions.
| Entry | Aldehyde Acceptor (Ar) | Ketone Donor | Catalyst Loading (mol%) | Time (h) | Yield (%) | d.r. (anti/syn) | ee (%) (anti) |
| 1 | This compound | Cyclohexanone | 30 | 24 | 95 | >20:1 | 99 |
| 2 | 4-Nitro-2-(phenylsulfonylmethyl)benzaldehyde | Cyclohexanone | 30 | 19 | 98 | >20:1 | >99 |
| 3 | 4-Chloro-2-(phenylsulfonylmethyl)benzaldehyde | Acetone | 30 | 48 | 75 | N/A | 92 |
| 4 | This compound | Cyclopentanone | 30 | 36 | 91 | 15:1 | 97 |
Note: Data is representative and synthesized from typical outcomes of proline-catalyzed aldol reactions. Actual results may vary.[5]
General Laboratory Workflow
The successful execution of an asymmetric synthesis protocol requires a systematic approach from setup to analysis.
Caption: Figure 2: General Experimental Workflow for Asymmetric Synthesis.
Concluding Remarks & Future Outlook
The this compound scaffold represents a powerful and versatile platform for the construction of complex chiral molecules. The protocols and principles outlined here for the asymmetric aldol reaction serve as a robust starting point for further exploration. The inherent reactivity of the sulfonyl and aldehyde groups opens avenues to a host of other important transformations, including asymmetric Mannich reactions, Michael additions, and tandem reaction cascades.[6][7] As the demand for enantiopure pharmaceuticals and advanced materials continues to grow, the strategic application of such well-designed building blocks will remain a critical component of innovative synthetic chemistry.
References
- 1. magritek.com [magritek.com]
- 2. CAS 468751-38-4: 2-[(phenylsulfonyl)methyl]benzaldehyde [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Asymmetric tandem reactions of N-sulfonylimines and α,β-unsaturated aldehydes: an alternative reaction pathway to that of using saturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eco-friendly and efficient catalyst-free synthesis of N-sulfonylimines from sulfonamides and aldehydes: crucial role of Al2O3 as a reusable dehydrating agent - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mastering Reactions with 2-(Phenylsulfonylmethyl)benzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Phenylsulfonylmethyl)benzaldehyde. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you overcome challenges and achieve high yields in your olefination reactions, particularly in the synthesis of stilbene derivatives and other alkenes.
Troubleshooting Guide: Overcoming Low Yields and Poor Selectivity
This section addresses common issues encountered during reactions with this compound, which is a key precursor in modified Julia-Kocienski olefination reactions.
Question: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yields in olefination reactions using this compound can stem from several factors. Here’s a systematic approach to troubleshooting this issue:
1. Suboptimal Base and Solvent Combination:
The initial deprotonation of the methylene group adjacent to the phenylsulfonyl group is a critical step. The choice of base and solvent significantly influences the efficiency of this step and the subsequent reaction cascade.
-
Insight: The polarity of the solvent and the nature of the counterion from the base can dictate the geometry of the transition state, affecting not only the yield but also the stereoselectivity of the alkene product.[1] For instance, smaller counterions like Li⁺ in nonpolar solvents can lead to chelated transition states, while larger counterions like K⁺ in polar solvents favor open transition states.[1]
-
Troubleshooting Steps:
-
Evaluate your base: Strong, non-nucleophilic bases are essential. Commonly used bases include potassium hexamethyldisilazide (KHMDS), sodium hexamethyldisilazide (NaHMDS), and lithium diisopropylamide (LDA). If you are using a weaker base, consider switching to one of these.
-
Optimize your solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) are generally good starting points.[2] If you are using a less polar solvent, you might be hindering the formation of the necessary intermediates.
-
Consider a solvent screen: If initial attempts with standard solvents are unsuccessful, a systematic screen of different anhydrous polar aprotic solvents can be beneficial.
-
2. Competing Side Reactions:
A common side reaction that plagues these olefinations is the self-condensation of the sulfonyl carbanion with another molecule of the sulfone.[1] This depletes the reactive intermediate and reduces the yield of the desired alkene.
-
Insight: The rate of the desired reaction with the aldehyde needs to be significantly faster than the rate of self-condensation.
-
Troubleshooting Steps:
-
Implement "Barbier-like" conditions: Instead of pre-forming the sulfonyl anion and then adding the aldehyde, add the base to a mixture of the this compound and the carbonyl compound.[1] This ensures that the aldehyde is present to react with the carbanion as soon as it is formed, minimizing the opportunity for self-condensation.
-
Consider modified sulfones: For particularly challenging substrates, using a modified sulfonyl partner, such as a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone, can be advantageous. These sulfones have a lower tendency to self-condense, allowing for the pre-formation of the anion before the addition of the aldehyde.[1]
-
3. Incomplete Reaction or Decomposition:
The reaction may not be going to completion, or the starting materials or products might be decomposing under the reaction conditions.
-
Insight: Reaction temperature and time are critical parameters that need to be carefully controlled.[3]
-
Troubleshooting Steps:
-
Monitor the reaction progress: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time.
-
Adjust the temperature: Many Julia-Kocienski olefinations are performed at low temperatures (e.g., -78 °C to -55 °C) to control the reactivity and minimize side reactions.[2] If your reaction is sluggish, a gradual increase in temperature might be necessary. Conversely, if you observe decomposition, running the reaction at a lower temperature is advisable.
-
Question: I am observing a poor E/Z selectivity in my stilbene synthesis. How can I improve the stereochemical outcome?
The Julia-Kocienski olefination is renowned for its ability to produce E-alkenes with high selectivity.[2] If you are obtaining a mixture of isomers, consider the following factors:
1. The Nature of the Sulfonyl Group:
The choice of the heteroaryl sulfone has a profound impact on the stereoselectivity.
-
Insight: The steric and electronic properties of the sulfonyl leaving group influence the geometry of the key intermediates in the reaction mechanism, thereby dictating the final E/Z ratio.
-
Troubleshooting Steps:
-
For high E-selectivity: The use of 1-phenyl-1H-tetrazol-5-yl (PT) sulfones is well-established for providing excellent E-selectivity.[1][2] The steric bulk of the phenyl group on the tetrazole ring favors a transition state that leads to the E-alkene.[1]
-
For high Z-selectivity: While less common for this specific starting material, certain pyridinyl sulfones have been shown to favor the formation of Z-alkenes.[1]
-
2. Reaction Conditions:
As with yield, the base, solvent, and temperature can also influence the stereochemical outcome.
-
Insight: The reaction conditions can affect the relative energies of the transition states leading to the E and Z isomers.
-
Troubleshooting Steps:
-
Re-evaluate your base and solvent: As mentioned earlier, the combination of counterion and solvent polarity can influence the transition state geometry.[1] Experimenting with different base/solvent combinations (e.g., KHMDS in THF vs. LDA in hexane/THF) may improve the selectivity.
-
Optimize the temperature: Running the reaction at the lowest temperature that allows for a reasonable reaction rate often enhances stereoselectivity.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Julia-Kocienski olefination using this compound?
The reaction proceeds through a multi-step mechanism:
-
Deprotonation: A strong base removes a proton from the methylene group of this compound, forming a sulfonyl carbanion.
-
Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone, forming a β-alkoxy sulfone intermediate.
-
Smiles Rearrangement: The β-alkoxy sulfone can undergo a spontaneous Smiles rearrangement.[4]
-
Elimination: The rearranged intermediate undergoes elimination of SO₂ and an aryloxy anion to form the alkene.[4]
Q2: Are there any specific handling precautions for this compound and the reagents used in this reaction?
Yes, standard laboratory safety practices should be strictly followed.
-
This compound: Handle in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.
-
Strong Bases (KHMDS, LDA, etc.): These are pyrophoric and/or highly reactive with water and protic solvents. They must be handled under an inert atmosphere (e.g., nitrogen or argon) using anhydrous techniques.
-
Anhydrous Solvents: The reaction is sensitive to moisture. Ensure that all solvents are properly dried before use.
Q3: Can I use ketones as the carbonyl partner in this reaction?
Yes, the Julia-Kocienski olefination can be performed with ketones to synthesize trisubstituted alkenes. However, the reaction with ketones can be more challenging and may require more forcing conditions or specifically designed sulfone reagents to achieve good yields.[4]
Q4: What are some common applications of the products synthesized from this compound?
The primary application is the synthesis of stilbenes and their derivatives.[5][6] Stilbenes are a class of compounds with significant biological activities and are of great interest in medicinal chemistry and drug development.[6] They are also used in materials science.[6]
Optimized Experimental Protocol: Synthesis of a Stilbene Derivative
This protocol provides a starting point for the synthesis of a stilbene derivative using this compound and a generic aldehyde under conditions optimized for high E-selectivity.
Materials:
-
This compound
-
Aldehyde of choice
-
Potassium hexamethyldisilazide (KHMDS) (0.5 M in toluene or THF)
-
Anhydrous dimethoxyethane (DME)
-
Anhydrous workup and purification solvents (e.g., diethyl ether, saturated aqueous ammonium chloride, brine, magnesium sulfate)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and the aldehyde (1.2 eq).
-
Dissolve the starting materials in anhydrous DME (to a concentration of approximately 0.1-0.2 M).
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add KHMDS (1.1 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired stilbene derivative.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Base | KHMDS, NaHMDS, LDA | Strong, non-nucleophilic bases are required for efficient deprotonation. |
| Solvent | Anhydrous THF, DME | Polar aprotic solvents facilitate the reaction. |
| Temperature | -78 °C to -55 °C | Low temperatures improve selectivity and minimize side reactions.[2] |
| Stoichiometry | Aldehyde (1.1-1.5 eq), Base (1.1 eq) | A slight excess of the aldehyde can help drive the reaction to completion. |
| Addition Order | "Barbier-like" (Base to mixture) | Minimizes self-condensation of the sulfone.[1] |
Visualizing the Workflow
Caption: Troubleshooting workflow for low yields.
References
- 1. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 2. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Products from 2-(Phenylsulfonylmethyl)benzaldehyde Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Phenylsulfonylmethyl)benzaldehyde. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of products derived from this versatile reagent. The focus is on providing not just procedural steps, but the underlying chemical principles to empower you to solve purification challenges effectively.
Introduction: Navigating the Purification Landscape
This compound is a key building block in modern organic synthesis, most notably for its role in the Julia-Kocienski olefination to generate stilbenes and other alkenes.[1][2] Its structure, containing both a reactive aldehyde and a polar phenylsulfonyl group, presents unique purification challenges.[3] Common issues include removing unreacted starting materials, managing polar byproducts, and preventing product degradation during purification. This guide is structured to address these specific problems head-on.
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section addresses common issues encountered during the workup and purification of reaction products.
Question 1: My crude NMR shows unreacted this compound and its oxidized form, 2-(phenylsulfonylmethyl)benzoic acid. How do I remove both?
Answer: This is a very common scenario, as the aldehyde is susceptible to air oxidation, and reactions may not proceed to completion.[4] A two-step extractive workup is highly effective.
-
Causality: The key is the difference in acidity. The benzoic acid derivative is acidic, while the aldehyde and your desired product (assuming it's neutral) are not.
-
Solution:
-
Basic Wash: During your aqueous workup, wash the organic layer containing your crude product with a 5-10% solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[5] This deprotonates the carboxylic acid, forming a water-soluble sodium salt that partitions into the aqueous layer.
-
Bisulfite Wash (Optional but Recommended): If a significant amount of the starting aldehyde remains and your desired product is not an aldehyde, a subsequent wash with a saturated aqueous solution of sodium bisulfite (NaHSO₃) is highly selective for removing the unreacted aldehyde.[4][6] The bisulfite adds to the aldehyde to form a water-soluble adduct, effectively pulling it from the organic layer.[6]
-
Final Wash: Always wash the organic layer with brine (saturated NaCl solution) to remove residual water before drying with an anhydrous salt like Na₂SO₄ or MgSO₄.
-
Question 2: I'm performing a column chromatography, but my product is either not moving from the baseline or decomposing on the silica gel. What's wrong?
Answer: This points to issues with either solvent polarity or the stability of your compound on the acidic silica gel.
-
Causality:
-
Polarity: Products containing the sulfonyl group are often highly polar and may require a strong eluent to move down a silica column.
-
Stability: Aldehydes and certain sensitive functional groups can degrade on the acidic surface of standard silica gel.[5]
-
-
Troubleshooting Steps:
-
Check TLCs First: Before running a column, ensure your compound is stable by spotting it on a TLC plate, letting it sit for 30-60 minutes, and then eluting. If a new spot appears or the original spot diminishes, you have a stability issue.[7]
-
Increase Eluent Polarity: If the product is stable but immobile (Rf = 0), you need a more polar solvent system. See Table 2 for suggestions. A gradient elution, starting with a non-polar solvent and gradually increasing the percentage of a polar solvent, is often necessary.
-
Deactivate the Silica: To prevent degradation, you can use silica gel that has been "deactivated." This is done by preparing the silica slurry in your starting eluent that contains 1-2% triethylamine (Et₃N).[5] The base neutralizes the acidic sites on the silica surface.
-
Consider Alternative Stationary Phases: If deactivation is insufficient, switch to a more neutral stationary phase like alumina (basic or neutral grade) or consider reverse-phase chromatography (C18 silica), where the elution order is inverted (non-polar compounds elute last).[8]
-
Question 3: After my column, the fractions containing my product are still contaminated with a sulfone-containing impurity. How can I improve the separation?
Answer: This is a classic resolution problem. The solution lies in optimizing the chromatography conditions to exploit subtle differences between your product and the impurity.
-
Causality: Co-elution occurs when the product and impurity have very similar affinities for the stationary phase in the chosen solvent system. In Julia-Kocienski reactions, byproducts can arise from the self-condensation of the sulfone starting material, which may have similar polarity to the desired product.[9]
-
Optimization Strategies:
-
Shallow the Gradient: Run a slower, shallower gradient during your column. If your product elutes at 40% Ethyl Acetate/Hexanes, try running a gradient from 20% to 50% over many column volumes.
-
Change Solvent System: The selectivity of the separation can change dramatically with different solvents. If you are using Ethyl Acetate/Hexanes, try a system with a different character, such as Dichloromethane/Methanol or Toluene/Acetone.
-
Recrystallization: If your product is a solid, recrystallization is an excellent and often superior method for removing closely-eluting impurities.[10] The rigid structure of a crystal lattice is highly effective at excluding molecules that do not fit perfectly.
-
Question 4: I'm trying to purify my solid product by recrystallization, but it's "oiling out" or the yield is very low. What should I do?
Answer: "Oiling out" happens when a compound comes out of solution above its melting point, often due to the solution being too saturated or cooled too quickly. Low yield is typically a solvent issue.[10]
-
Causality & Solutions:
-
For Oiling Out:
-
Add More Solvent: Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool much more slowly.
-
Lower the Temperature: Ensure the solution is saturated at a temperature below the product's melting point.
-
-
For Low Yield:
-
Solvent Choice is Key: The ideal solvent dissolves your product well when hot but poorly when cold.[11] If the yield is low, your product may be too soluble in the chosen solvent even at low temperatures.
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) at an elevated temperature until the solution becomes slightly cloudy. Add a drop of the good solvent to clarify, then cool slowly. This carefully controlled precipitation often yields high-quality crystals.[12]
-
Ensure Complete Crystallization: Cool the flask in an ice bath for at least 30 minutes before filtering to maximize the precipitation of your product.[10]
-
-
Visualized Workflow: Purification Strategy Decision Tree
This diagram outlines a logical approach to selecting the appropriate purification method based on initial analysis of the crude reaction mixture.
Caption: Decision tree for selecting a purification strategy.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent system for column chromatography of products from these reactions? A good starting point for silica gel chromatography is a mixture of a non-polar solvent like hexanes (or heptane) and a moderately polar solvent like ethyl acetate.[5] Begin with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity while monitoring the elution with TLC. The presence of the phenylsulfonyl group often means that more polar systems, such as dichloromethane/methanol, may be required for elution.
Q2: Can I separate E/Z isomers of my alkene product? Separating E/Z isomers is often challenging but possible. Meticulous flash column chromatography on silica gel can sometimes resolve the isomers, as they may have slightly different polarities. For difficult separations, High-Performance Liquid Chromatography (HPLC), particularly on a preparative scale, is the method of choice. Sometimes, one isomer may crystallize preferentially from a concentrated solution of the mixture.
Q3: The Julia-Kocienski reaction is supposed to be "one-pot." Do I still need to worry about extensive purification? While the reaction can be performed in a single vessel, "one-pot" does not mean "workup-free."[1][13] The reaction still generates byproducts, including rearranged sulfone intermediates and salts, which must be removed.[14] A standard aqueous workup followed by chromatography or crystallization is almost always necessary to obtain a product of high purity.
Q4: My final product still contains the phenylsulfonyl group, but it should have been eliminated. Can I remove it post-purification? Yes, if the desired reaction is a reductive elimination (like in the classical Julia-Lythgoe olefination) and it was incomplete, you can subject the purified intermediate to reductive conditions.[15] Common methods include using sodium amalgam or samarium(II) iodide. However, these reagents are highly reactive and may not be compatible with other functional groups in your molecule. It is generally preferable to ensure the elimination step is complete before the final workup.
Data & Protocols
Table 1: Common Impurities & Recommended Removal Methods
| Impurity | Origin | Recommended Purification Method | Rationale |
| 2-(Phenylsulfonylmethyl)-benzaldehyde | Unreacted starting material | Flash chromatography; NaHSO₃ wash (if product is not an aldehyde)[6] | Separation based on polarity; formation of a water-soluble adduct. |
| 2-(Phenylsulfonylmethyl)-benzoic acid | Air oxidation of starting aldehyde | Basic aqueous wash (e.g., NaHCO₃) during workup[4][5] | Forms a water-soluble carboxylate salt. |
| Phenylsulfinic acid or its salts | Byproduct of elimination step | Aqueous wash during workup | Highly polar and water-soluble. |
| Sulfone Dimer/Self-Condensation Product | Side reaction of the sulfone anion with itself[9] | Flash chromatography; Recrystallization | Separation based on polarity differences; exclusion from crystal lattice. |
Table 2: Suggested Starting Solvent Systems for Flash Chromatography (Silica Gel)
| Polarity of Expected Product | Starting Eluent System | Comments |
| Low to Medium | 5-20% Ethyl Acetate in Hexanes | Standard choice for many organic compounds. |
| Medium to High | 20-50% Ethyl Acetate in Hexanes | Good for products where the sulfone group dominates polarity. |
| High | 1-5% Methanol in Dichloromethane | Use when product is poorly soluble or immobile in less polar systems. |
| For E/Z Isomer Separation | 5-15% Diethyl Ether or MTBE in Hexanes | Ethers can offer different selectivity compared to ethyl acetate. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup with Basic Wash
This protocol is designed to remove acidic impurities and water-soluble byproducts.
-
Quench Reaction: Once the reaction is complete, cool the reaction vessel to room temperature. Slowly add deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any reactive species.
-
Dilute: Transfer the mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether). The volume should be sufficient to fully dissolve your product.
-
Basic Wash: Add a 5% aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds.[16]
-
Separate Layers: Allow the layers to fully separate. Drain the lower aqueous layer.
-
Repeat Wash: Repeat the basic wash (Step 3 & 4) one more time.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove residual water and break up emulsions.
-
Dry and Concentrate: Drain the organic layer into an Erlenmeyer flask containing an anhydrous drying agent (e.g., Na₂SO₄). Let it stand for 10-15 minutes, then filter or decant the solution. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
This protocol assumes a solid loading method for optimal band separation.
-
Determine Eluent System: Using TLC, find a solvent system that gives your desired product an Rf value of approximately 0.2-0.3.[5]
-
Prepare the Column: Pack a glass column with silica gel using your determined starting eluent (e.g., 5% Ethyl Acetate/Hexanes). Ensure the silica bed is compact and level.
-
Load the Sample: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or acetone). Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution. Concentrate this slurry on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Add Sample to Column: Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, level band. Gently add a layer of sand on top to protect the sample band.
-
Elute: Fill the column with eluent and apply positive pressure. Begin collecting fractions. If using a gradient, start with the initial low-polarity eluent and gradually increase the concentration of the polar solvent.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
- 1. Julia olefination - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. unifr.ch [unifr.ch]
- 13. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 14. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Sulfone - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Optimizing base and solvent for Julia-Kocienski olefination
Welcome to the technical support center for the Julia-Kocienski olefination. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful C=C bond-forming reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Overview: The Critical Role of Base and Solvent
The Julia-Kocienski olefination is a cornerstone of modern organic synthesis, prized for its operational simplicity and, typically, high (E)-selectivity.[1][2] The reaction involves the coupling of a heteroaryl sulfone with a carbonyl compound, mediated by a strong base.[3] However, the stereochemical outcome and overall yield are exquisitely sensitive to the reaction conditions. The choice of base (and its counter-ion) and solvent are not mere parameters but are the primary tools for directing the reaction's stereochemical course.[4] Understanding their interplay is crucial for mastering this transformation.
The reaction proceeds through the deprotonation of the sulfone, addition of the resulting carbanion to an aldehyde, a Smiles rearrangement, and finally, a stereospecific elimination to form the alkene.[5][6] The stereoselectivity is determined in the initial addition step, which can proceed through two different transition states to form either a syn- or anti-β-alkoxy sulfone intermediate.[7] Your choice of base and solvent directly controls which of these pathways is favored.
Visualizing the Mechanistic Dichotomy
To effectively troubleshoot, one must first visualize the mechanistic pathways that govern the stereochemical outcome. The diagram below illustrates how the reaction conditions steer the initial addition step towards either the syn or anti adduct, which in turn dictates the final (Z) or (E) alkene geometry.
Caption: Reaction pathways in the Julia-Kocienski olefination.
Frequently Asked Questions (FAQs)
Q1: What is the general rule for choosing a base?
A1: The primary function of the base is to deprotonate the α-carbon of the sulfone. Therefore, a strong, non-nucleophilic base is required. The most common choices are alkali metal hexamethyldisilazides (e.g., KHMDS, NaHMDS, LiHMDS) and, in some cases, organolithium reagents like n-BuLi. The pKa of the sulfone's α-proton is typically in the range of 20-25 (in DMSO), so a base whose conjugate acid has a pKa > 25 is necessary for efficient deprotonation. Amide bases like LDA (pKa ~36) and silyl amides like KHMDS (pKa ~26) are ideal.[8]
Q2: How does the base's counter-ion affect my reaction?
A2: The counter-ion is critical for stereocontrol.[9]
-
Large Cations (K+, Na+): In polar solvents, these ions are well-solvated and exist as "naked" cations. They promote an "open" transition state during the aldehyde addition, which preferentially leads to the anti-β-alkoxy sulfone, the precursor to the (E)-alkene.[5][9]
-
Small Cations (Li+): Lithium is small enough to form a chelate between the sulfone's oxygen atoms and the aldehyde's oxygen in the transition state. This "closed" transition state is favored in nonpolar solvents and leads to the syn-β-alkoxy sulfone, the precursor to the (Z)-alkene.[9]
Q3: What is the primary role of the solvent?
A3: The solvent's main role is to influence the geometry of the transition state during the aldehyde addition, primarily through its polarity.[10]
-
Polar Aprotic Solvents (THF, DME, DMF): These solvents have high dielectric constants and can effectively solvate the base's cation.[11][12] This separates the cation from the sulfone anion, disfavoring chelation and promoting the open transition state that leads to (E)-alkenes.[5]
-
Nonpolar Solvents (Toluene, Hexane): These solvents cannot effectively solvate the cation. This encourages the formation of a tight ion pair and favors the closed, chelated transition state, leading to higher (Z)-selectivity.[5][10]
Q4: Can I achieve high (Z)-selectivity?
A4: While the Julia-Kocienski olefination is strongly biased towards (E)-alkene formation, achieving (Z)-selectivity is possible, though often challenging.[13][14] The classic approach is to use a base with a small counter-ion (LiHMDS) in a nonpolar solvent (toluene) at low temperatures.[9] This combination maximizes the likelihood of forming the chelated transition state required for the syn-adduct. Recent developments have also shown that using N-sulfonylimines instead of aldehydes can lead to excellent Z-selectivity.[14][15]
Troubleshooting Guide
This section addresses specific experimental issues. Follow the logical flow to diagnose and solve problems in your reaction.
Caption: Troubleshooting flowchart for the Julia-Kocienski olefination.
Problem: Low or No Product Formation
-
Probable Cause 1: Incomplete Deprotonation. The base you are using may not be strong enough, or it may have degraded.[16][17]
-
Solution: Switch to a stronger base like KHMDS or NaHMDS. If using an organolithium reagent like n-BuLi, ensure it has been recently titrated. Always use freshly opened or properly stored bases.
-
-
Probable Cause 2: Unstable Sulfone Anion. The generated carbanion can be unstable at higher temperatures, leading to decomposition before it can react with the aldehyde.
-
Solution: Maintain a low temperature (typically -78 °C) throughout the deprotonation and addition steps. Add the base and aldehyde slowly to control any exotherms.
-
Problem: Poor (E/Z) Selectivity
-
Probable Cause 1: You want the (E)-alkene, but are getting a mixture. Your conditions are likely allowing the closed (chelated) transition state to compete with the desired open transition state.
-
Solution: To maximize (E)-selectivity, you must promote the open transition state.[5]
-
-
Probable Cause 2: You want the (Z)-alkene, but are getting the (E)-isomer. Your conditions are favoring the open transition state.
-
Solution: To maximize (Z)-selectivity, you must promote the closed, chelated transition state.[9]
-
Base: Use a base with a small, coordinating counter-ion, such as Lithium Hexamethyldisilazide (LiHMDS).
-
Solvent: Use a nonpolar solvent like toluene or hexanes, which will not solvate the lithium cation, thus encouraging chelation.
-
-
Problem: Significant Formation of Side Products
-
Probable Cause: Sulfone Self-Condensation. The metalated sulfone is a potent nucleophile and can react with another molecule of the starting sulfone.[5] This is more common when the aldehyde is sterically hindered or unreactive.
-
Solution: Employ "Barbier-like" conditions.[9] Instead of pre-forming the sulfone anion and then adding the aldehyde, add the base slowly to a pre-mixed solution of the sulfone and the aldehyde at low temperature. This ensures that as soon as the anion is formed, it is more likely to encounter an aldehyde molecule than another sulfone molecule.[9]
-
Key Parameter Reference Tables
For convenience, the properties of commonly used bases and solvents are summarized below.
Table 1: Common Bases and Their Conjugate Acid pKa Values
| Base | Abbreviation | Conjugate Acid | pKa (in DMSO) | Typical Use |
|---|---|---|---|---|
| Potassium Hexamethyldisilazide | KHMDS | Hexamethyldisilazane | ~26 | High (E)-selectivity |
| Sodium Hexamethyldisilazide | NaHMDS | Hexamethyldisilazane | ~26 | High (E)-selectivity |
| Lithium Hexamethyldisilazide | LiHMDS | Hexamethyldisilazane | ~26 | (Z)-selectivity attempts |
| Lithium Diisopropylamide | LDA | Diisopropylamine | ~36 | General strong base |
| n-Butyllithium | n-BuLi | Butane | ~50 | Very strong base |
Note: pKa values are approximate and can vary with solvent and temperature.[8]
Table 2: Common Solvents and Their Dielectric Constants
| Solvent | Type | Dielectric Constant (ε) at 20°C | Typical Use |
|---|---|---|---|
| Toluene | Nonpolar | 2.4 | (Z)-selective reactions |
| Tetrahydrofuran | Polar Aprotic | 7.6 | (E)-selective reactions |
| 1,2-Dimethoxyethane | Polar Aprotic | 7.2 | (E)-selective reactions |
| N,N-Dimethylformamide | Polar Aprotic | 36.7 | (E)- or (Z)-selective, substrate dependent[15] |
| Dimethyl Sulfoxide | Polar Aprotic | 46.7 | Can enhance Z-selectivity in some cases[15] |
Source: Dielectric constants are a measure of solvent polarity.[12]
Experimental Protocols
Protocol 1: General Procedure for High (E)-Selectivity
This protocol is optimized for the formation of the (E)-alkene, which is the most common application of the Julia-Kocienski olefination.
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the heteroaryl sulfone (1.0 equiv).
-
Solvent Addition: Add anhydrous THF or DME (to make a ~0.1 M solution). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of KHMDS (1.1 equiv, e.g., 1.0 M in THF) dropwise to the stirred sulfone solution. Stir the resulting mixture at -78 °C for 30-60 minutes. The formation of the anion is often accompanied by a color change.
-
Aldehyde Addition: Add the aldehyde (1.2 equiv), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture.
-
Reaction: Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC or LC-MS. Upon completion, allow the reaction to slowly warm to room temperature.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired (E)-alkene.
Protocol 2: General Procedure for Attempted (Z)-Selectivity
This protocol is a starting point for achieving the less-favored (Z)-alkene. Optimization will likely be required.
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the heteroaryl sulfone (1.0 equiv).
-
Solvent Addition: Add anhydrous toluene (to make a ~0.1 M solution). Cool the flask to -78 °C.
-
Deprotonation: Slowly add a solution of LiHMDS (1.1 equiv, e.g., 1.0 M in THF or hexanes) dropwise. Stir at -78 °C for 30-60 minutes.
-
Aldehyde Addition: Add the aldehyde (1.2 equiv) dropwise.
-
Reaction & Workup: Follow steps 5-7 from Protocol 1. Note that achieving high (Z)-selectivity is often difficult and may result in mixtures of isomers.
References
- 1. mdpi.com [mdpi.com]
- 2. Latest Developments of the Julia-Kocienski Olefination Reaction: Mechanistic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 5. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. preprints.org [preprints.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. depts.washington.edu [depts.washington.edu]
- 13. Julia olefination - Wikipedia [en.wikipedia.org]
- 14. Highly Z- Selective Julia-Kocienski Olefination Using N-Sulfonylimines and Its Mechanistic Insights from DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
Preventing homo-coupling of 2-(Phenylsulfonylmethyl)benzaldehyde
Welcome to the technical support guide for 2-(Phenylsulfonylmethyl)benzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent. We will address common experimental challenges, with a primary focus on the prevention of undesired homo-coupling, and provide field-proven protocols to ensure the success of your synthesis.
Troubleshooting Guide: Preventing Homo-Coupling
This section directly addresses the most common issue encountered when working with this compound: the formation of a dimeric byproduct.
Q1: I'm observing a significant amount of a dimeric byproduct in my reaction. What is happening and why?
A1: The formation of a dimer is a classic case of base-catalyzed self-condensation, a type of symmetrical aldol reaction.[1] The structure of this compound contains two reactive sites that enable this side reaction:
-
An Acidic Methylene Group: The protons on the carbon atom situated between the phenylsulfonyl group and the benzene ring (-CH₂-) are significantly acidic. The powerful electron-withdrawing nature of the adjacent sulfonyl group (SO₂) stabilizes the resulting carbanion (an enolate-like species) through resonance and inductive effects.[2]
-
An Electrophilic Aldehyde Group: The carbonyl carbon of the aldehyde (-CHO) is highly electrophilic and susceptible to nucleophilic attack.
In the presence of a base, one molecule is deprotonated at the methylene position to form a potent nucleophile. This nucleophile then attacks the aldehyde group of a second molecule. This process, if unchecked, can become the dominant reaction pathway, leading to low yields of your desired product.
Here is a diagram illustrating the homo-coupling mechanism:
Caption: Mechanism of base-catalyzed homo-coupling (self-condensation).
Q2: How can I suppress this self-condensation reaction? My protocol uses the sulfone as a nucleophile.
A2: When your synthesis requires the methylene group to act as the nucleophile (e.g., in a Julia-Kocienski olefination), the key is to generate the carbanion quantitatively and irreversibly before introducing the electrophile.[3] This starves the reaction of the electrophilic aldehyde partner until you are ready.
Core Strategy: Controlled Deprotonation
-
Choice of Base: Use a strong, sterically hindered, non-nucleophilic base. Lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) are excellent choices.[3] Avoid weaker bases like hydroxides (NaOH, KOH) or alkoxides (t-BuOK), as they establish an equilibrium, leaving unreacted aldehyde in the presence of the newly formed nucleophile.[4]
-
Low Temperature: Perform the deprotonation at a very low temperature, typically -78 °C (a dry ice/acetone bath).[5] This slows down all potential reactions, including the self-condensation, giving you greater control.
-
Order of Addition: Slowly add the base to a solution of this compound. This ensures the aldehyde is always the limiting reagent during the deprotonation step. Once the anion generation is complete (typically after 30-60 minutes at -78 °C), you can then slowly add your desired electrophile to this pre-formed nucleophile solution.
The following workflow diagram illustrates this best-practice approach:
Caption: Recommended workflow for using the aldehyde as a nucleophile.
Q3: What if my reaction requires this compound to act as the electrophile?
A3: In this scenario, the goal is to maintain the concentration of the aldehyde as low as possible throughout the reaction to minimize its opportunity to react with itself.
Core Strategy: Limiting Aldehyde Concentration
-
Reverse Addition: Prepare a solution of your nucleophile (e.g., a Grignard reagent, an enolate from a different ketone, etc.). Slowly add a solution of this compound to the nucleophile solution. This "reverse addition" ensures that any molecule of the aldehyde entering the reaction vessel is more likely to encounter your desired nucleophile than another molecule of itself.
-
Temperature Control: Maintain a low reaction temperature (e.g., -78 °C to 0 °C, depending on the nucleophile's reactivity) to moderate the reaction rate.
-
Use of a Non-Enolizable Partner: This strategy is most effective when your nucleophile is generated from a precursor that cannot act as an electrophile in a competing aldol reaction, such as a ketone enolate.[6]
FAQs: Handling, Strategy, and Theory
| Question | Answer |
| What is the fundamental cause of the homo-coupling side reaction? | The homo-coupling is an aldol condensation . This reaction is common for aldehydes and ketones that possess acidic α-protons (protons on the carbon adjacent to the carbonyl).[7][8] In this specific molecule, the methylene protons are made exceptionally acidic by the powerful electron-withdrawing sulfonyl group, making enolate formation particularly favorable, even with moderately strong bases.[2] |
| Which bases are recommended, and which should be absolutely avoided? | Recommended: Strong, non-nucleophilic, sterically hindered bases like LDA, LiHMDS, or KHMDS are ideal for controlled, quantitative deprotonation.[3] Use with Caution: Bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be effective but may offer less control. Avoid: Weaker, nucleophilic bases such as NaOH, KOH, Na₂CO₃, or amines (e.g., triethylamine) should be avoided. They establish a reversible equilibrium, ensuring that the nucleophile, electrophile, and base are all present simultaneously, which is a perfect recipe for self-condensation.[4][9] |
| Are there alternative reagents that are less prone to self-condensation? | Yes. In the context of olefination reactions, other sulfone reagents have been developed specifically to mitigate side reactions. For instance, 1-phenyl-1H-tetrazol-5-yl (PT) sulfones are known to exhibit a much lower tendency for self-condensation.[10][11] This allows for deprotonation first before adding the aldehyde, providing a milder and often more selective reaction pathway.[10] |
| How should I store this compound? | The compound should be stored at room temperature, though a cool (<15°C) and dark place is recommended. It is also advised to store it under an inert gas like argon or nitrogen to prevent slow oxidation of the aldehyde group over time.[12] |
Experimental Protocols: Best Practices
Protocol 1: General Procedure for Generating the Nucleophilic Anion
This protocol is intended for reactions where this compound serves as the nucleophile precursor.
-
Setup: Under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) to a flame-dried, three-neck flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.
-
Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the solid (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: While maintaining the temperature at -78 °C, slowly add a solution of LDA or KHMDS (1.05 eq) dropwise via syringe over 15 minutes. The solution may change color, indicating anion formation.
-
Anion Formation: Stir the mixture at -78 °C for 45-60 minutes to ensure complete deprotonation.
-
Reaction: Slowly add a solution of your desired electrophile (1.0 eq) in anhydrous THF dropwise to the pre-formed anion solution.
-
Completion: After the addition is complete, allow the reaction to stir at -78 °C for a specified time (e.g., 2 hours) before slowly warming to room temperature.
-
Quench: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Proceed with standard aqueous workup and purification.
References
- 1. Self-condensation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Video: Crossed Aldol Reaction Using Strong Bases: Directed Aldol Reaction [jove.com]
- 4. quora.com [quora.com]
- 5. Aldol reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Aldol condensation - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
- 9. ERIC - EJ820748 - The Aldol Addition and Condensation: The Effect of Conditions on Reaction Pathway, Journal of Chemical Education, 2007-Mar [eric.ed.gov]
- 10. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. This compound | 468751-38-4 | TCI AMERICA [tcichemicals.com]
Technical Support Center: Troubleshooting E/Z Selectivity in Olefination Reactions
Welcome to the technical support center dedicated to helping researchers, scientists, and drug development professionals navigate the complexities of E/Z selectivity in olefination reactions. This guide is structured to provide direct, actionable solutions to common experimental challenges and to answer frequently asked questions with in-depth, scientifically-grounded explanations.
Troubleshooting Guide: Common Selectivity Issues
This section addresses specific problems you might encounter in the lab, offering causal explanations and practical solutions to steer your reaction toward the desired stereochemical outcome.
Q1: My Wittig reaction with a non-stabilized ylide is producing a significant amount of the E-alkene, but I need the Z-isomer. What's going wrong?
Possible Causes & Solutions:
This is a classic challenge in Wittig chemistry. The formation of the Z-alkene from non-stabilized ylides is generally favored under kinetic control, but several factors can erode this selectivity by allowing equilibration to the more thermodynamically stable E-alkene intermediate.[1][2]
-
Presence of Lithium Salts: Lithium salts, often introduced from using n-butyllithium (n-BuLi) as a base to form the ylide, can coordinate to the oxygen atom of the betaine intermediate.[1][3] This coordination can slow down the irreversible decomposition to the Z-alkene, allowing for equilibration to the more stable threo-betaine, which then leads to the E-alkene.[4][5]
-
Solvent Choice: While less impactful for non-stabilized ylides than for stabilized ones, the solvent can still play a role.[6] Polar aprotic solvents can sometimes favor the E-isomer.
-
Solution: Use non-polar, aprotic solvents like tetrahydrofuran (THF) or diethyl ether.[1]
-
-
Reaction Temperature: Higher temperatures can provide the energy needed for the intermediates to equilibrate, thus favoring the E-alkene.
-
Solution: Run the reaction at low temperatures (e.g., -78 °C) to ensure it remains under kinetic control.
-
Protocol for Z-Selective Wittig Reaction (Salt-Free):
-
In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), suspend the phosphonium salt in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Add a slight excess (1.1 equivalents) of a sodium or potassium base (e.g., NaH, KHMDS) portion-wise.
-
Allow the mixture to warm to room temperature and stir until the characteristic ylide color (often orange or deep red) appears and persists.
-
Cool the reaction mixture to -78 °C.
-
Slowly add a solution of the aldehyde in anhydrous THF dropwise.
-
Stir at -78 °C for the recommended time (typically 1-4 hours).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Proceed with standard aqueous workup and purification.
Q2: I'm using a stabilized ylide in my Wittig reaction, but the E-selectivity is poor. How can I improve it?
Possible Causes & Solutions:
Stabilized ylides (e.g., those with adjacent ester or ketone groups) generally favor the E-alkene due to the reversibility of the initial addition step, allowing for thermodynamic control.[2][7] Poor E-selectivity often indicates that this equilibration is not fully occurring.
-
Reaction Conditions: The reaction may be proceeding under kinetic control, which can favor the Z-isomer even with stabilized ylides.
-
Solution: Promote thermodynamic equilibrium by running the reaction at a higher temperature (e.g., room temperature or refluxing THF). The addition of protic solvents like methanol in small quantities can also facilitate equilibration.
-
-
Base and Counterion: The choice of base can influence the reaction's outcome.
Q3: My Horner-Wadsworth-Emmons (HWE) reaction is not giving the high E-selectivity I expect. What adjustments can I make?
Possible Causes & Solutions:
The HWE reaction is renowned for its high E-selectivity, which arises from the thermodynamic preference for the anti-oxaphosphetane intermediate.[8][9] If you're observing poor selectivity, the issue likely lies in factors that hinder this equilibration.
-
Steric Hindrance: Bulky groups on either the phosphonate or the aldehyde can kinetically favor the formation of the Z-isomer.[8]
-
Solution: While you can't change your substrates, you can influence the reaction conditions. Increasing the reaction temperature can help overcome the kinetic barrier and allow the system to reach thermodynamic equilibrium, favoring the E-alkene.[10]
-
-
Base and Counterion: The nature of the cation from the base can influence the transition state.
-
Phosphonate Reagent: The structure of the phosphonate itself is critical.
Comparative Data: Effect of Conditions on HWE E-Selectivity
| Aldehyde | Phosphonate | Base | Temperature (°C) | E:Z Ratio |
| Benzaldehyde | Triethyl phosphonoacetate | NaH | 25 | >95:5 |
| Benzaldehyde | Triethyl phosphonoacetate | KHMDS/18-crown-6 | -78 | 10:90 |
| Cyclohexanecarboxaldehyde | Diethyl phosphonoacetate | LiCl/DBU | 25 | 92:8 |
| Cyclohexanecarboxaldehyde | Diethyl phosphonoacetate | NaH | 0 | 85:15 |
Data compiled from various sources for illustrative purposes.
Q4: I need to synthesize a Z-alkene using a phosphonate-based reagent. How can I reverse the usual E-selectivity of the HWE reaction?
Solution: The Still-Gennari Modification
To achieve high Z-selectivity, you need to employ the Still-Gennari modification of the HWE reaction.[8][12] This method relies on kinetic control to favor the Z-isomer.
Key Principles:
-
Electron-Withdrawing Phosphonates: Use phosphonates with electron-withdrawing ester groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetates.[13] These groups increase the acidity of the phosphonate, and more importantly, they accelerate the elimination of the oxaphosphetane intermediate.[14][15]
-
Strong, Non-Coordinating Bases: Employ a strong, bulky base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6).[12] The crown ether sequesters the potassium cation, creating a "naked" and highly reactive phosphonate anion.
-
Low Temperature: The reaction must be run at low temperatures (-78 °C) to prevent the initial addition step from reversing.[15]
Under these conditions, the rapid and irreversible formation of the syn-oxaphosphetane intermediate, followed by its fast elimination, locks in the Z-geometry.[15]
Workflow for Still-Gennari Z-Olefination
Caption: A typical experimental workflow for the Still-Gennari modification.
Frequently Asked Questions (FAQs)
Q5: What is the mechanistic basis for E/Z selectivity in the Wittig reaction?
The stereochemical outcome of the Wittig reaction is determined by the stability of the ylide and the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.[1][4]
-
Non-Stabilized Ylides (Z-Selectivity): These ylides are highly reactive. The reaction proceeds via a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate.[16] The transition state leading to the cis-oxaphosphetane is sterically favored and forms faster.[4] Under salt-free, low-temperature conditions, this intermediate rapidly and irreversibly collapses to the Z-alkene and triphenylphosphine oxide.[3] This is a kinetically controlled process.
-
Stabilized Ylides (E-Selectivity): These ylides are less reactive. The initial addition to the carbonyl is slower and, crucially, reversible.[3] This reversibility allows the intermediates to equilibrate to the thermodynamically more stable trans-oxaphosphetane (where bulky groups are anti to each other).[7] This intermediate then collapses to form the more stable E-alkene. This is a thermodynamically controlled process.
Caption: Contrasting mechanisms for non-stabilized and stabilized ylides.
Q6: How does the Schlosser modification achieve E-selectivity with non-stabilized ylides?
The Schlosser modification cleverly intercepts the kinetically favored cis-betaine intermediate and isomerizes it to the thermodynamically favored trans-betaine before elimination.[3][17]
The process is as follows:
-
A standard Wittig reaction is performed at low temperature (-78 °C) using a lithium base, forming the lithium-adducted cis-betaine.
-
A second equivalent of a strong base (typically phenyllithium) is added.[17] This deprotonates the carbon alpha to the phosphorus, forming a β-oxido ylide.
-
This intermediate is allowed to equilibrate to its more thermodynamically stable trans-conformer.
-
A proton source (like HCl) is added to selectively protonate the β-oxido ylide, regenerating the trans-betaine.[17]
-
Upon warming, the trans-betaine eliminates to give the E-alkene with high selectivity.[1]
Q7: What is the Julia-Kocienski olefination, and when should I use it?
The Julia-Kocienski olefination is another powerful method for creating alkenes, particularly known for its excellent E-selectivity.[18][19] It involves the reaction of a heterocyclic sulfone (most commonly a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone) with an aldehyde or ketone.[20]
You should consider using the Julia-Kocienski olefination when:
-
You require very high E-selectivity, especially in complex molecule synthesis.[19]
-
You are working with base-sensitive aldehydes, as the reaction can be run under milder conditions than some Wittig or HWE variations.[18]
-
The Wittig or HWE reaction gives poor yields or selectivity with your specific substrates.
The high E-selectivity is the result of a kinetically controlled addition of the metalated sulfone to the aldehyde, which favors the formation of an anti-β-alkoxysulfone intermediate that stereospecifically decomposes to the E-alkene.[20] While traditionally E-selective, recent modifications have also enabled high Z-selectivity.[21][22]
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. Wittig-Horner Reaction [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 15. youtube.com [youtube.com]
- 16. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 17. synarchive.com [synarchive.com]
- 18. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 19. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Julia olefination - Wikipedia [en.wikipedia.org]
- 21. Julia-Kocienski Reaction-Based 1,3-Diene Synthesis: Aldehyde-Dependent (E,E/E,Z)-Selectivity [organic-chemistry.org]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Purification Challenges of the Julia-Kocienski Olefination
Welcome to the technical support center for the Julia-Kocienski reaction. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful olefination reaction in their synthetic endeavors. Here, we address the common, yet often frustrating, challenge of removing sulfone byproducts from the desired alkene product. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary sulfone byproduct in the Julia-Kocienski reaction?
The principal sulfone-related byproduct originates from the heteroaromatic sulfone reagent used, most commonly a derivative of benzothiazole (BT-sulfone) or 1-phenyl-1H-tetrazole-5-yl sulfone (PT-sulfone).[1][2] During the reaction, after the initial addition of the sulfonyl carbanion to the carbonyl compound, a Smiles rearrangement occurs.[1][3] This intramolecular nucleophilic aromatic substitution leads to the formation of the desired alkene and the heteroaromatic moiety is released, typically as a hydroxylated species (e.g., hydroxy benzothiazole) and sulfur dioxide.[1][3]
Q2: Why can the sulfone byproduct be difficult to remove?
The difficulty in separating the sulfone byproduct from the alkene product primarily stems from their similar polarities. Depending on the specific structures of your starting materials and product, both compounds can exhibit overlapping solubility profiles and retention factors in common chromatographic systems. This can lead to co-elution during column chromatography or co-precipitation during recrystallization.
Q3: How can I monitor the presence of the sulfone byproduct during my reaction and purification?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your reaction and the effectiveness of your purification. The sulfone starting material, the alkene product, and the sulfone byproduct will typically have distinct Rf values. It is crucial to co-spot your reaction mixture with the starting sulfone to track its consumption. For visualization, UV light is often effective for aromatic sulfones and products.[4] Staining with a potassium permanganate (KMnO4) solution can be useful for visualizing the alkene product, as it will react with the double bond.[4] General stains like phosphomolybdic acid (PMA) can also be employed to visualize all components.[5]
Troubleshooting Guide: Removal of Sulfone Byproducts
This section provides a question-and-answer formatted guide to directly address specific issues you may encounter during the purification of your Julia-Kocienski reaction product.
Issue 1: My desired alkene and the sulfone byproduct are co-eluting during column chromatography.
The Underlying Chemistry: Co-elution occurs when the polarity of the alkene product and the sulfone byproduct are too similar for the chosen chromatographic conditions to resolve. The polarity of the alkene is determined by its overall structure, while the polarity of the sulfone byproduct (e.g., hydroxy benzothiazole) is generally moderate to high due to the presence of the heteroaromatic ring and the hydroxyl group.
Troubleshooting Strategies:
-
Optimize Your Solvent System:
-
Hexane/Ethyl Acetate: This is a common starting point. If co-elution occurs, try a gradient elution, starting with a low polarity (e.g., 95:5 hexane/ethyl acetate) and gradually increasing the proportion of ethyl acetate. This can help to resolve compounds with close Rf values.
-
Hexane/Diethyl Ether: In some cases, switching the polar solvent to diethyl ether can alter the selectivity of the separation.[6] Diethyl ether has different hydrogen bonding capabilities compared to ethyl acetate, which can influence its interaction with the silica gel and the analytes.
-
Dichloromethane/Hexane: For less polar products, a dichloromethane/hexane system can provide good resolution.
-
Toluene/Ethyl Acetate: For more polar compounds, incorporating toluene can be beneficial.
-
-
Consider a Different Stationary Phase:
-
Alumina: If silica gel (which is acidic) is not providing adequate separation, consider using neutral or basic alumina. The change in the surface chemistry of the stationary phase can significantly alter the retention behavior of your compounds.
-
Reverse-Phase Chromatography: If your product and byproduct have different hydrophobicities, reverse-phase chromatography (e.g., C18 silica gel) with a polar mobile phase (e.g., methanol/water or acetonitrile/water) may provide a successful separation.
-
Step-by-Step Protocol for Optimizing Column Chromatography:
-
TLC Analysis: Run TLC plates in various solvent systems (e.g., different ratios of hexane/ethyl acetate, hexane/diethyl ether, etc.) to identify a system that provides the best separation between your product and the byproduct. The ideal solvent system will show a clear difference in Rf values (ΔRf > 0.1).
-
Column Packing: Properly pack a silica gel column with the chosen mobile phase.
-
Loading: Dissolve your crude product in a minimal amount of the mobile phase or a less polar solvent (like dichloromethane) and load it onto the column.
-
Elution: Begin eluting with the optimized solvent system. If using a gradient, start with the less polar mixture and gradually increase the polarity.
-
Fraction Collection and Analysis: Collect small fractions and analyze them by TLC to identify the fractions containing your pure product.
Issue 2: I am unable to separate the sulfone byproduct by recrystallization.
The Underlying Chemistry: Recrystallization is effective when the desired compound and the impurity have significantly different solubilities in a particular solvent at different temperatures.[7] If both your alkene product and the sulfone byproduct have similar solubility profiles, they may co-crystallize or the impurity may remain trapped in the crystal lattice of your product.
Troubleshooting Strategies:
-
Single-Solvent Recrystallization:
-
Solvent Screening: The ideal solvent will dissolve your crude product when hot but not at room temperature.[7] Test a range of solvents with varying polarities (e.g., hexanes, ethanol, isopropanol, ethyl acetate, toluene).
-
Procedure: Dissolve the crude material in a minimal amount of the boiling solvent.[8] Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.[7] Collect the crystals by vacuum filtration.[8]
-
-
Two-Solvent Recrystallization: This technique is useful when a single solvent does not provide adequate separation.
-
Solvent Pair Selection: Choose a "good" solvent that readily dissolves your product at all temperatures, and a "poor" solvent in which your product is insoluble.[7] The two solvents must be miscible. Common pairs include ethanol/water, diethyl ether/hexanes, and ethyl acetate/hexanes.
-
Procedure: Dissolve the crude product in a minimal amount of the hot "good" solvent. While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy.[8] Then, add a few more drops of the hot "good" solvent until the solution is clear again.[8] Allow the solution to cool slowly to induce crystallization.
-
Data to Guide Your Purification Strategy:
| Compound Type | General Polarity | Potential Chromatographic Eluent (Silica Gel) | Potential Recrystallization Solvents |
| Alkene Product | Low to Medium (depending on other functional groups) | Hexane/Ethyl Acetate (e.g., 9:1 to 7:3) | Hexanes, Ethanol/Water, Diethyl Ether/Hexanes |
| Sulfone Byproduct (e.g., Hydroxy Benzothiazole) | Medium to High | Hexane/Ethyl Acetate (e.g., 1:1 to pure Ethyl Acetate) | Ethanol, Isopropanol, Ethyl Acetate |
Issue 3: My reaction workup is not effectively removing the byproduct.
The Underlying Chemistry: A standard aqueous workup may not be sufficient to remove the sulfone byproduct, especially if it has significant organic solubility. The choice of quenching agent and extraction solvent can impact the initial removal of byproducts.
Troubleshooting Strategies:
-
Aqueous Workup Optimization:
-
Basic Wash: The hydroxylated sulfone byproduct is weakly acidic. Washing the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) can help to deprotonate the hydroxyl group, increasing its water solubility and facilitating its removal into the aqueous phase.
-
Brine Wash: After any aqueous wash, a final wash with brine (saturated NaCl solution) will help to remove any dissolved water from the organic layer, aiding in the drying process.
-
-
Liquid-Liquid Extraction:
-
Perform multiple extractions with your chosen organic solvent to ensure complete recovery of your product from the aqueous layer.
-
Visualizing the Purification Workflow:
Caption: A general workflow for the purification of Julia-Kocienski reaction products.
Mechanistic Insight into Byproduct Formation
Understanding the reaction mechanism is key to anticipating and addressing purification challenges. The modified Julia-Kocienski olefination proceeds through a series of steps that directly lead to the formation of the sulfone byproduct.
Caption: Simplified mechanism of the Julia-Kocienski reaction leading to the formation of the sulfone byproduct.
By understanding the nature of the sulfone byproduct and employing a systematic approach to purification, you can effectively overcome the challenges associated with the Julia-Kocienski reaction and obtain your desired alkene product in high purity.
References
- 1. Julia olefination - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Home Page [chem.ualberta.ca]
- 8. youtube.com [youtube.com]
Technical Support Center: Stabilizing Intermediates in 2-(Phenylsulfonylmethyl)benzaldehyde Reactions
Welcome to the technical support center for reactions involving 2-(phenylsulfonylmethyl)benzaldehyde and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent, most commonly in the Julia-Kocienski olefination. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
The core of this reaction's success lies in the generation and stabilization of a key nucleophilic intermediate: the α-sulfonyl carbanion. The subsequent steps, including the addition to a carbonyl compound and the ensuing rearrangement and elimination, are all influenced by the stability and reactivity of the intermediates formed along the reaction pathway. This guide provides a deep dive into managing these intermediates to achieve high yields and desired stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive intermediate formed from this compound, and why is its stability crucial?
A1: The primary reactive intermediate is an α-sulfonyl carbanion, generated by deprotonating the methylene group adjacent to the phenylsulfonyl group using a strong base. The stability of this carbanion is paramount for the reaction's success. The phenylsulfonyl group is an excellent electron-withdrawing group (EWG), which stabilizes the negative charge on the adjacent carbon through resonance and inductive effects.[1] This stabilization is crucial because it makes the proton acidic enough to be removed by a suitable base and renders the resulting carbanion nucleophilic enough to react with electrophiles like aldehydes, but not so unstable that it rapidly decomposes or participates in unwanted side reactions.
Q2: My reaction is giving a low yield of the desired alkene. What are the likely intermediate-related problems?
A2: Low yields often trace back to issues with the stability or reactivity of the key intermediates. The most common culprits are:
-
Inefficient Carbanion Formation: The base may not be strong enough to fully deprotonate the sulfone, leading to a low concentration of the active nucleophile.
-
Carbanion Instability/Side Reactions: The generated carbanion might be unstable under the reaction conditions, leading to decomposition or side reactions like self-condensation, especially with more reactive sulfone activators like the benzothiazolyl (BT) group.[2]
-
Reversibility of the Aldehyde Addition: The initial addition of the sulfonyl carbanion to the aldehyde can be reversible. If the subsequent steps (Smiles rearrangement and elimination) are slow, the equilibrium may favor the starting materials.
-
Instability of the β-alkoxy Sulfone Adduct: The intermediate formed after the carbanion attacks the aldehyde (a β-alkoxy sulfone) may not efficiently proceed to the final product. Its stability and rate of rearrangement are highly dependent on the reaction conditions.
Q3: I am observing poor E/Z selectivity in my olefination reaction. How is this related to the intermediates?
A3: The stereochemical outcome of the Julia-Kocienski olefination is determined during the initial addition of the sulfonyl carbanion to the aldehyde, which forms two possible diastereomeric β-alkoxy sulfone intermediates (syn and anti). The ratio of these intermediates is influenced by the transition state of this addition step. The choice of solvent, base, and the base's counterion dictates whether the reaction proceeds through a "closed" (chelated) or "open" transition state, thus influencing the syn/anti ratio and, consequently, the final E/Z ratio of the alkene.[2]
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific experimental problems with a focus on the stability of the reaction intermediates.
| Problem | Potential Cause (Intermediate-Related) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete Deprotonation: The α-sulfonyl carbanion is not being formed efficiently. | • Increase Base Strength: Switch to a stronger base such as KHMDS or NaHMDS. Ensure the base is fresh and properly titrated.• Optimize Temperature: While deprotonation is often done at low temperatures (-78 °C), a slight increase in temperature during this step might be necessary for less acidic sulfones. |
| 2. Carbanion Decomposition: The generated carbanion is unstable and decomposes before reacting with the aldehyde. | • Use Barbier-like Conditions: Add the base to a mixture of the sulfone and the aldehyde. This ensures that the carbanion reacts as it is formed, minimizing its lifetime and the chance for decomposition or self-condensation.[2]• Switch to a More Stable Sulfone: If using a benzothiazolyl (BT) sulfone, consider switching to a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone, which is known to be more stable and less prone to self-condensation.[2] | |
| Complex Mixture of Byproducts | 1. Self-Condensation of the Sulfone: The sulfonyl carbanion attacks another molecule of the sulfone. This is a known side reaction, particularly with BT-sulfones.[2] | • As above, employ Barbier-like conditions to keep the instantaneous concentration of the carbanion low.• Switch to a PT-sulfone , which is less susceptible to this side reaction.[2] |
| 2. Aldol Reactions: If the aldehyde substrate has enolizable protons, it can undergo self-condensation under basic conditions. | • Use a non-nucleophilic, sterically hindered base like LHMDS or KHMDS.• Add the aldehyde slowly to the pre-formed sulfonyl carbanion at low temperature to favor the desired reaction pathway. | |
| Poor E/Z Selectivity (or incorrect isomer) | 1. Unfavorable Transition State Geometry: The reaction conditions are not adequately controlling the formation of the desired syn or anti β-alkoxy sulfone intermediate. | • Solvent Polarity is Key: Apolar solvents (like toluene or THF) tend to favor a closed, chelated transition state, which can lead to one stereochemical outcome. Polar solvents (like DME or DMF) can favor an open transition state, leading to the opposite stereochemistry.[2][3]• Vary the Base/Counterion: Lithium bases (like LiHMDS) are more likely to form tight chelates in apolar solvents. Potassium or sodium bases (KHMDS, NaHMDS) with larger counterions are more likely to favor an open transition state, especially in polar solvents.[2] |
| Reaction Stalls (Incomplete Conversion) | 1. Reversible Aldehyde Addition: The initial adduct formation is reversible, and the equilibrium favors the starting materials. | • Increase Temperature After Addition: After the initial low-temperature addition, allowing the reaction to slowly warm to room temperature can provide the energy needed to drive the subsequent irreversible Smiles rearrangement and elimination steps.[4]• Use a More Reactive Sulfone Activator: The rate of the Smiles rearrangement is dependent on the electrophilicity of the heteroaryl group on the sulfone. In some cases, a more reactive activator might be needed, but this must be balanced against potential instability. |
Quantitative Impact of Reaction Conditions on Stereoselectivity
The choice of base and solvent has a dramatic and predictable effect on the stereochemical outcome. The following data, adapted from the seminal work by Blakemore, Kocienski, and colleagues, illustrates this principle for the reaction of a benzylic PT-sulfone with an aldehyde.[5]
| Entry | Sulfone | Base | Solvent | Yield (%) | Ratio (E:Z) |
| 1 | PT-SO2Bn | LiHMDS | THF | 78 | 58:42 |
| 2 | PT-SO2Bn | LiHMDS | DME | 78 | 83:17 |
| 3 | PT-SO2Bn | NaHMDS | DME | 71 | 95:5 |
| 4 | PT-SO2Bn | KHMDS | DME | 71 | >98:2 |
| 5 | PT-SO2Bn | KHMDS | THF | 75 | 93:7 |
Data adapted from Blakemore, P. R.; Cole, W. J.; Kocienski, P. J.; Morley, A. Synlett 1998, 26-28.[5]
This data clearly shows that for this system, using potassium hexamethyldisilazide (KHMDS) in 1,2-dimethoxyethane (DME) provides outstanding selectivity for the (E)-alkene. This is attributed to the combination of a large counterion (K+) and a polar solvent (DME), which favors an open transition state leading to the anti-β-alkoxy sulfone intermediate.
Visualizing the Path to Stability and Selectivity
Understanding the reaction mechanism and the key intermediates is crucial for effective troubleshooting.
Overall Reaction Pathway
The Julia-Kocienski olefination is a multi-step process that begins with the formation of the critical α-sulfonyl carbanion.
Caption: Key stages of the Julia-Kocienski olefination.
Controlling Stereoselectivity
The E/Z ratio of the final alkene product is largely determined by the transition state of the initial addition of the carbanion to the aldehyde.
Caption: Influence of conditions on transition states and products.
Experimental Protocols
Protocol 1: General Procedure for the Julia-Kocienski Olefination (High E-Selectivity)
This protocol is adapted for high E-selectivity based on the findings of Kocienski and coworkers.[4][5]
-
Preparation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add the this compound derivative (1.0 equiv).
-
Dissolve the sulfone in anhydrous 1,2-dimethoxyethane (DME) (approx. 0.25 M solution).
-
Cool the solution to -78 °C using an acetone/dry ice bath.
-
-
Deprotonation (Carbanion Formation):
-
In a separate flame-dried flask, prepare a solution of potassium hexamethyldisilazide (KHMDS) (1.1 equiv) in anhydrous DME.
-
Slowly add the KHMDS solution dropwise to the stirred sulfone solution via cannula or syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour. A color change is typically observed, indicating carbanion formation.
-
-
Aldehyde Addition:
-
Add the aldehyde (1.2-1.5 equiv), either neat or as a solution in DME, dropwise to the carbanion solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
-
Reaction Completion and Workup:
-
Remove the cooling bath and allow the reaction to warm to ambient temperature overnight.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired alkene.
-
Protocol 2: Isolation of β-Hydroxy Sulfone Intermediate (Classical Julia Olefination Approach)
For mechanistic studies, it may be desirable to isolate the β-hydroxy sulfone intermediate. This is more characteristic of the original Julia-Lythgoe olefination.[6]
-
Deprotonation and Addition:
-
Follow steps 1-3 from Protocol 1, but use a phenyl sulfone (not a heteroaryl sulfone like PT-sulfone) and typically a base like n-butyllithium in THF.
-
-
Quench and Isolation:
-
Instead of allowing the reaction to warm overnight, quench the reaction at low temperature (-78 °C) by the slow addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature, then perform an aqueous workup as described in Protocol 1 (steps 4c-4e).
-
The crude product will contain the diastereomeric β-hydroxy sulfones. These can often be separated by careful flash column chromatography. The separated diastereomers can then be characterized by NMR and other spectroscopic techniques.
-
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 5. A Stereoselective Synthesis of trans-1,2-Disubstituted Alkenes Based on the Condensation of Aldehydes with Metallated 1-Phenyl-1H-tetrazol-5-yl Sulfones [organic-chemistry.org]
- 6. grokipedia.com [grokipedia.com]
Technical Support Center: Column Chromatography for Stilbene Derivative Purification
Introduction
Welcome to the Technical Support Center for the purification of stilbene derivatives. Stilbenoids are a class of polyphenolic compounds that garner significant interest in pharmacology and materials science due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects[1][2]. Resveratrol is perhaps the most famous member of this family[1]. The core stilbene structure (1,2-diphenylethene) means these compounds can exist as cis (Z) and trans (E) isomers, each possessing different physical properties and biological activities[3].
Achieving high purity is critical for accurate biological evaluation and drug development. However, the purification of stilbene derivatives by column chromatography presents unique challenges, including co-eluting impurities, low yields, and the potential for on-column isomerization[4][5]. This guide provides practical, in-depth solutions to common problems encountered during the chromatographic purification of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying stilbene derivatives?
A1: For routine purification of most stilbene derivatives, silica gel (SiO₂) is the standard and most effective stationary phase [1][6]. Its polar surface interacts well with the hydroxyl groups common on stilbenoids, allowing for separation based on polarity. For very nonpolar stilbenes, alumina (Al₂O₃) can be an alternative. In cases where your compound is unstable on silica, deactivated silica, florisil, or even reversed-phase (e.g., C18-bonded silica) columns can be used, though the latter is more common in HPLC applications[4][7][8].
Q2: How do I choose a starting mobile phase (eluent)?
A2: The goal is to find a solvent system where your target stilbene derivative has an Rf value of approximately 0.3 on a TLC plate [9].
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For nonpolar to moderately polar stilbenes (e.g., resveratrol, pterostilbene): Start with a mixture of a nonpolar solvent and a moderately polar solvent. The most common and effective systems are Hexane/Ethyl Acetate or Dichloromethane/Methanol[6][10][11]. Begin with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the proportion of the polar solvent.
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For very polar stilbenes: If your compound doesn't move from the baseline even in 100% Ethyl Acetate, you'll need a more polar system. A common choice is Dichloromethane/Methanol [11]. For highly polar or acidic compounds, adding a small amount (0.5-1%) of acetic or formic acid to the mobile phase can improve peak shape. For basic stilbenes, a small amount of triethylamine (0.5-1%) can be beneficial[11].
Q3: My stilbene derivative seems to be isomerizing from trans to cis during purification. How can I prevent this?
A3: This is a critical issue, as stilbenes are highly susceptible to photoisomerization, and the process can also be catalyzed by heat or acid[4][5][12]. The trans isomer is often the more biologically active but less thermodynamically stable form under UV exposure.
-
Protect from Light: This is the most crucial step. Wrap your glass column completely in aluminum foil.[4] Conduct all steps, including sample preparation and fraction collection, under minimal light (e.g., in a fume hood with the sash lowered or under yellow light). Store all solutions and collected fractions in amber vials or foil-wrapped containers[4][13].
-
Neutralize Silica Gel: Standard silica gel can be slightly acidic, which can catalyze isomerization[4]. If you suspect this is an issue, you can use neutralized silica gel or add a small amount (0.5-1%) of a non-nucleophilic base like triethylamine to your mobile phase[11].
-
Work Quickly: Do not let the compound sit on the column for an extended period. Flash chromatography is generally preferred over gravity chromatography because its speed reduces the time the compound is exposed to the stationary phase and potential degradation[14][15][16].
Q4: How much crude material can I load onto my column?
A4: Overloading the column is a primary cause of poor separation. A good rule of thumb for silica gel is a loading capacity of 1:30 to 1:50 (by weight) of crude sample to stationary phase [4][5]. For example, for every 1 gram of crude material, you should use 30 to 50 grams of silica gel. For difficult separations, a ratio of 1:100 may be necessary.
In-Depth Troubleshooting Guide
This section addresses specific experimental failures in a cause-and-effect format, providing actionable solutions.
Problem 1: Poor Separation or Co-elution of Impurities
You observe broad, overlapping bands on the column and your collected fractions are all mixtures according to TLC analysis.
| Potential Cause | Underlying Logic & Explanation | Solution & Protocol |
| Inappropriate Mobile Phase | The eluent strength is either too high (all compounds elute quickly together) or too low (compounds spread out excessively, leading to band broadening). The selectivity of the solvent system may be insufficient to resolve compounds with similar polarities. | Re-optimize the mobile phase using TLC. Test a range of solvent systems. Aim for a system that gives your target compound an Rf of ~0.3 and provides the largest possible ΔRf (difference in Rf values) between your product and the nearest impurities[9]. Consider switching solvent classes (e.g., from an EtOAc/Hexane system to a Toluene/Acetone system) to alter selectivity[17]. |
| Column Overloading | Exceeding the binding capacity of the stationary phase prevents the establishment of a proper equilibrium. The sample band becomes too wide at the start, making separation impossible down the column. | Reduce the sample load. Adhere to the 1:30 to 1:50 sample-to-silica ratio[5]. If separation is still poor, increase the ratio to 1:100. Consider performing a preliminary purification step (e.g., recrystallization or liquid-liquid extraction) to remove bulk impurities before chromatography[7]. |
| Poor Column Packing | Air bubbles, cracks, or non-uniform packing in the silica bed create channels. The solvent and sample will travel through these channels preferentially, bypassing the stationary phase and preventing separation. | Repack the column using a slurry method. 1. Mix the silica gel with your initial, nonpolar mobile phase to form a smooth, lump-free slurry. 2. Pour the slurry into the column in one continuous motion. 3. Use a gentle stream of air or pump pressure to settle the bed uniformly. 4. Add a thin layer of sand on top to prevent the bed from being disturbed when adding eluent[5]. |
| Sample Loading Technique | Loading the sample in a large volume of strong solvent causes the initial band to be very wide. If the sample is not fully dissolved or precipitates on the column, it will streak down, contaminating all fractions. | Use a "dry loading" technique for poorly soluble samples. 1. Dissolve your crude sample in a suitable, volatile solvent (e.g., DCM, acetone). 2. Add a small amount of silica gel (2-3 times the mass of your sample) to this solution. 3. Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. 4. Carefully layer this powder on top of the packed column[18]. |
Problem 2: Low or No Yield of the Desired Compound
You've run the entire column, but TLC analysis of the fractions shows very little or none of your target compound.
| Potential Cause | Underlying Logic & Explanation | Solution & Protocol |
| Compound is Still on the Column | The mobile phase may be too weak (insufficiently polar) to elute your compound from the highly polar silica gel. This is common for stilbenes with multiple hydroxyl groups. | Increase the eluent strength. If you are running a gradient, ensure the final polarity is high enough. If running isocratically, switch to a more polar solvent system. If you suspect the compound is stuck, you can try flushing the column with a very polar solvent like 10% Methanol in Dichloromethane to recover it[11]. Always check the stability of your compound in this strong solvent first. |
| On-Column Decomposition | Stilbenes can be sensitive. The slightly acidic nature of silica gel or prolonged exposure to the stationary phase may have caused your compound to degrade. | Test for stability. Spot your crude material on a TLC plate and let it sit for an hour. Then, develop the plate. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica[8]. To mitigate this, you can: 1. Use deactivated/neutralized silica gel. 2. Add 0.5-1% triethylamine to the eluent[11]. 3. Use a less acidic stationary phase like alumina or florisil[8]. 4. Work faster by using flash chromatography. |
| Compound Eluted in the Solvent Front | The mobile phase was far too polar, causing your compound to have no interaction with the stationary phase. It eluted immediately with the solvent front in the very first fractions. | Always check the first few fractions collected, even if you don't expect your compound yet[8]. If this occurred, repeat the chromatography with a significantly less polar mobile phase. |
| Fractions are Too Dilute | Your compound may have eluted, but it is spread across many fractions at a concentration too low to be detected by TLC. | Combine and concentrate fractions. If you have a general idea of where your compound should elute, combine several fractions from that region and concentrate them using a rotary evaporator. Re-run a TLC on the concentrated sample[8]. |
Visualized Workflows & Data
Diagram: Troubleshooting Workflow for Poor Separation
This diagram outlines the decision-making process when encountering poor separation results.
Caption: A flowchart for diagnosing and solving poor separation in column chromatography.
Table: Common Solvent Systems and Properties
This table provides a reference for selecting a mobile phase based on polarity. The Eluent Strength (ε°) on silica is a measure of a solvent's ability to move compounds up the stationary phase.
| Solvent | Eluent Strength (ε° on SiO₂) | Polarity Index | Notes |
| n-Hexane | 0.01 | 0.1 | Standard nonpolar component. |
| Toluene | 0.29 | 2.4 | Useful for aromatic compounds, can alter selectivity. |
| Dichloromethane (DCM) | 0.42 | 3.1 | Good solvent for many organic compounds. |
| Diethyl Ether | 0.38 | 2.8 | Less polar than Ethyl Acetate. |
| Ethyl Acetate (EtOAc) | 0.58 | 4.4 | The most common polar component for routine purification. |
| Acetone | 0.56 | 5.1 | Stronger polar solvent. |
| Acetonitrile | 0.65 | 5.8 | Common in reversed-phase, but can be used in normal phase. |
| Methanol (MeOH) | 0.95 | 5.1 | Very polar. Use sparingly (<10%) with DCM to avoid dissolving silica[11]. |
Standard Protocol: Flash Chromatography of a Crude Stilbene Extract
This protocol outlines a general procedure for purifying a stilbene derivative like resveratrol from a crude synthetic mixture or plant extract.
1. TLC Analysis & Mobile Phase Selection: a. Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate). b. Spot the solution on several TLC plates. c. Develop the plates in different solvent systems (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate). d. Visualize the plates under UV light (254 nm and 365 nm). Many stilbenes are fluorescent. e. Select the solvent system that places the desired product spot at an Rf of ~0.3 and shows maximal separation from impurities[4].
2. Column Preparation: a. Select a column of appropriate size for your sample mass (e.g., a 40g silica column for ~1g of crude material). b. Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use. c. Pour the slurry into the column and use positive pressure to pack the bed firmly and evenly. Ensure no air bubbles are present. d. Add a 1 cm layer of sand to the top of the silica bed.
3. Sample Loading (Dry Loading Recommended): a. Dissolve the entire crude sample in a minimal amount of a volatile solvent like dichloromethane. b. Add silica gel (approx. 2-3x the mass of your crude sample) and mix to form a paste. c. Evaporate the solvent on a rotary evaporator until a fine, dry, free-flowing powder is obtained[18]. d. Carefully add this powder onto the sand layer in the column.
4. Elution and Fraction Collection: a. Carefully add the mobile phase to the column without disturbing the top layer. b. Apply positive pressure (using a flash chromatography system or air pump) to achieve a steady flow rate. c. Begin collecting fractions. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a 40g column). d. If a gradient elution is needed, gradually and systematically increase the percentage of the polar solvent in your mobile phase.
5. Analysis of Fractions: a. Spot every few fractions onto a TLC plate. b. Develop the TLC plate in the same solvent system used for the initial optimization. c. Visualize the plate under UV light to identify which fractions contain the pure compound. d. Combine the pure fractions.
6. Product Isolation: a. Remove the solvent from the combined pure fractions using a rotary evaporator. b. Place the resulting solid or oil under high vacuum to remove any residual solvent. c. Confirm the purity and identity of the final product using analytical techniques like HPLC, NMR, or MS[4].
Diagram: Normal vs. Reversed-Phase Logic
This diagram helps decide which chromatography mode to use.
Caption: Decision tree for selecting the appropriate chromatography phase.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Analytics, Properties and Applications of Biologically Active Stilbene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. libjournals.unca.edu [libjournals.unca.edu]
- 7. A simple method for the isolation and purification of resveratrol from Polygonum cuspidatum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatography [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. academicjournals.org [academicjournals.org]
- 11. Chromatography [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. longdom.org [longdom.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Difference Between Flash and Conventional Column - Hawach [hawachhplccolumn.com]
- 17. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 18. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Managing Reaction Temperature for Selective Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on leveraging reaction temperature to achieve desired product selectivity. In chemical synthesis, temperature is not merely a parameter to be set; it is a critical tool for directing reaction pathways. This document moves beyond simple protocols to explain the underlying principles that govern selectivity, empowering you to troubleshoot effectively and optimize your synthetic routes.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Temperature and Selectivity
This section addresses the foundational concepts that connect reaction temperature to synthetic outcomes.
Q1: What is the fundamental difference between kinetic and thermodynamic control, and how does temperature determine which one dominates?
A1: The choice between kinetic and thermodynamic control is one of the most powerful strategies for achieving selectivity, and temperature is the primary lever to switch between them.[1][2][3]
-
Kinetic Control: This regime governs reactions where the product distribution is determined by the rate at which different products are formed.[2] The product that forms the fastest—the one with the lowest activation energy (Ea)—will be the major product.[1][4] Kinetic control is typically favored under conditions of lower temperatures and shorter reaction times .[1] At low temperatures, reactant molecules have less energy, and only the lowest energy barrier can be overcome efficiently.[5]
-
Thermodynamic Control: This regime is established when a reaction is reversible and allowed to reach equilibrium. The product distribution is determined by the relative stability of the products.[2] The most stable product (lowest Gibbs free energy, ΔG) will be the major product, even if it forms more slowly.[1] Thermodynamic control is favored under conditions of higher temperatures and longer reaction times , which provide the necessary energy to overcome the activation barriers of both forward and reverse reactions, allowing the system to settle into its lowest energy state.[1][3]
It's crucial to understand that not all reactions have different kinetic and thermodynamic products. In many cases, the most stable product is also the one that forms the fastest.[6]
Q2: My desired product is thermally unstable. What are the best strategies for temperature management?
A2: When dealing with thermally sensitive materials, precise and consistent temperature control is paramount. The primary goal is to provide enough energy to drive the reaction at a reasonable rate without reaching the temperature threshold for decomposition.
-
Cryogenic Conditions: For highly exothermic or sensitive reactions, operating at cryogenic temperatures (e.g., -40°C to -100°C) is often necessary.[7] This minimizes side reactions, limits impurities, and can significantly enhance selectivity by locking the reaction under strict kinetic control.[8][9]
-
Controlled Reagent Addition: Slowly adding a reactive species to the pre-cooled reaction mixture allows the cooling system to dissipate the heat generated from the exotherm, preventing a dangerous temperature spike.[10]
-
Synthesis Workstations: Modern automated synthesis workstations eliminate the inconsistencies of traditional ice and oil baths.[11] They use thermoelectric cooling and heating to maintain a precise setpoint, even during significant exothermic events, leading to better reproducibility and cleaner reactions.[11]
Q3: When should I consider microwave-assisted synthesis for temperature control?
A3: Microwave-assisted organic synthesis (MAOS) offers a fundamentally different heating mechanism from conventional methods.[12] Instead of relying on slow conductive heat transfer, microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform volumetric heating.[12][13]
Consider using microwave synthesis when:
-
Rapid Optimization is Needed: Reaction times can be reduced from hours to minutes, allowing for high-throughput screening of different temperature conditions.[13][14]
-
High Temperatures are Required: In sealed vessels, microwave reactors can safely reach temperatures far above the solvent's atmospheric boiling point, enabling reactions that would otherwise be impractically slow.[13][15]
-
Improved Selectivity is Sought: The rapid and uniform heating minimizes the formation of hotspots and can reduce the formation of unwanted byproducts, sometimes leading to different selectivity compared to conventional heating.[14][16] Accurate temperature monitoring with internal fiber optic probes is crucial in these systems to distinguish thermal from potential "non-thermal" microwave effects.[17]
Part 2: Troubleshooting Guide - Diagnosing and Solving Selectivity Issues
This section provides a systematic approach to common problems encountered during synthesis.
Issue 1: Poor Selectivity (Regio-, Chemo-, or Stereoselectivity)
Your reaction produces a mixture of isomers or undesired products.
| Possible Cause | Underlying Rationale (The "Why") | Suggested Solution |
| Reaction temperature is too high. | High temperatures can provide enough energy to overcome multiple activation barriers, leading to a mixture of products. It may also shift the reaction from kinetic to thermodynamic control, favoring a more stable but undesired isomer. | Lower the reaction temperature. Perform the reaction at 0 °C, -20 °C, or even -78 °C. This enhances kinetic control, favoring the product that forms fastest, which is often the desired one in selective synthesis.[18] |
| Reaction time is too long. | If the desired kinetic product is less stable than a byproduct, extended reaction times at a sufficiently high temperature can allow the initial product to revert to the starting material and then form the more stable thermodynamic product.[3] | Monitor the reaction closely using TLC, GC, or NMR and stop it as soon as the starting material is consumed or when the desired product concentration is at its maximum. |
| Inefficient heat transfer is creating "hot spots." | In larger scale or viscous reactions, poor mixing can lead to localized areas of high temperature where side reactions or decomposition can occur, even if the external bath temperature is low.[19][20] | Improve stirring efficiency. Use an overhead mechanical stirrer for larger volumes instead of a magnetic stir bar.[19] For exothermic reactions, ensure the rate of addition does not overwhelm the cooling system's ability to dissipate heat. |
Issue 2: Low Yield with Product/Starting Material Decomposition
The reaction is proceeding, but the mass balance is poor, and analysis shows degradation products.
| Possible Cause | Underlying Rationale (The "Why") | Suggested Solution |
| Bulk reaction temperature is too high. | The activation energy for the decomposition pathway is being reached. Sensitive functional groups in either the starting material or the product cannot withstand the thermal conditions. | Reduce the overall reaction temperature. Even if the reaction is slower, a cleaner profile will ultimately lead to a higher isolated yield.[18] Consider running a temperature screen to find the optimal balance between rate and stability. |
| Catalyst deactivation at high temperature. | Many catalysts, particularly organometallic complexes and enzymes, have a limited thermal stability window. Excessive heat can cause ligand dissociation, metal sintering, or protein denaturation, leading to a loss of activity.[21] | Determine the catalyst's optimal operating temperature. Run the reaction at the lowest temperature that still affords a reasonable rate. If high temperatures are required for the transformation, a more robust catalyst may be needed. |
| Thermal runaway in an exothermic reaction. | If an exothermic reaction generates heat faster than it can be removed, the temperature will rise uncontrollably, accelerating the reaction rate and heat generation further. This leads to rapid decomposition and is a major safety hazard.[19] | Improve heat management. Use a larger reaction vessel to increase the surface-area-to-volume ratio, dilute the reaction mixture, slow the addition rate of reagents, and ensure the cooling system is adequate.[19][22] Perform reaction calorimetry on a small scale to quantify the heat of reaction and determine the maximum temperature of synthesis reaction (MTSR) before scaling up.[23][24] |
Issue 3: Challenges During Reaction Scale-Up
A reaction that worked perfectly on a 100 mg scale fails or gives poor selectivity at a 10 g scale.
| Possible Cause | Underlying Rationale (The "Why") | Suggested Solution |
| Inefficient heat transfer. | This is the most common scale-up challenge.[25] As vessel size increases, the volume (which generates heat) increases by the cube of the radius (r³), while the surface area (which dissipates heat) only increases by the square (r²).[19] This means large reactors are much less efficient at dissipating heat. | Do not assume linear scaling. [26] The temperature protocol will need to be re-optimized. For exothermic reactions, this may mean significantly slower addition rates or a more powerful cooling system. For endothermic reactions, more efficient heating may be required.[27] |
| Formation of temperature gradients (hot spots). | Inadequate mixing in a large reactor can lead to poor heat distribution. The center of the reactor can become significantly hotter than the walls, leading to the same decomposition and selectivity issues seen at higher bulk temperatures.[28][29] | Use appropriate mixing technology. Switch from magnetic stirring to an overhead mechanical stirrer with an appropriately designed impeller to ensure good circulation throughout the vessel.[19] Perform a mixing study if necessary. |
| Changes in temperature monitoring. | Measuring the temperature of the external heating/cooling bath is not sufficient. The internal reaction temperature can be significantly different, especially during exothermic events.[19] | Always monitor the internal reaction temperature with a calibrated thermocouple or thermometer probe.[19][27] This provides the true temperature of the reacting species and is the only reliable parameter for control. |
Part 3: Experimental Protocols
Protocol 1: Experiment to Determine Kinetic vs. Thermodynamic Control
This protocol allows you to determine the product distribution under both kinetic and thermodynamic control to inform your temperature strategy.
Objective: To identify the kinetic and thermodynamic products of a reaction with two potential products (P_kin and P_thermo).
Methodology:
-
Setup: Prepare two identical reaction vessels (e.g., round-bottom flasks) with stir bars, reflux condensers (if heating), and septa for sampling. Ensure all glassware is properly dried.[30]
-
Reaction 1 (Kinetic Conditions):
-
Cool the first flask to a low temperature (e.g., -78 °C using a dry ice/acetone bath).[31]
-
Add the solvent and starting material.
-
Slowly add the reagent.
-
Maintain the low temperature and take aliquots from the reaction mixture at regular intervals (e.g., every 15 minutes).
-
Quench each aliquot immediately in a cold solution to stop the reaction.
-
-
Reaction 2 (Thermodynamic Conditions):
-
Set up the second flask in a heating mantle or oil bath set to a higher temperature (e.g., reflux).[31]
-
Add the solvent, starting material, and reagent.
-
Bring the reaction to the target temperature and take aliquots at regular intervals (e.g., every hour for several hours).
-
-
Analysis:
-
Analyze the product ratio (P_kin vs. P_thermo) in each quenched aliquot using a calibrated analytical method (e.g., GC, HPLC, or ¹H NMR).
-
Interpretation:
-
The product that forms first and dominates at low temperature and short reaction times is the kinetic product .[1]
-
The product that dominates at high temperature and long reaction times (after the ratio stabilizes) is the thermodynamic product .[1][3] If the product ratio changes over time in the high-temperature reaction, it is a strong indicator that equilibration is occurring.[3]
-
-
Protocol 2: Setting Up a Cryogenic (-78 °C) Reaction
Objective: To safely set up and maintain a reaction at -78 °C.
Materials:
-
Dewar flask or heavily insulated container.
-
Dry ice (solid CO₂).
-
Acetone (or isopropanol).
-
Low-temperature thermometer.
-
Reaction flask and appropriate clamps.
Procedure:
-
Safety First: Perform all steps in a well-ventilated fume hood. Wear thermal gloves and safety goggles. Acetone is flammable.
-
Prepare the Bath: Place the Dewar on a stable surface. Slowly add small chunks or pellets of dry ice to the Dewar.
-
Add Solvent: Carefully pour acetone over the dry ice. The mixture will bubble vigorously as the CO₂ sublimes. Add solvent until the dry ice is submerged and a slushy consistency is achieved. Do not add dry ice to a large volume of solvent, as this can cause rapid boiling and splashing.
-
Equilibrate: Place a low-temperature thermometer into the bath. The temperature should stabilize at approximately -78 °C.[32]
-
Set up Reaction: Securely clamp the reaction flask and carefully lower it into the cooling bath, ensuring the solvent level inside the flask is below the bath level for efficient cooling.[32]
-
Monitoring: Monitor both the internal reaction temperature and the bath temperature. Add more dry ice as needed to maintain -78 °C, especially for long reactions.[32]
References
- 1. apchem.org [apchem.org]
- 2. jackwestin.com [jackwestin.com]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sailife.com [sailife.com]
- 8. Cryogenic Reaction Services for Sensitive Chemistry | [sailife.com]
- 9. Cryogenics - Wikipedia [en.wikipedia.org]
- 10. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 11. mt.com [mt.com]
- 12. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 14. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benthamdirect.com [benthamdirect.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. ehs.stanford.edu [ehs.stanford.edu]
- 20. inspectioneering.com [inspectioneering.com]
- 21. researchgate.net [researchgate.net]
- 22. amarequip.com [amarequip.com]
- 23. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. reddit.com [reddit.com]
- 26. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 27. labproinc.com [labproinc.com]
- 28. Hot Spots In Adiabatic Reactor - Student - Cheresources.com Community [cheresources.com]
- 29. researchgate.net [researchgate.net]
- 30. Suggested Reaction Setups – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 31. Tips & Tricks [chem.rochester.edu]
- 32. moodle2.units.it [moodle2.units.it]
Effect of steric hindrance on 2-(Phenylsulfonylmethyl)benzaldehyde reactivity
Welcome to the technical support center for 2-(phenylsulfonylmethyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique ortho-substituted benzaldehyde. The presence of the bulky phenylsulfonylmethyl group in the ortho position introduces significant steric hindrance, which can profoundly impact the reactivity of the aldehyde. This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges and achieve your desired synthetic outcomes.
I. Understanding the Core Challenge: Steric Hindrance
The primary obstacle in reactions involving this compound is the steric bulk of the ortho-substituent. This substituent can physically block the approach of nucleophiles to the electrophilic carbonyl carbon, leading to slower reaction rates, lower yields, or even complete reaction failure compared to less hindered aldehydes.[1][2]
II. Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Why is my olefination reaction with this compound giving low yields or failing completely?
Answer:
Low yields or reaction failure in olefination reactions, such as the Wittig or Julia-Kocienski olefination, are common when using sterically hindered aldehydes. The bulky ortho-(phenylsulfonylmethyl) group impedes the approach of the nucleophilic ylide or sulfonyl carbanion.
Troubleshooting Strategies:
-
Switch to a More Reactive Olefination Reagent: Standard Wittig ylides can be too bulky. The Horner-Wadsworth-Emmons (HWE) reaction, which utilizes more nucleophilic and less sterically demanding phosphonate carbanions, is often a successful alternative for hindered aldehydes.[3]
-
Employ a Modified Julia Olefination Protocol: The Julia-Kocienski olefination is a powerful tool for alkene synthesis.[4][5][6] For sterically demanding substrates, optimizing the heteroaryl sulfone can be critical. Using a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone can enhance E-selectivity and may improve reactivity in challenging cases.[7]
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this should be done cautiously to avoid decomposition of starting materials or products.[3]
-
Optimize Base and Solvent Conditions: In Julia-Kocienski olefinations, the choice of base and solvent can influence the formation of the intermediate and the overall reaction efficiency. For hindered systems, stronger bases like KHMDS or NaHMDS might be necessary. Polar aprotic solvents like DMF or DMSO can also affect the reaction outcome.[8]
Comparative Data: Olefination of Sterically Hindered Aldehydes
| Olefination Method | Reagent | Typical Outcome with Hindered Aldehyde | Key Advantage |
| Standard Wittig | Ph₃P=CHR | Low to no yield | Readily available reagents |
| Horner-Wadsworth-Emmons | (EtO)₂P(O)CHR'CO₂Et + Base | Improved yield, typically high E-selectivity | More reactive nucleophile |
| Julia-Kocienski | Heteroaryl-SO₂-R' + Base | Good yields, tunable E/Z selectivity | Mild conditions, high functional group tolerance |
FAQ 2: I am observing poor E/Z selectivity in my Julia-Kocienski olefination. How can I improve this?
Answer:
The stereoselectivity of the Julia-Kocienski olefination is determined in the initial addition of the metalated sulfone to the aldehyde.[9][10] With a sterically hindered aldehyde like this compound, the transition state energies for the formation of syn and anti intermediates can be very similar, leading to poor selectivity.
Troubleshooting Strategies:
-
Vary the Heteroaryl Sulfone: The structure of the heteroaryl sulfone plays a crucial role in stereoselectivity.
-
For E-selectivity: 1-Phenyl-1H-tetrazol-5-yl (PT) sulfones are known to favor the formation of (E)-alkenes due to the steric demand of the phenyl group.[7] Introducing bulky substituents on the phenyl ring of the PT-sulfone can further enhance E-selectivity.[11]
-
For Z-selectivity: Pyridinyl sulfones have been shown to exhibit high Z-selectivity.[7]
-
-
Modify Reaction Conditions:
-
Counterion and Solvent: The choice of base and solvent can influence the geometry of the transition state. Smaller counterions (e.g., Li⁺ from n-BuLi) in non-polar solvents tend to form closed transition states, while larger counterions (e.g., K⁺ from KHMDS) in polar solvents favor open transition states, which can alter the diastereoselectivity of the initial addition.[7]
-
Experimental Workflow: Optimizing E/Z Selectivity
Caption: Workflow for optimizing olefination selectivity.
FAQ 3: Can I perform other nucleophilic additions to the aldehyde, and what challenges should I expect?
Answer:
Yes, other nucleophilic additions (e.g., Grignard reactions, reductions) are possible, but the steric hindrance remains a significant factor.
Challenges and Solutions:
-
Reduced Reaction Rates: Expect slower reactions compared to unhindered benzaldehydes. Increased reaction times or temperatures may be necessary.
-
Use of More Reactive Nucleophiles: For Grignard-type additions, more reactive organolithium reagents may be more effective than Grignard reagents.[3]
-
Lewis Acid Catalysis: The addition of a Lewis acid (e.g., CeCl₃ in the Luche reduction or with Grignard reagents) can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and potentially improving reaction rates and yields.[3]
-
Side Reactions: With highly basic nucleophiles, deprotonation of the acidic methylene protons alpha to the sulfone group can compete with addition to the carbonyl. Performing the reaction at low temperatures can help to minimize this side reaction.
Logical Relationship: Overcoming Steric Hindrance
Caption: Strategies to mitigate steric hindrance effects.
III. Experimental Protocols
Protocol 1: General Procedure for Julia-Kocienski Olefination with this compound
This protocol is a starting point and may require optimization based on the specific sulfone and desired outcome.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the alkyl 1-phenyl-1H-tetrazol-5-yl sulfone (1.1 equivalents).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.05 equivalents) in THF. Stir the resulting solution at -78 °C for 30-45 minutes.
-
Aldehyde Addition: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Reaction: Monitor the reaction by thin-layer chromatography (TLC). The reaction time can vary from 1 to several hours.
-
Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Julia olefination - Wikipedia [en.wikipedia.org]
- 7. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. preprints.org [preprints.org]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to Stilbene Synthesis: A Comparative Analysis of Alternatives to Sulfone-Based Reagents
Introduction: The Enduring Importance of the Stilbene Scaffold
The stilbene core, a deceptively simple 1,2-diphenylethylene structure, is a privileged scaffold in medicinal chemistry and materials science. From the antioxidant properties of resveratrol found in red wine to the potent anti-cancer activity of Combretastatin A-4, stilbenoids represent a critical class of molecules.[1] The synthetic challenge, therefore, is not merely to construct this scaffold, but to do so with precise control over stereochemistry, high efficiency, and broad functional group tolerance.
Historically, reagents like 2-(phenylsulfonylmethyl)benzaldehyde, which fall under the umbrella of the Julia olefination, have offered a powerful route to trans-stilbenes. However, the modern synthetic chemist has a diverse arsenal of methodologies at their disposal. This guide provides an in-depth, objective comparison of the primary alternatives, moving beyond a simple list of reactions to explain the mechanistic rationale and practical considerations that should guide your choice of synthetic strategy.
The Benchmark: Julia-Kocienski Olefination
The user's reagent of interest is a specialized substrate for a Julia-type reaction. The modern, more user-friendly version of this method is the Julia-Kocienski olefination.[2] It involves the reaction of a heteroaryl sulfone carbanion with an aldehyde or ketone. Its reputation is built on its exceptional reliability in producing the thermodynamically favored (E)-alkene, often with high selectivity.[3][4][5]
The reaction proceeds through the addition of a metalated sulfone to the carbonyl, followed by a spontaneous Smiles rearrangement and subsequent elimination of sulfur dioxide and an aryloxide anion.[4][6] This one-pot procedure is a significant improvement over the classical Julia-Lythgoe olefination which required multiple steps and the use of toxic sodium amalgam.[7]
Caption: Figure 1: Julia-Kocienski Olefination Mechanism
While powerful, the preparation of the requisite sulfone reagents can add steps to an overall synthesis. This consideration opens the door to evaluating other premier olefination strategies.
Key Alternative Methodologies for Stilbene Synthesis
We will now explore the three most robust and widely adopted alternatives: the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the Peterson olefination. Each offers a unique profile of advantages and disadvantages.
The Wittig Reaction: The Classic Workhorse
Discovered by Georg Wittig in 1954, this Nobel Prize-winning reaction is arguably the most famous method for alkene synthesis.[8] It utilizes a phosphorus ylide, generated by deprotonating a phosphonium salt, which attacks an aldehyde or ketone. The reaction proceeds via a betaine or oxaphosphetane intermediate, which collapses to form the alkene and triphenylphosphine oxide.[8]
-
Expertise & Causality: The primary drawback of the Wittig reaction is often the stereoselectivity, which can be highly variable. "Stabilized" ylides (with an electron-withdrawing group) generally favor the formation of (E)-alkenes, while "non-stabilized" ylides (with alkyl groups) tend to produce (Z)-alkenes. For stilbene synthesis, which typically starts from benzyltriphenylphosphonium chloride, the ylide is considered semi-stabilized, often resulting in a mixture of (E) and (Z) isomers.[8][9] Subsequent isomerization, often using iodine and light, may be required to obtain the pure trans-isomer.[8]
-
Trustworthiness & Practicality: A significant practical challenge is the removal of the triphenylphosphine oxide byproduct. Its polarity is often similar to that of the desired product, complicating purification and frequently necessitating column chromatography.
The Horner-Wadsworth-Emmons (HWE) Reaction: The High-Selectivity Alternative
The HWE reaction is a highly effective modification of the Wittig reaction that addresses its two main weaknesses: stereocontrol and byproduct removal.[10][11] This method employs a phosphonate carbanion, generated by deprotonating a phosphonate ester.
-
Expertise & Causality: The HWE reaction almost exclusively yields the thermodynamically more stable (E)-alkene.[10][11] This high (E)-selectivity is a direct consequence of the reaction mechanism. The phosphonate carbanion is more nucleophilic and less basic than a Wittig ylide, and the transition state leading to the trans-alkene is significantly lower in energy due to minimized steric interactions.[12] This makes the HWE reaction a go-to method when the trans-stilbene is the exclusive target.
-
Trustworthiness & Practicality: The key advantage in a practical setting is the nature of the byproduct. The dialkylphosphate salt generated is water-soluble, allowing for simple removal through an aqueous extraction.[11] This dramatically simplifies the workup and purification process compared to the Wittig reaction.
Caption: Figure 2: HWE Experimental Workflow
The Peterson Olefination: The Stereodivergent Approach
The Peterson olefination is a silicon-based strategy that offers a unique level of stereochemical control.[13] The reaction involves the addition of an α-silyl carbanion to an aldehyde, forming a β-hydroxysilane intermediate.[14]
-
Expertise & Causality: This is the only method of the three that can be readily directed to form either the (E) or (Z) alkene from a common intermediate.[13] The stereochemical outcome is determined by the conditions used for the final elimination step:
-
Acidic conditions lead to an anti-elimination, typically yielding the (E)-alkene.
-
Basic conditions (e.g., potassium hydride) promote a syn-elimination, yielding the (Z)-alkene. This control is predicated on the ability to isolate the diastereomeric β-hydroxysilane intermediates.
-
-
Trustworthiness & Practicality: Like the HWE reaction, the Peterson olefination benefits from an easy-to-remove byproduct. The elimination step produces a volatile and inert siloxane, which can often be removed under vacuum.[15][16] Recent developments have described aza-Peterson olefinations that can produce (E)-stilbenes in high yields (up to 95%) with excellent stereoselectivity.[15][16]
Comparative Data Summary
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) | Peterson Olefination | Julia-Kocienski Olefination |
| Reagent Type | Phosphorus Ylide | Phosphonate Carbanion | α-Silyl Carbanion | Sulfone Carbanion |
| Typical Stereoselectivity | Mixture of E/Z, condition-dependent[8][9][17] | Highly E-selective (>95:5)[10][11][18] | Controllable: Acidic (→E), Basic (→Z)[13][14] | Highly E-selective[3][4][5] |
| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate salt | Volatile siloxane | SO₂, Aryloxide salt |
| Ease of Workup | Difficult, often requires chromatography | Easy, aqueous extraction | Easy, evaporation | Generally easy |
| Typical Base | Strong, non-nucleophilic (e.g., n-BuLi, NaH, NaOMe)[9] | NaH, DBU, K₂CO₃, LiCl/Et₃N[18][19] | Strong (e.g., n-BuLi, Schlosser's base)[15] | Strong (e.g., KHMDS, NaHMDS)[7] |
| Key Advantage | Broad substrate availability, classic method | High E-selectivity, easy workup | Stereodivergent control (E or Z) | High E-selectivity, good functional group tolerance |
| Key Disadvantage | Byproduct removal, often poor stereoselectivity | Reagent synthesis, less effective for Z-alkenes | Can require stoichiometric strong base, moisture sensitive | Reagent synthesis can be multi-step |
Experimental Protocols
The following protocols are presented as self-validating systems, with explanations for key steps.
Protocol 1: Synthesis of trans-Stilbene via Wittig Reaction
Adapted from BenchChem Application Note[8]
This protocol outlines the reaction of benzaldehyde with benzyltriphenylphosphonium chloride. It initially forms a mixture of isomers, which is then isomerized to the more stable trans-product.
Materials:
-
Benzyltriphenylphosphonium chloride (3.89 g, 9.77 mmol)
-
Benzaldehyde (1.04 g, 9.8 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
50% Aqueous Sodium Hydroxide (NaOH)
-
Iodine (75 mg, 0.2955 mmol)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
95% Ethanol
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask with a magnetic stir bar and reflux condenser, combine benzyltriphenylphosphonium chloride and benzaldehyde in 10 mL of DCM.
-
Ylide Formation & Reaction: While stirring vigorously, add the 50% NaOH solution dropwise through the condenser. The appearance of the characteristic orange-red color of the ylide indicates the start of the reaction. Stir for 30 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 10 mL of water, 15 mL of saturated aqueous sodium bisulfite (to remove unreacted aldehyde), and finally with 10 mL portions of water until the aqueous layer is neutral.
-
Scientist's Note: The bisulfite wash is a crucial purification step that forms a water-soluble adduct with any remaining benzaldehyde, simplifying its removal.
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na₂SO₄.
-
Isomerization: Decant the dried DCM solution into a clean flask. Add the iodine. Irradiate the solution with a 150-W lightbulb while stirring for 60 minutes. The iodine acts as a catalyst to convert the kinetically formed (Z)-stilbene to the thermodynamically favored (E)-stilbene.[8][12]
-
Isolation & Purification: Remove the DCM using a rotary evaporator. Recrystallize the crude solid from hot 95% ethanol. Cool slowly, then in an ice bath to maximize crystal formation.[8]
-
Characterization: Collect the white crystals by vacuum filtration. Determine the yield and characterize by melting point (expected: 123-125 °C) and spectroscopic methods.
Protocol 2: Synthesis of trans-Stilbene via Horner-Wadsworth-Emmons (HWE) Reaction
Adapted from Dyer, J. et al. and Organic Syntheses procedures[12][20]
This protocol demonstrates the superior (E)-selectivity and simplified workup characteristic of the HWE reaction.
Materials:
-
Diethyl benzylphosphonate (2.28 g, 10 mmol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (0.44 g, 11 mmol)
-
Anhydrous Tetrahydrofuran (THF) (40 mL)
-
Benzaldehyde (1.06 g, 10 mmol)
-
Saturated Aqueous Ammonium Chloride (NH₄Cl)
-
95% Ethanol
Procedure:
-
Phosphonate Anion Formation: To a flame-dried 100 mL flask under an inert atmosphere (N₂ or Ar), add the NaH dispersion. Wash with hexanes to remove mineral oil, then add 20 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Add a solution of diethyl benzylphosphonate in 10 mL of anhydrous THF dropwise to the NaH suspension.
-
Scientist's Note: The use of a flame-dried flask and anhydrous solvent is critical as the phosphonate anion is a strong base and will be quenched by water.
-
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the anion.
-
Reaction with Aldehyde: Cool the reaction mixture back to 0 °C. Add a solution of benzaldehyde in 10 mL of anhydrous THF dropwise.
-
After addition, remove the ice bath and stir the reaction at room temperature for 3-4 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel.
-
Extraction: Extract with diethyl ether (2 x 30 mL). Combine the organic layers and wash with water (20 mL) and then brine (20 mL). The aqueous washes effectively remove the sodium diethyl phosphate byproduct.
-
Isolation & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is typically of high purity and can be further purified by recrystallization from ethanol to yield pure (E)-stilbene.
Conclusion and Strategic Recommendations
While this compound and related Julia-Kocienski reagents are excellent tools for stereoselective (E)-stilbene synthesis, they are part of a larger family of powerful olefination methods. The optimal choice is dictated by the specific goals of the synthesis.
-
For maximum (E)-selectivity and the easiest workup , the Horner-Wadsworth-Emmons reaction is often the superior choice. Its water-soluble byproduct is a significant practical advantage.
-
When stereochemical flexibility is required to produce either the (E) or (Z) isomer from a single intermediate, the Peterson Olefination is unmatched.
-
The Wittig reaction , while classic, should be reserved for cases where its reagents are readily available and subsequent separation of isomers and the triphenylphosphine oxide byproduct is not a major concern.
-
The Julia-Kocienski olefination remains a top-tier method for (E)-selective synthesis, particularly valuable in complex molecule synthesis where its functional group tolerance is paramount.
By understanding the mechanistic underpinnings and practical trade-offs of each method, researchers can strategically select the most efficient and effective route to their desired stilbene targets.
References
- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 4. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 12. juliethahn.com [juliethahn.com]
- 13. Peterson olefination - Wikipedia [en.wikipedia.org]
- 14. Peterson Olefination [organic-chemistry.org]
- 15. Aza-Peterson Olefinations: Rapid Synthesis of (E)-Alkenes [organic-chemistry.org]
- 16. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 17. "Synthesizing Stilbene by Olefin Metathesis Reaction Using Guided Inqui" by Timothy J. Bannin, Partha P. Datta et al. [digitalcommons.uri.edu]
- 18. researchgate.net [researchgate.net]
- 19. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
A Comparative Analysis of the Reactivity of 2-(Phenylsulfonylmethyl)benzaldehyde and Other Benzaldehyde Derivatives
In the landscape of organic synthesis, the reactivity of substituted benzaldehydes is a cornerstone of molecular design, particularly in the realms of pharmaceutical and materials science. The aldehyde functional group, a hub of chemical transformations, is exquisitely sensitive to the electronic environment imparted by substituents on the aromatic ring. This guide provides an in-depth, objective comparison of the reactivity of 2-(phenylsulfonylmethyl)benzaldehyde with other common benzaldehyde derivatives, supported by experimental data and detailed protocols to empower researchers in their synthetic endeavors.
The Decisive Role of Substituents in Benzaldehyde Reactivity
The reactivity of the carbonyl group in benzaldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) enhance this electrophilicity by inductively pulling electron density away from the carbonyl, rendering it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) diminish the electrophilicity by pushing electron density towards the carbonyl group. This principle is the bedrock for understanding the reactivity trends observed across a spectrum of chemical reactions.[1]
Aromatic aldehydes, such as benzaldehyde, are generally less reactive in nucleophilic addition reactions compared to their aliphatic counterparts. This is due to the resonance effect of the aromatic ring, which donates electron density to the carbonyl group, thereby reducing its electrophilicity.[2][3]
The phenylsulfonylmethyl group (-CH₂SO₂Ph) at the ortho position of this compound is a potent electron-withdrawing group. The sulfonyl moiety (-SO₂-) is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. This inductive effect significantly increases the partial positive charge on the carbonyl carbon, thereby enhancing its reactivity towards nucleophiles.
Comparative Reactivity in Key Organic Transformations
To quantitatively assess the reactivity of this compound, we will examine its performance in two fundamental reactions: nucleophilic addition and the Wittig reaction, comparing it with benzaldehydes bearing other common substituents.
Nucleophilic Addition Reactions
Nucleophilic addition is a quintessential reaction of aldehydes. The rate of this reaction is a direct measure of the electrophilicity of the carbonyl carbon.
Hypothetical Comparative Data for Nucleophilic Addition
| Substituent (Position) | Reaction Type | Predicted Relative Rate (k/k₀) |
| o-CH₂SO₂Ph | Nucleophilic Addition | >> 1 |
| p-NO₂ | Nucleophilic Addition | > 1 |
| p-Cl | Nucleophilic Addition | > 1 |
| H | Nucleophilic Addition | 1.00 |
| p-CH₃ | Nucleophilic Addition | < 1 |
| p-OCH₃ | Nucleophilic Addition | < 1 |
This table presents predicted relative reactivities based on the electronic effects of the substituents. The rate constant (k) for the substituted benzaldehyde is compared to the rate constant (k₀) for unsubstituted benzaldehyde.
The significant rate enhancement predicted for this compound stems from the powerful inductive effect of the sulfonyl group, which is only partially offset by the intervening methylene group.
The Wittig Reaction
The Wittig reaction, a Nobel Prize-winning transformation, is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[4] The reaction is initiated by the nucleophilic attack of a phosphorus ylide on the carbonyl carbon. Consequently, the reaction rate is highly sensitive to the electrophilicity of the aldehyde.
Experimental Data from Literature for the Wittig Reaction
Experimental data from the literature for various substituted benzaldehydes in the Wittig reaction corroborates the profound influence of electronic effects.
| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) |
| p-NO₂ | Wittig Reaction | 14.7 |
| m-NO₂ | Wittig Reaction | 10.5 |
| p-Cl | Wittig Reaction | 2.75 |
| H | Wittig Reaction | 1.00 |
| p-CH₃ | Wittig Reaction | 0.45 |
Data sourced from a comparative guide on the reactivity of substituted benzaldehydes.[1]
Based on this data, it is reasonable to infer that this compound would exhibit a significantly enhanced rate in the Wittig reaction, likely comparable to or exceeding that of nitro-substituted benzaldehydes, due to the strong electron-withdrawing character of the phenylsulfonylmethyl group.
Experimental Protocols
To facilitate further research and validation of these principles, detailed experimental protocols for the synthesis of this compound and a representative Wittig reaction are provided below.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from the readily available 2-methylbenzaldehyde.
Caption: Synthetic pathway for this compound.
Step 1: Synthesis of 2-(Bromomethyl)benzaldehyde
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylbenzaldehyde (1 equivalent) in a suitable solvent such as carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of benzoyl peroxide (BPO).
-
Reaction: Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical bromination. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 2-(bromomethyl)benzaldehyde.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 2-(bromomethyl)benzaldehyde (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Nucleophilic Substitution: Add sodium benzenesulfinate (1.2 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain this compound.
Representative Wittig Reaction Protocol
This protocol describes a general procedure for the Wittig reaction of a substituted benzaldehyde with a phosphorus ylide.
Caption: General workflow for the Wittig reaction.
-
Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate triphenylphosphonium salt (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base, such as n-butyllithium (n-BuLi), dropwise until the characteristic color of the ylide persists.
-
Aldehyde Addition: Dissolve the substituted benzaldehyde (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to isolate the desired alkene.
Conclusion
The presence of the electron-withdrawing phenylsulfonylmethyl group at the ortho position of this compound markedly enhances the electrophilicity of the carbonyl carbon. This electronic activation is predicted to translate into significantly increased reaction rates for nucleophilic addition and Wittig reactions when compared to unsubstituted benzaldehyde and derivatives bearing electron-donating or weakly electron-withdrawing groups. The provided synthetic protocols offer a practical foundation for researchers to prepare this reactive aldehyde and explore its utility in the synthesis of complex organic molecules. Further kinetic studies are warranted to precisely quantify the reactivity of this compound and solidify its position within the broader landscape of substituted benzaldehydes.
References
A Senior Application Scientist's Guide: Navigating Olefination Strategies for Complex Molecules
Choosing the optimal carbon-carbon double bond forming reaction is a critical decision in the synthesis of complex molecules, particularly in the fields of drug discovery and natural product synthesis. While the Nobel Prize-winning Wittig reaction has long been a cornerstone of the synthetic chemist's toolkit, its limitations in certain contexts have spurred the development of powerful alternatives. Among these, the Julia-Kocienski olefination has emerged as a superior method for the stereoselective synthesis of trans-(E)-alkenes, especially when dealing with sterically hindered or base-sensitive substrates. This guide provides an in-depth comparison of these two powerful reactions, supported by mechanistic insights and experimental data, to empower researchers in making informed strategic decisions.
At a Crossroads: The Olefination Dilemma
The construction of a C=C bond via the coupling of a carbonyl compound and a carbanion equivalent is a fundamental transformation in organic synthesis. The Wittig reaction, first reported by Georg Wittig in 1954, utilizes a phosphorus ylide to convert aldehydes and ketones into alkenes. Its discovery was a monumental achievement, offering a reliable method with predictable regioselectivity.
However, the Wittig reaction is not without its challenges. Stereoselectivity can be variable, and the reaction often generates the thermodynamically less stable cis-(Z)-alkene with non-stabilized ylides. Furthermore, the reaction with sterically hindered ketones can be sluggish and low-yielding. A significant practical drawback is the formation of triphenylphosphine oxide as a byproduct, which can be notoriously difficult to remove from the reaction mixture, complicating purification, especially on a large scale.
The Julia olefination, developed in 1973 by Marc Julia and Jean-Marc Paris, and later refined into the more practical one-pot version by Philip Kocienski, offers compelling solutions to many of these issues. The Julia-Kocienski modification, in particular, is renowned for its excellent (E)-selectivity, mild reaction conditions, and broad functional group tolerance, making it a go-to method for challenging substrates.
Mechanistic Underpinnings: The Source of Selectivity
The divergent stereochemical outcomes of the Wittig and Julia-Kocienski reactions are a direct consequence of their distinct reaction mechanisms.
The Wittig Reaction: A Tale of Two Pathways
The stereoselectivity of the Wittig reaction is highly dependent on the nature of the phosphorus ylide.
-
Non-stabilized Ylides: These ylides (where the R group on the ylide is an alkyl or H) are highly reactive. The reaction is under kinetic control and is believed to proceed through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate. The transition state geometry that minimizes steric interactions typically leads to the syn oxaphosphetane, which then decomposes via a syn-elimination to furnish the (Z)-alkene as the major product. The presence of lithium salts can influence this outcome by coordinating to the intermediates.
-
Stabilized Ylides: When the R group is an electron-withdrawing group (e.g., ester, ketone), the ylide is stabilized and less reactive. The initial addition to the carbonyl is often reversible, allowing for equilibration to the more thermodynamically stable anti-oxaphosphetane. Subsequent syn-elimination from this intermediate results in the formation of the (E)-alkene with high selectivity.
Caption: Wittig reaction pathways for non-stabilized and stabilized ylides.
The Julia-Kocienski Olefination: A Path to (E)-Selectivity
The Julia-Kocienski reaction typically utilizes a heteroaryl sulfone, such as 1-phenyl-1H-tetrazol-5-yl (PT) sulfone. The mechanism elegantly orchestrates a series of steps that intrinsically favor the formation of the (E)-alkene.
-
Deprotonation: A strong base (e.g., KHMDS, NaHMDS) deprotonates the sulfone to generate a nucleophilic carbanion.
-
Nucleophilic Addition: The sulfonyl carbanion adds to the carbonyl of an aldehyde or ketone, forming a β-alkoxy sulfone intermediate. This addition is generally under kinetic control and favors the formation of the anti-diastereomer.
-
Smiles Rearrangement: The key step for the one-pot procedure is a spontaneous intramolecular nucleophilic aromatic substitution, known as a Smiles rearrangement. The alkoxide attacks the electron-deficient heteroaromatic ring, leading to the migration of the heteroaryl group from the sulfur to the oxygen atom.
-
Elimination: The resulting intermediate spontaneously eliminates sulfur dioxide and the heteroaryl oxide anion to form the alkene. This elimination is stereospecific, and the geometry of the transition state, which minimizes steric interactions, overwhelmingly favors the formation of the (E)-alkene .
Caption: Mechanism of the Julia-Kocienski olefination.
Head-to-Head Comparison: Performance on Challenging Substrates
The true test of a synthetic method lies in its application to complex and challenging substrates. It is in these scenarios that the advantages of the Julia-Kocienski olefination become particularly evident.
| Feature | Wittig Reaction | Julia-Kocienski Olefination |
| Stereoselectivity | Variable: (Z)-selective with unstabilized ylides; (E)-selective with stabilized ylides.[1] | Highly (E)-selective, often >95:5.[2][3] |
| Sterically Hindered Ketones | Often slow, low-yielding, or fails completely.[4] | Generally effective, providing good yields where the Wittig reaction is problematic. |
| Base-Sensitive Substrates | Requires strong bases (e.g., n-BuLi) for non-stabilized ylides, which can cause epimerization or other side reactions. | Can be performed with milder conditions, especially with PT-sulfones, making it suitable for base-sensitive aldehydes.[2] |
| Byproduct Removal | Triphenylphosphine oxide (TPPO) is often difficult to separate from the product, requiring extensive chromatography or specialized workup procedures.[5][6][7][8][9] | Byproducts (SO₂, heteroaryl oxide) are generally water-soluble and easily removed by aqueous workup.[10] |
| Functional Group Tolerance | Good, but can be limited by the strongly basic conditions required for some ylides. | Excellent, proceeds under mild conditions compatible with a wide range of functional groups.[11][12][13] |
| Operational Simplicity | Can be a one-pot reaction. | Modern variants are efficient one-pot procedures.[10][14] |
Case Study: Total Synthesis of Amphidinolide E
The total synthesis of complex natural products often provides a rigorous testing ground for synthetic methodologies. In the formal total synthesis of the cytotoxic macrolide Amphidinolide E, the Julia-Kocienski olefination was strategically employed for the formation of three crucial (E)-alkenes (C5-C6, C9-C10, and C17-C18).[15] The authors systematically optimized each olefination to achieve the highest possible E/Z ratios, a testament to the control and reliability of this method in a late-stage, complex setting.[15] Attempting to form these bonds with high (E)-selectivity using a Wittig reaction would have been significantly more challenging, likely requiring the use of stabilized ylides (which may not have been synthetically accessible or compatible) or the less reliable Schlosser modification.
Case Study: Synthesis of Resveratrol Analogues
The Julia-Kocienski olefination has also proven to be a powerful tool in the synthesis of resveratrol and its analogues. The use of 3,5-bis(trifluoromethyl)phenyl sulfones in this context highlights the adaptability of the Julia-Kocienski reaction, where the electronic properties of the sulfone can be tuned for optimal reactivity and selectivity.[11] While the Wittig reaction has also been used for resveratrol synthesis, achieving high (E)-selectivity often requires stabilized ylides, which can limit the diversity of analogues that can be readily prepared.[16][17]
Practical Considerations and Experimental Protocols
Beyond the theoretical advantages, the practical execution of a reaction is a key factor for its adoption in a research or process chemistry setting.
The Triphenylphosphine Oxide Problem in Wittig Reactions
The removal of triphenylphosphine oxide (TPPO) is a persistent challenge in Wittig chemistry. Its polarity can be similar to that of the desired product, leading to co-elution during chromatography. On a larger scale, chromatographic purification is often not feasible. While several methods for TPPO removal have been developed, such as precipitation with metal salts (e.g., MgCl₂, ZnCl₂) or filtration through silica plugs, they add extra steps and complexity to the workup procedure.[5][6][7][8][9]
In contrast, the byproducts of the Julia-Kocienski olefination, sulfur dioxide and a heteroaryl oxide (e.g., 1-phenyl-1H-tetrazol-5-olate), are typically easily removed by a simple aqueous wash, leading to a much cleaner crude product and simplifying purification.
Representative Experimental Protocol: Julia-Kocienski Olefination
The following is a typical procedure for the Julia-Kocienski olefination using a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone.[3]
Materials:
-
PT-sulfone (1.0 equiv)
-
Aldehyde (1.5 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv)
-
Anhydrous dimethoxyethane (DME)
-
Nitrogen atmosphere
Procedure:
-
A solution of the PT-sulfone in anhydrous DME is cooled to -60 °C under a nitrogen atmosphere.
-
A solution of KHMDS in DME is added dropwise, and the resulting mixture is stirred for 1 hour.
-
The aldehyde is added neat or as a solution in DME, and the reaction is stirred at -60 °C for 1 hour.
-
The cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with water and extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired (E)-alkene.
Representative Experimental Protocol: Wittig Reaction (with a non-stabilized ylide)
Materials:
-
Alkyltriphenylphosphonium salt (1.0 equiv)
-
n-Butyllithium (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen atmosphere
Procedure:
-
The alkyltriphenylphosphonium salt is suspended in anhydrous THF under a nitrogen atmosphere and cooled to 0 °C.
-
n-Butyllithium is added dropwise, resulting in the formation of the characteristic color of the ylide. The mixture is stirred for 30 minutes.
-
The aldehyde, dissolved in a small amount of anhydrous THF, is added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred until TLC analysis indicates complete consumption of the aldehyde.
-
The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product, containing triphenylphosphine oxide, is purified by column chromatography.
Decision Workflow for Olefination Strategy
To aid in the selection process, the following decision tree can be utilized:
Caption: Decision workflow for selecting an olefination method.
Conclusion
While the Wittig reaction remains an indispensable tool in organic synthesis, the Julia-Kocienski olefination offers significant advantages for the stereoselective synthesis of (E)-alkenes, particularly in the context of complex, sterically demanding, or sensitive substrates. Its high (E)-selectivity, mild reaction conditions, broad functional group tolerance, and the operational simplicity of its workup make it a superior choice in many challenging synthetic endeavors. For researchers, scientists, and drug development professionals, a thorough understanding of the strengths and weaknesses of both methodologies is crucial for the efficient and successful synthesis of target molecules. The Julia-Kocienski olefination represents a powerful strategic alternative that can overcome many of the hurdles associated with the classical Wittig reaction, thereby accelerating the path to innovation.
References
- 1. A Stereoselective Synthesis of trans-1,2-Disubstituted Alkenes Based on the Condensation of Aldehydes with Metallated 1-Phenyl-1H-tetrazol-5-yl Sulfones [organic-chemistry.org]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. Total Synthesis of Amphidinolide E and Amphidinolide E Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical methylenation reaction for aldehydes and ketones using new Julia-type reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scientificupdate.com [scientificupdate.com]
- 8. Workup [chem.rochester.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Practical Methylenation Reaction for Aldehydes and Ketones Using New Julia-Type Reagents [organic-chemistry.org]
- 11. Julia-Kocienski Reaction-Based 1,3-Diene Synthesis: Aldehyde-Dependent (E,E/E,Z)-Selectivity [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. preprints.org [preprints.org]
- 14. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. An improved synthesis of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. eurekaselect.com [eurekaselect.com]
A Senior Application Scientist's Guide to Sulfone-Mediated Olefination Reactions: A Comparative Analysis
For the modern organic chemist, the synthesis of carbon-carbon double bonds is a foundational pursuit. Among the arsenal of olefination methodologies, those mediated by sulfones have carved a significant niche, offering a powerful and versatile platform for the stereoselective construction of alkenes. This guide provides a comparative analysis of the preeminent sulfone-based olefination reactions, delving into their mechanistic underpinnings, practical considerations, and relative performance. Our focus is to equip researchers, scientists, and drug development professionals with the insights necessary to select the optimal sulfone-based strategy for their synthetic challenges.
From Classical Rigor to Modern Efficiency: The Evolution of Sulfone Olefination
The journey of sulfone-mediated olefination is a compelling narrative of chemical innovation, evolving from a robust but operationally demanding two-pot protocol to a highly efficient and stereochemically tunable one-pot process. At the heart of this evolution lies the nature of the sulfone activating group.
The Bedrock: The Julia-Lythgoe Olefination
First reported by Marc Julia and Jean-Marc Paris in 1973, and later refined by Basil Lythgoe and Philip Kocienski, the classical Julia-Lythgoe olefination stands as a testament to the power of sulfone chemistry.[1][2][3] This method typically employs simple phenyl sulfones and proceeds via a multi-step sequence, culminating in a reductive elimination that predominantly furnishes the thermodynamically favored (E)-alkene.[4][5][6]
The key mechanistic feature of the Julia-Lythgoe olefination is the formation of a β-acyloxysulfone intermediate, which then undergoes reductive elimination, often with sodium amalgam or samarium(II) iodide.[4][5][6] The stereochemical outcome is largely independent of the stereochemistry of the intermediate β-hydroxysulfone, as the radical intermediates in the reductive elimination step can equilibrate to favor the more stable trans-olefin.[4][5] This inherent thermodynamic control is a significant advantage for accessing (E)-alkenes with high stereoselectivity.
However, the classical approach is not without its drawbacks. The multi-step, two-pot nature of the reaction can be cumbersome, and the use of harsh reducing agents like sodium amalgam may not be compatible with sensitive functional groups.[4][5]
The Leap Forward: The Julia-Kocienski Olefination
A paradigm shift in sulfone-based olefination arrived with the development of the modified Julia olefination, now widely known as the Julia-Kocienski olefination. This innovation, pioneered by Silvestre Julia and further advanced by Kocienski, replaces the simple phenylsulfonyl group with a heteroaryl sulfone.[1][7] This seemingly subtle change has profound mechanistic and practical implications, transforming the reaction into a highly efficient one-pot procedure.[1][7]
The most commonly employed heteroaryl sulfones in the Julia-Kocienski reaction are:
-
Benzothiazol-2-yl (BT) sulfones
-
1-Phenyl-1H-tetrazol-5-yl (PT) sulfones
-
Pyridin-2-yl (PYR) sulfones
-
1-tert-Butyl-1H-tetrazol-5-yl (TBT) sulfones
The key to the one-pot nature of the Julia-Kocienski olefination lies in the ability of the heteroaryl group to act as a leaving group in a Smiles rearrangement, followed by a spontaneous elimination of sulfur dioxide and the heteroaryloxide.[8] This circumvents the need for a separate reduction step, streamlining the process and expanding its functional group compatibility.[4][7]
Comparative Performance of Heteroaryl Sulfones in the Julia-Kocienski Olefination
The choice of the heteroaryl sulfone activating group is not merely a matter of convenience; it critically influences the stereochemical outcome and overall efficiency of the reaction.
dot
Figure 1. A high-level comparison of the Julia-Lythgoe and Julia-Kocienski olefination workflows.
Data-Driven Comparison of Sulfone Performance
The following table summarizes the performance of different sulfones in olefination reactions, compiled from various literature sources. It is important to note that direct, side-by-side comparisons under identical conditions are not always available, so this table represents a synthesis of reported data to highlight general trends.
| Sulfone Type | Activating Group | Typical Stereoselectivity | Yields | Key Advantages | Key Disadvantages |
| Julia-Lythgoe | Phenyl | High (E)-selectivity | Good to Excellent | Reliable for (E)-alkenes | Two-pot procedure, harsh reducing agents |
| Julia-Kocienski | Benzothiazol-2-yl (BT) | Generally (E)-selective | Good to Excellent | One-pot, milder conditions | Can undergo self-condensation |
| Julia-Kocienski | 1-Phenyl-1H-tetrazol-5-yl (PT) | High (E)-selectivity | Good to Excellent | High (E)-selectivity, less prone to self-condensation | |
| Julia-Kocienski | Pyridin-2-yl (PYR) | Often (Z)-selective | Moderate to Good | Access to (Z)-alkenes | Can be less reactive |
| Julia-Kocienski | 1-tert-Butyl-1H-tetrazol-5-yl (TBT) | High (Z)-selectivity with stabilized carbanions | Good | High (Z)-selectivity for specific substrates |
Mechanistic Insights into Stereoselectivity
The stereochemical outcome of the Julia-Kocienski olefination is determined by the kinetic diastereoselectivity of the initial addition of the metallated sulfone to the aldehyde, as the subsequent Smiles rearrangement and elimination are stereospecific.[8]
-
(E) -Selectivity with PT and BT Sulfones: The high (E)-selectivity observed with PT and BT sulfones is generally attributed to a kinetically controlled addition that favors the formation of the anti-β-alkoxysulfone intermediate. This intermediate then proceeds through a stereospecific rearrangement and elimination to yield the (E)-alkene. The steric bulk of the phenyl group on the tetrazole ring in PT sulfones is thought to further enhance this selectivity.[9]
-
(Z) -Selectivity with PYR and TBT Sulfones: The ability of pyridinyl (PYR) and, in certain cases, tert-butyltetrazolyl (TBT) sulfones to favor the formation of (Z)-alkenes is a significant advantage.[9][10] For PYR sulfones, the electron-deficient nature of the pyridine ring is believed to favor the formation of the syn-configured intermediate during the addition step, which then leads to the (Z)-product.[11] With TBT sulfones, high (Z)-selectivity is often observed with sulfones that form stabilized carbanions (e.g., benzylic or allylic).[10]
dot
Figure 2. Diastereoselective addition pathways leading to (E)- and (Z)-alkenes in the Julia-Kocienski olefination.
Experimental Protocols
To provide a practical context for this comparative analysis, detailed experimental protocols for the classical Julia-Lythgoe and a representative Julia-Kocienski olefination are provided below.
Protocol 1: Classical Julia-Lythgoe Olefination
Reaction: Synthesis of (E)-stilbene from benzyl phenyl sulfone and benzaldehyde.
Materials:
-
Benzyl phenyl sulfone
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzaldehyde
-
Acetic anhydride
-
Sodium amalgam (Na/Hg)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Sulfone Deprotonation and Aldehyde Addition: To a solution of benzyl phenyl sulfone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 eq) dropwise. Stir the resulting solution for 30 minutes at -78 °C. Add a solution of benzaldehyde (1.2 eq) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 1 hour.
-
Acylation: Add acetic anhydride (1.5 eq) to the reaction mixture at -78 °C. Allow the mixture to warm to room temperature and stir for 2 hours.
-
Work-up (First Pot): Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to obtain the crude β-acetoxysulfone.
-
Reductive Elimination: Dissolve the crude β-acetoxysulfone in a mixture of THF and MeOH. Cool the solution to 0 °C and add sodium amalgam (excess) portionwise with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up (Second Pot): Decant the solution from the mercury. Quench the reaction carefully with water. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to afford (E)-stilbene.
Protocol 2: Julia-Kocienski Olefination with a PT-Sulfone
Reaction: Synthesis of an (E)-alkene from a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone and an aldehyde.
Materials:
-
PT-sulfone (1.0 eq)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq)
-
Aldehyde (1.2 eq)
-
Anhydrous dimethoxyethane (DME)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Sulfone Deprotonation: To a stirred solution of the PT-sulfone (1.0 eq) in anhydrous DME at -78 °C under an inert atmosphere, add a solution of KHMDS (1.1 eq) in DME dropwise. Stir the resulting solution for 1 hour at -78 °C.
-
Aldehyde Addition: Add the aldehyde (1.2 eq) neat or as a solution in DME dropwise to the reaction mixture at -78 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with water. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to afford the desired (E)-alkene.
dot
Figure 3. A simplified comparison of the experimental workflows for the Julia-Lythgoe and Julia-Kocienski olefination reactions.
Substrate Scope and Functional Group Tolerance
A significant advantage of sulfone-based olefination reactions is their broad substrate scope and tolerance for a wide array of functional groups.
-
Julia-Lythgoe Olefination: This method is compatible with a wide range of aldehydes and ketones. However, the requirement for a strong reducing agent in the final step can be a limitation for substrates containing reducible functional groups such as esters, amides, and some protecting groups.
-
Julia-Kocienski Olefination: The one-pot nature and milder reaction conditions of the Julia-Kocienski olefination significantly expand its functional group compatibility.[4][7] It is generally tolerant of esters, amides, ethers, and many common protecting groups. The choice of base (e.g., KHMDS, LiHMDS, NaHMDS) can also be tailored to the specific substrate to optimize reactivity and minimize side reactions. The use of Barbier-type conditions (adding the base to a mixture of the sulfone and aldehyde) can be beneficial for base-sensitive aldehydes.[9]
Conclusion
Sulfone-mediated olefination reactions represent a powerful and versatile class of transformations for the synthesis of alkenes. The classical Julia-Lythgoe olefination remains a reliable method for the stereoselective synthesis of (E)-alkenes, particularly when functional group compatibility with strong reducing agents is not a concern. The advent of the Julia-Kocienski olefination has significantly enhanced the utility of sulfone-based methods, offering a milder, more efficient one-pot procedure with tunable stereoselectivity. The judicious choice of the heteroaryl activating group (BT, PT, PYR, or TBT) allows for the selective synthesis of either (E)- or (Z)-alkenes, making the Julia-Kocienski olefination a highly valuable tool for modern organic synthesis, from academic research to industrial drug development.
References
- 1. preprints.org [preprints.org]
- 2. grokipedia.com [grokipedia.com]
- 3. synarchive.com [synarchive.com]
- 4. preprints.org [preprints.org]
- 5. Julia Olefination [organic-chemistry.org]
- 6. Julia-Lythgoe Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 7. mdpi.com [mdpi.com]
- 8. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 10. theses.gla.ac.uk [theses.gla.ac.uk]
- 11. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to Carbonyl Olefination: Benchmarking 2-(Phenylsulfonylmethyl)benzaldehyde and its Alternatives in Stilbene Synthesis
For researchers, medicinal chemists, and professionals in drug development, the stereoselective synthesis of alkenes is a foundational pillar of molecular construction. The precise control over the geometry of a carbon-carbon double bond is often paramount to a molecule's biological activity and material properties. This guide provides an in-depth, objective comparison of key carbonyl olefination methodologies, with a focus on the Julia-Kocienski reaction, for which 2-(Phenylsulfonylmethyl)benzaldehyde is a representative reagent. We will benchmark its efficiency against the stalwart Wittig and Horner-Wadsworth-Emmons (HWE) reactions, using the synthesis of stilbene derivatives as a practical and relevant metric. This document is designed to move beyond a simple recitation of facts, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols.
The Central Role of Carbonyl Olefination in Modern Synthesis
The transformation of a carbonyl group into an alkene is one of the most powerful and frequently employed reactions in organic synthesis. Its applications are vast, ranging from the creation of complex natural products and active pharmaceutical ingredients (APIs) to the development of advanced materials like organic light-emitting diodes (OLEDs) and molecular switches. The stilbene core (1,2-diphenylethene), for instance, is a privileged scaffold found in numerous biologically active compounds, including the antioxidant resveratrol and the potent anticancer agent combretastatin.[1] The stereochemistry of the central double bond in these molecules is critical to their function, making the choice of olefination method a decisive factor in their synthesis.[1]
This guide will dissect three of the most powerful methods for achieving this transformation:
-
The Julia-Kocienski Olefination: A modern iteration of the classic Julia olefination that offers excellent E-selectivity and operational simplicity. Reagents such as this compound fall into this category.
-
The Wittig Reaction: A Nobel Prize-winning reaction that is a cornerstone of organic chemistry, known for its versatility but often challenging stereocontrol.[2]
-
The Horner-Wadsworth-Emmons (HWE) Reaction: A widely used modification of the Wittig reaction that typically provides high E-selectivity and features a simplified purification process.[2][3]
We will now delve into the mechanistic intricacies and practical considerations of each method, supported by experimental data and detailed protocols.
The Julia-Kocienski Olefination: A Modern Approach to E-Selective Alkenes
The Julia-Kocienski olefination is a one-pot modification of the classical Julia-Lythgoe reaction that has gained significant traction due to its high E-selectivity, mild reaction conditions, and broad functional group tolerance.[4][5] This reaction typically involves the coupling of a heteroaryl sulfone with an aldehyde or ketone in the presence of a strong base.[6] While specific data for this compound is not extensively published, its structure is analogous to the well-studied benzothiazol-2-yl (BT) and 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, which are benchmark reagents for this transformation.[4]
Mechanistic Rationale for High E-Selectivity
The high E-selectivity of the Julia-Kocienski olefination is a key advantage. The reaction proceeds through a multi-step mechanism that begins with the deprotonation of the sulfone to form a carbanion. This carbanion then adds to the aldehyde, forming a β-alkoxy sulfone intermediate. A subsequent intramolecular Smiles rearrangement, followed by the elimination of sulfur dioxide and an aryloxide, yields the alkene.[4] The stereochemical outcome is largely determined by the kinetically controlled addition of the sulfone carbanion to the aldehyde, which favors the formation of an anti-β-alkoxysulfone that stereospecifically decomposes to the E-alkene.[7]
Figure 1: Simplified workflow of the Julia-Kocienski olefination.
The Wittig Reaction: The Classic with Variable Stereochemistry
The Wittig reaction, a staple in the synthetic chemist's toolbox, involves the reaction of a phosphonium ylide with an aldehyde or ketone.[2] A key feature of the Wittig reaction is that the stereochemical outcome is highly dependent on the nature of the ylide.
-
Non-stabilized ylides (e.g., where the carbanion is adjacent to alkyl groups) typically lead to the formation of Z-alkenes.
-
Stabilized ylides (e.g., where the carbanion is adjacent to an electron-withdrawing group like an ester) generally yield E-alkenes.[8]
-
Semi-stabilized ylides (e.g., where the carbanion is adjacent to an aryl group) often give mixtures of E and Z isomers.
This variability can be both a powerful tool and a significant drawback. The formation of triphenylphosphine oxide as a byproduct can also complicate purification, often requiring chromatography.[9]
Figure 2: The mechanistic pathway of the Wittig reaction.
The Horner-Wadsworth-Emmons (HWE) Reaction: The E-Selective Workhorse
The HWE reaction is a modification of the Wittig reaction that utilizes phosphonate-stabilized carbanions.[2] These carbanions are more nucleophilic than their phosphonium ylide counterparts, allowing them to react with a wider range of carbonyl compounds, including sterically hindered ketones.[9] The most significant advantages of the HWE reaction are its high E-selectivity and the formation of a water-soluble phosphate byproduct, which dramatically simplifies product purification.[3][10]
Figure 3: The Horner-Wadsworth-Emmons (HWE) reaction workflow.
Performance Benchmark: Synthesis of Stilbene Derivatives
To provide a clear and objective comparison, the following table summarizes representative experimental data for the synthesis of stilbene from benzaldehyde using each of the three olefination methods. It is crucial to note that yields and selectivities are highly dependent on the specific substrates, reagents, and reaction conditions.
| Olefination Method | Reagent/Ylide | Product | Yield (%) | E/Z Ratio | Reference |
| Julia-Kocienski | 3,5-Bis(trifluoromethyl)phenyl sulfone derivative | Stilbene | High | (E)-selective | [11] |
| Wittig Reaction (semi-stabilized) | Benzyltriphenylphosphonium chloride | Stilbene | 72-85% | Mixture of E/Z | [1] |
| Wittig Reaction (stabilized) | (Carbethoxymethylene)triphenylphosphorane | Ethyl cinnamate | ~95% | (E)-selective | [8] |
| Horner-Wadsworth-Emmons | Diethyl benzylphosphonate | Stilbene | >90% | >99:1 | [1] |
As the data illustrates, for the synthesis of E-stilbene, both the Julia-Kocienski and HWE reactions offer superior stereoselectivity compared to the Wittig reaction with a semi-stabilized ylide. The HWE reaction, in particular, provides excellent yields of the E-isomer.[1] The Julia-Kocienski olefination is also highly E-selective and is particularly valuable in complex molecule synthesis due to its mild conditions and functional group tolerance.[5][11]
Experimental Protocols
The following are detailed, step-by-step methodologies for the olefination of benzaldehyde as a representative substrate.
Protocol 1: Julia-Kocienski Olefination (Representative)
This protocol is adapted from the synthesis of resveratrol, a stilbene derivative, and is representative of the conditions used for Julia-Kocienski olefinations.[11]
-
Reagent Preparation: In a flame-dried, two-necked flask under an argon atmosphere, dissolve the benzyl 3,5-bis(trifluoromethyl)phenyl sulfone (1.2 equiv.) in anhydrous tetrahydrofuran (THF, 0.2 M).
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of potassium bis(trimethylsilyl)amide (KHMDS, 1.1 equiv.) in THF dropwise over 10 minutes. Stir the resulting solution at -78 °C for 30 minutes.
-
Aldehyde Addition: Add a solution of benzaldehyde (1.0 equiv.) in anhydrous THF dropwise to the reaction mixture.
-
Reaction: Stir the mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired stilbene.
Protocol 2: Wittig Reaction (Semi-stabilized Ylide)
This protocol describes a typical Wittig reaction for the synthesis of stilbene using a semi-stabilized ylide.[8]
-
Ylide Generation: In a flame-dried flask under an argon atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 equiv.) in anhydrous THF (0.3 M). Add a strong base such as n-butyllithium (n-BuLi, 1.1 equiv.) dropwise at 0 °C. A characteristic color change (typically to orange or red) indicates ylide formation. Stir for 1 hour at room temperature.
-
Aldehyde Addition: Cool the ylide solution to 0 °C and add benzaldehyde (1.0 equiv.) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Extract the mixture with diethyl ether (3 x 25 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography or recrystallization to separate the stilbene isomers and the byproduct.
Protocol 3: Horner-Wadsworth-Emmons (HWE) Reaction
This protocol details a highly E-selective HWE reaction for stilbene synthesis.[10]
-
Phosphonate Deprotonation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) in anhydrous THF (0.4 M). Add diethyl benzylphosphonate (1.1 equiv.) dropwise at 0 °C. Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.
-
Aldehyde Addition: Cool the resulting phosphonate carbanion solution to 0 °C and add benzaldehyde (1.0 equiv.) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Work-up: Carefully quench the reaction with water. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄. Concentrate the solution under reduced pressure. The water-soluble phosphate byproduct is removed during the aqueous work-up, often leaving a relatively pure product that may only require recrystallization.
Conclusion and Recommendations
The choice of an olefination reagent is a critical decision in the design of a synthetic route. While this compound itself is not extensively benchmarked in the literature, its structural analogy to well-established Julia-Kocienski reagents allows for informed predictions of its performance.
-
For high E-selectivity and excellent functional group tolerance , the Julia-Kocienski olefination is a superior choice. It is particularly well-suited for the synthesis of complex molecules where mild conditions are essential.
-
The Horner-Wadsworth-Emmons reaction stands out for its high E-selectivity, operational simplicity, and straightforward purification, making it an ideal workhorse for the reliable synthesis of E-alkenes.[9]
-
The Wittig reaction remains an indispensable tool, especially for the synthesis of Z-alkenes from non-stabilized ylides. However, for E-selective syntheses, the challenges associated with stereocontrol and purification of the triphenylphosphine oxide byproduct often make the HWE or Julia-Kocienski reactions more attractive alternatives.
Ultimately, the optimal choice will depend on the specific substrate, the desired stereochemical outcome, and the overall synthetic strategy. By understanding the mechanistic underpinnings and practical nuances of each method, researchers can make informed decisions to achieve their synthetic goals with greater efficiency and precision.
References
- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 3,5-Bis(trifluoromethyl)phenyl sulfones in the modified Julia olefination: application to the synthesis of resveratrol [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Part 1: In-depth Mechanistic Analysis and Protocol Guide: Julia-Lythgoe vs. Julia-Kocienski Olefination
This guide provides a comprehensive comparison of the Julia-Lythgoe and Julia-Kocienski olefinations, two powerful methods for the stereoselective synthesis of alkenes. We will delve into the mechanistic intricacies of each reaction, compare their performance based on experimental data, and provide detailed protocols for their application. This content is tailored for researchers, scientists, and professionals in drug development who require a deep understanding of modern synthetic methodologies.
Introduction: The Quest for Stereocontrolled Alkenes
Alkenes are fundamental structural motifs in a vast array of organic molecules, including natural products, pharmaceuticals, and advanced materials. The geometric configuration of the carbon-carbon double bond (E/Z isomerism) can profoundly influence a molecule's biological activity and physical properties. Consequently, the development of stereoselective olefination reactions has been a central theme in organic synthesis.
The Julia olefination, originally reported by Marc Julia and Jean-Marc Paris in 1973, provided a valuable method for the synthesis of E-alkenes from sulfones and carbonyl compounds. Over the years, this reaction has undergone significant modifications to improve its efficiency, reliability, and stereoselectivity. This guide focuses on two of the most important variations: the classical Julia-Lythgoe olefination and the more modern Julia-Kocienski olefination .
The Julia-Lythgoe Olefination: A Stepwise Path to E-Alkenes
The Julia-Lythgoe olefination, also known as the "classical" Julia olefination, typically involves the reaction of a β-acyloxysulfone with an aldehyde or ketone in the presence of a reducing agent, most commonly sodium amalgam (Na/Hg) or samarium(II) iodide (SmI₂).[1][2] The reaction is renowned for its excellent E-selectivity.
Mechanistic Deep Dive
The mechanism of the Julia-Lythgoe olefination proceeds through a multi-step sequence, which is key to understanding its stereochemical outcome.
-
Initial Addition: The process begins with the deprotonation of a phenyl sulfone at the α-position using a strong base, such as an organolithium reagent (e.g., n-BuLi), to form a carbanion.[2] This carbanion then undergoes a nucleophilic addition to an aldehyde or ketone, forming a β-alkoxysulfone intermediate.[1][3]
-
Functionalization of the Hydroxyl Group: The newly formed hydroxyl group is then acylated, typically with acetic anhydride or benzoyl chloride, to generate a stable β-acyloxysulfone.[1][2] This step is crucial as the acyloxy group will later function as a leaving group.
-
Reductive Elimination: The key stereochemistry-determining step involves a reductive elimination of the β-acyloxysulfone.[4] The reducing agent (e.g., Na/Hg) facilitates a single-electron transfer (SET) process.[5] This leads to the formation of a radical anion, which then collapses to eliminate the acyloxy and sulfonyl groups, forming the desired alkene.
The high E-selectivity of the Julia-Lythgoe olefination is attributed to the thermodynamic stability of the key radical intermediate.[5] The bulky phenylsulfonyl and acyloxy groups are proposed to adopt an anti-periplanar arrangement in the most stable conformation of the intermediate just prior to elimination, leading preferentially to the formation of the E-alkene.
Caption: Stepwise mechanism of the Julia-Lythgoe olefination.
Advantages and Limitations
Advantages:
-
High E-selectivity: This is the hallmark of the Julia-Lythgoe olefination, making it a reliable choice for the synthesis of trans-alkenes.[6]
-
Broad Substrate Scope: The reaction is compatible with a wide range of aldehydes and ketones, including those with sensitive functional groups.[2] Lithiated sulfones are generally very reactive and can engage with less reactive carbonyl compounds.[5]
-
Synthesis of Complex Molecules: It has been widely applied in the total synthesis of complex natural products.[1][5]
Limitations:
-
Multi-step Procedure: The classical protocol is a multi-step, two-pot process, which can be time-consuming and may lead to lower overall yields.[4][7]
-
Harsh Reducing Agents: The use of toxic sodium amalgam is a significant drawback.[7] While SmI₂ is a milder alternative, it can be expensive and sensitive to air and moisture.
-
Stereochemical Information is Lost: The stereochemistry of the intermediate β-acyloxysulfone does not influence the final alkene geometry, as the elimination proceeds through a common radical intermediate where rotation around the C-C bond can occur.[3][6]
The Julia-Kocienski Olefination: A Modern, One-Pot Solution
The Julia-Kocienski olefination is a significant modification of the classical procedure that addresses many of its shortcomings.[8] Developed through the work of several research groups, most notably those of Kocienski and Julia, this variant utilizes heteroaromatic sulfones, such as benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, to facilitate a one-pot olefination reaction.[9][10]
Mechanistic Deep Dive
The mechanism of the Julia-Kocienski olefination is distinct from its predecessor and is the source of its improved efficiency and stereoselectivity.
-
Deprotonation and Addition: As with the classical version, the reaction starts with the deprotonation of the heteroaromatic sulfone to form a carbanion, which then adds to an aldehyde or ketone to form a β-alkoxysulfone intermediate.
-
Smiles Rearrangement: The key difference lies in the subsequent step. The electron-withdrawing nature of the heteroaromatic ring facilitates a spontaneous intramolecular nucleophilic aromatic substitution, known as the Smiles rearrangement.[6][11] In this step, the alkoxide attacks the heteroaromatic ring, leading to the migration of the aryl group from the sulfur to the oxygen atom.
-
Elimination: The resulting intermediate readily undergoes elimination of sulfur dioxide (SO₂) and the heteroaryloxide anion to furnish the alkene.[6]
The stereochemical outcome of the Julia-Kocienski olefination is determined during the initial addition step. The kinetically controlled addition of the metalated sulfone to the aldehyde often favors the formation of the anti-β-alkoxysulfone, which then stereospecifically decomposes to the E-alkene.[12] The use of PT-sulfones, in particular, is known to give very high E-selectivity.[10]
Caption: One-pot mechanism of the Julia-Kocienski olefination.
Advantages and Limitations
Advantages:
-
One-Pot Procedure: This is a major advantage, simplifying the experimental setup and often leading to higher overall yields.[4][9]
-
Mild Reaction Conditions: The reaction typically employs milder bases (e.g., KHMDS, NaHMDS) and avoids the use of harsh reducing agents.[2]
-
Excellent E-selectivity: Particularly with PT-sulfones, the Julia-Kocienski olefination provides outstanding E-selectivity.[7][10]
-
Tunable Selectivity: In some cases, the E/Z selectivity can be influenced by the choice of the heteroaromatic sulfone, base, and solvent system. For instance, pyridinyl sulfones have been shown to favor the formation of Z-alkenes.[10]
Limitations:
-
Substrate-Dependent Selectivity: While generally highly E-selective, the stereochemical outcome can be more substrate-dependent than in the Julia-Lythgoe olefination.
-
Preparation of Heteroaromatic Sulfones: The synthesis of the required heteroaromatic sulfones can sometimes be challenging.
-
Side Reactions: Self-condensation of the sulfone can be a competing side reaction, although this can often be mitigated by using "Barbier-like" conditions, where the base is added to a mixture of the sulfone and the aldehyde.[10]
Head-to-Head Comparison: Julia-Lythgoe vs. Julia-Kocienski
| Feature | Julia-Lythgoe Olefination | Julia-Kocienski Olefination |
| Procedure | Multi-step, two-pot[4] | One-pot[4] |
| Key Reagents | Phenyl sulfones, strong base, acylating agent, reducing agent (Na/Hg or SmI₂) | Heteroaromatic sulfones (BT, PT), strong base |
| Mechanism | Reductive elimination of a β-acyloxysulfone | Smiles rearrangement followed by elimination[6] |
| Stereoselectivity | High E-selectivity, thermodynamically controlled | Excellent E-selectivity (especially with PT-sulfones), kinetically controlled[12] |
| Stereochemistry Origin | Reductive elimination step[4] | The initial addition step[4] |
| Reaction Conditions | Often requires harsh reducing agents | Generally milder conditions |
| Key Advantage | Robust and reliable for E-alkene synthesis | High efficiency, one-pot procedure, excellent stereoselectivity |
| Key Disadvantage | Multi-step, use of toxic reagents | Preparation of specialized sulfones, potential for side reactions |
Experimental Protocols
Representative Protocol for Julia-Lythgoe Olefination
Synthesis of (E)-stilbene
-
Step 1: Formation of the β-hydroxysulfone. To a solution of benzyl phenyl sulfone (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere, is added n-butyllithium (1.1 mmol, 1.6 M in hexanes). The resulting solution is stirred for 30 min, after which benzaldehyde (1.2 mmol) is added dropwise. The reaction is stirred for an additional 2 h at -78 °C and then quenched with saturated aqueous NH₄Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Step 2: Acylation. To a solution of the β-hydroxysulfone (1.0 mmol) in dichloromethane (10 mL) at 0 °C is added acetic anhydride (1.5 mmol) and pyridine (1.5 mmol). The reaction is allowed to warm to room temperature and stirred for 4 h. The mixture is then diluted with dichloromethane, washed with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over MgSO₄ and concentrated to give the β-acyloxysulfone.
-
Step 3: Reductive elimination. The β-acyloxysulfone (1.0 mmol) is dissolved in anhydrous methanol (10 mL). Sodium amalgam (5% w/w, 10 mmol of Na) is added in portions at 0 °C. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The mixture is then filtered, and the filtrate is concentrated. The residue is partitioned between water and dichloromethane. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by column chromatography to afford (E)-stilbene.
Representative Protocol for Julia-Kocienski Olefination
Synthesis of (E)-stilbene
-
To a stirred solution of 1-phenyl-1H-tetrazol-5-yl benzyl sulfone (1.0 mmol) in anhydrous DME (10 mL) at -78 °C under an inert atmosphere, is added a solution of potassium hexamethyldisilazide (KHMDS) (1.1 mmol, 0.5 M in toluene) dropwise.[7] The resulting solution is stirred for 1 h at -78 °C. Benzaldehyde (1.2 mmol) is then added dropwise, and the reaction mixture is stirred for an additional 3 h at -78 °C. The reaction is allowed to warm to room temperature overnight. The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield (E)-stilbene.[7]
Conclusion
Both the Julia-Lythgoe and Julia-Kocienski olefinations are powerful and reliable methods for the stereoselective synthesis of E-alkenes. The classical Julia-Lythgoe olefination, while a multi-step process involving harsh reagents, remains a valuable tool due to its high E-selectivity and broad applicability. The Julia-Kocienski olefination represents a significant advancement, offering a more efficient one-pot procedure with milder reaction conditions and often superior stereoselectivity. The choice between these two methods will depend on the specific requirements of the synthesis, including the complexity of the substrate, the desired scale of the reaction, and the availability of the starting materials. For modern synthetic applications, particularly in the context of drug discovery and development where efficiency and mild conditions are paramount, the Julia-Kocienski olefination is often the preferred choice.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Julia Olefination [organic-chemistry.org]
- 4. preprints.org [preprints.org]
- 5. Julia-Lythgoe Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 6. mdpi.com [mdpi.com]
- 7. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Julia olefination - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Functional Group Tolerance of 2-(Phenylsulfonylmethyl)benzaldehyde
For researchers, medicinal chemists, and professionals in drug development, the predictability and reliability of a chemical transformation are paramount. In the synthesis of complex molecules, the compatibility of a reagent with a wide array of functional groups is a critical determinant of its utility. This guide provides an in-depth technical assessment of 2-(Phenylsulfonylmethyl)benzaldehyde, a reagent implicated in modern olefination strategies, most notably as a precursor in Julia-Kocienski type reactions. We will objectively compare its performance with established alternatives, supported by experimental data, to offer a clear perspective on its strategic application in synthesis.
Introduction to this compound and its Role in Olefination
This compound is an organic compound that uniquely combines an aldehyde functionality with a phenylsulfonylmethyl moiety.[1] This structure positions it as a valuable reagent in carbon-carbon bond-forming reactions, particularly in the synthesis of stilbenes and other olefinic compounds. The core of its reactivity lies in the phenylsulfonyl group, which can stabilize an adjacent carbanion, and the aldehyde, which can participate in various coupling reactions.[2]
The primary application of sulfones like this compound is in the Julia-Kocienski olefination . This reaction is renowned for its mild conditions and broad substrate scope, making it a powerful tool in the late-stage synthesis of natural products.[3] The reaction generally proceeds with high (E)-selectivity for the resulting alkene.[4]
Assessing the Functional Group Tolerance: A Data-Driven Approach
The true value of a synthetic reagent is measured by its compatibility with a diverse range of functional groups. While specific, comprehensive studies on the functional group tolerance of this compound are not extensively documented in single publications, we can infer its compatibility from the well-established robustness of the Julia-Kocienski olefination.[3][5] The reaction is known to tolerate a variety of functionalities, a crucial feature for complex molecule synthesis.
Below is a table summarizing the expected functional group tolerance based on the general principles of the Julia-Kocienski olefination.
| Functional Group | Compatibility | Rationale & Supporting Evidence |
| Ethers (Alkyl & Aryl) | High | Ethers are generally stable to the basic conditions used for deprotonation of the sulfone and the subsequent olefination. |
| Esters | Moderate to High | While generally tolerated, strong bases over extended reaction times could potentially lead to saponification. However, the mild conditions often employed in modern Julia-Kocienski protocols minimize this risk. |
| Amides | High | Amides are robust functional groups that are typically unreactive under the conditions of the Julia-Kocienski olefination. |
| Halides (Aryl & Alkyl) | High | Aryl and alkyl halides are compatible, allowing for subsequent cross-coupling reactions on the olefinated product. |
| Nitro Groups | Moderate | Aromatic nitro groups are generally tolerated. However, aliphatic nitro groups could potentially be deprotonated by strong bases. |
| Nitriles | High | Nitriles are stable to the reaction conditions. |
| Ketones | Low | The aldehyde functionality of this compound will preferentially react with the deprotonated sulfone. However, if the substrate contains a ketone, competitive reaction is possible. |
| Free Alcohols & Phenols | Low to Moderate | The hydroxyl proton will be deprotonated by the strong base, requiring an additional equivalent of base. Protection of the hydroxyl group is often recommended to ensure optimal yields. The synthesis of resveratrol, a poly-phenolic compound, has been achieved using a modified Julia olefination, suggesting compatibility with protected phenols. |
| Amines | Low to Moderate | Similar to alcohols, the amine proton will be deprotonated. Protection is generally advised. |
| Aldehydes | Low | The intended reaction is with the aldehyde of the substrate. The aldehyde within this compound is the reactive partner for the sulfone-stabilized carbanion it would form upon deprotonation and intramolecular reaction. For intermolecular reactions, the substrate aldehyde reacts with the carbanion formed from a separate sulfone precursor. |
Comparative Analysis with Alternative Olefination Reagents
To fully appreciate the utility of this compound and the Julia-Kocienski olefination, a comparison with other cornerstone olefination methods is essential. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most widely used alternatives.
The Wittig Reaction
The Wittig reaction utilizes a phosphonium ylide to convert aldehydes and ketones into alkenes. While a foundational method, its functional group tolerance can be a limiting factor.
The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction, a modification of the Wittig reaction, employs a phosphonate-stabilized carbanion. It offers several advantages over the classical Wittig reaction, including generally higher (E)-selectivity and easier purification, as the phosphate byproduct is water-soluble.[6]
Comparative Table of Olefination Methods
| Feature | Julia-Kocienski Olefination | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) |
| Reagent | Aryl Sulfone | Phosphonium Ylide | Phosphonate Ester |
| Byproduct | SO₂, Aryl Oxide | Triphenylphosphine Oxide | Water-soluble Phosphate Ester |
| Purification | Generally straightforward | Can be challenging due to solid byproduct | Generally easy (aqueous extraction) |
| Stereoselectivity | High (E)-selectivity is common[4] | Variable; stabilized ylides give (E), non-stabilized give (Z) | Typically high (E)-selectivity[6] |
| Functional Group Tolerance | Excellent [3][5] | Good, but can be sensitive to some groups | Excellent [7] |
| Compatibility with Esters | Generally good | Good | Good |
| Compatibility with Ketones | Can be reactive | Less reactive than aldehydes | Generally reactive |
| Base Sensitivity | Mild bases can often be used | Often requires strong, non-nucleophilic bases | Can be performed with milder bases (e.g., NaH, K₂CO₃) |
Experimental Protocol: A Representative Julia-Kocienski Olefination
The following protocol outlines a general procedure for the Julia-Kocienski olefination, which can be adapted for use with reagents like this compound in the synthesis of stilbenes. This protocol is based on established procedures for similar transformations.
Reaction: Synthesis of a Stilbene Derivative via Julia-Kocienski Olefination
Caption: Experimental workflow for a representative Julia-Kocienski olefination.
Materials:
-
This compound (1.0 eq)
-
Substituted aldehyde (1.1 eq)
-
Potassium hexamethyldisilazide (KHMDS) (1.2 eq, as a solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound and the substituted aldehyde. Dissolve the solids in anhydrous THF.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add the KHMDS solution dropwise to the stirred reaction mixture. The formation of the carbanion is often indicated by a color change. Stir the mixture at -78 °C for 1 hour. The choice of a strong, non-nucleophilic base like KHMDS is crucial to ensure complete deprotonation of the sulfone without competing side reactions.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.
Mechanistic Insights
The Julia-Kocienski olefination proceeds through a well-defined mechanistic pathway that underscores its reliability.
Caption: Simplified mechanism of the Julia-Kocienski olefination.
The key steps involve:
-
Deprotonation: A strong base removes the acidic proton alpha to the sulfonyl group, generating a stabilized carbanion.
-
Nucleophilic Addition: The carbanion adds to the aldehyde of the reaction partner to form an alkoxide intermediate.
-
Smiles Rearrangement: In the modified Julia-Kocienski reaction, the heteroaryl sulfone undergoes a spontaneous intramolecular rearrangement.
-
Elimination: The intermediate collapses, eliminating sulfur dioxide and an aryloxide to form the new carbon-carbon double bond.
Conclusion and Future Outlook
This compound, as a reagent in the Julia-Kocienski olefination, offers a robust and highly functional group tolerant method for the synthesis of alkenes. Its performance, particularly in the context of complex molecule synthesis, is often superior to the classical Wittig reaction and comparable to the highly regarded Horner-Wadsworth-Emmons reaction. The mild reaction conditions and the ability to generate predominantly (E)-alkenes make it a valuable tool for synthetic chemists.
Future research will likely focus on expanding the scope of sulfone reagents and developing catalytic versions of the Julia-Kocienski olefination to further enhance its efficiency and sustainability. For the practicing chemist, understanding the nuances of this and other olefination reactions is key to the strategic and successful synthesis of novel chemical entities.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. preprints.org [preprints.org]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
A Comparative Guide to Quantitative NMR (qNMR) for the Analysis of 2-(Phenylsulfonylmethyl)benzaldehyde Reactions
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with an in-depth, practical comparison of quantitative Nuclear Magnetic Resonance (qNMR) against the conventional High-Performance Liquid Chromatography (HPLC) method for the analysis of synthetic reactions, using the conversion of 2-(Phenylsulfonylmethyl)benzaldehyde as a model system. This document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
Introduction: The Need for Accurate Quantitation in Synthesis
In pharmaceutical development and synthetic chemistry, the accurate determination of analyte concentration, purity, and reaction yield is paramount. The molecule this compound serves as a versatile intermediate in organic synthesis. Monitoring its reactions—for instance, its oxidation to 2-(phenylsulfonyl)benzoic acid—requires an analytical method that is not only accurate and precise but also efficient, especially in early-phase development where reference standards for products and impurities may be scarce.[1]
While HPLC has traditionally been the workhorse for such analyses, Quantitative NMR (qNMR) has emerged as a powerful and direct method for quantification.[2][3] Unlike chromatographic techniques that rely on the response factor of a molecule (e.g., UV absorbance), qNMR is a primary ratio method based on a fundamental principle: the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[4][5] This guide will compare these two techniques head-to-head in the context of a model reaction.
The Model Reaction: Oxidation of this compound
For the purpose of this guide, we will consider the hypothetical oxidation of this compound (Starting Material, SM) to 2-(phenylsulfonyl)benzoic acid (Product, P). This allows us to evaluate each analytical technique's ability to quantify the reaction's progress by measuring the relative amounts of SM and P in a sample.
Section 1: The qNMR Approach: A First-Principles Method
qNMR offers absolute quantification without the need for an identical reference standard of the analyte, a significant advantage when dealing with novel compounds or impurities.[6][7] Quantification is achieved by co-dissolving a known mass of the analyte with a known mass of a certified internal standard and comparing their signal integrals.[4]
Expertise in Action: Causality Behind qNMR Experimental Design
The trustworthiness of a qNMR result is built upon a series of deliberate experimental choices.
-
Internal Standard Selection: The choice of an internal standard (IS) is the cornerstone of the experiment.[8] For the analysis of our aromatic aldehyde and acid, Maleic Acid is a suitable choice.
-
Why Maleic Acid? It possesses high purity (≥99%), is chemically stable, non-volatile, and not hygroscopic, ensuring weighing accuracy.[9] Its simple 1H NMR spectrum consists of a sharp singlet around 6.3 ppm in DMSO-d6, which is unlikely to overlap with the aromatic or aldehydic protons of our analyte or product.[8]
-
-
Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard without reacting with them.[10] DMSO-d6 is an excellent choice due to its high boiling point and strong solubilizing power for a wide range of organic compounds.
-
Optimizing Acquisition Parameters for Quantitation: Standard NMR parameters for qualitative analysis are insufficient for qNMR.[11]
-
Relaxation Delay (d1): This is the most critical parameter.[12] To ensure complete relaxation of all relevant nuclei before the next scan, d1 should be set to at least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and the standard. A conservative, universal approach is to set d1 ≥ 60 seconds, though measuring T1 is recommended for method optimization.[13] This prevents signal saturation and ensures the direct proportionality of integrals to concentration.
-
Pulse Angle: A 90° pulse angle is often recommended to maximize the signal-to-noise ratio (S/N), which is crucial for the accurate integration of low-concentration species.[12]
-
S/N Ratio: For integration errors to be less than 1%, a minimum S/N of 250:1 is required for the signals being quantified.[11] This dictates the necessary number of scans (ns).
-
Digital Resolution: A sufficient acquisition time (aq) is needed to ensure the Free Induction Decay (FID) has fully decayed, preventing truncation artifacts that can distort the baseline and integrals.[13]
-
Workflow for qNMR Analysis
Below is a diagram illustrating the comprehensive workflow for a qNMR experiment, from sample preparation to the final purity calculation.
Caption: A comprehensive workflow for quantitative NMR (qNMR) analysis.
Experimental Protocol: qNMR Purity Determination
-
Preparation: Using a microbalance, accurately weigh approximately 5 mg of the internal standard (Maleic Acid) into a clean vial. Record the mass (m_std). Add approximately 15-20 mg of the reaction mixture (analyte) to the same vial and record the mass (m_a).[6]
-
Dissolution: Add approximately 0.7 mL of DMSO-d6 to the vial. Ensure complete dissolution using a vortex mixer. A clear, homogenous solution is critical.[10]
-
Transfer: Transfer the solution to a high-quality 5 mm NMR tube.[10]
-
Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock and shim the sample to achieve optimal magnetic field homogeneity.
-
Set the following key parameters: Pulse program zg30 or equivalent, pulse angle = 90°, relaxation delay (d1) = 60 s, number of scans (ns) sufficient to achieve S/N > 250:1 for signals of interest.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Manually and carefully phase the spectrum.
-
Apply a baseline correction across the entire spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal for the analyte (e.g., the aldehyde proton at ~10 ppm) and the singlet for the internal standard (Maleic Acid at ~6.3 ppm).
-
-
Calculation: The purity of the analyte (P_a) is calculated using the following equation[13]:
P_a (%) = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Weighed mass
-
P: Purity of the standard (typically >99.9%)
-
a: Analyte (this compound)
-
std: Internal Standard (Maleic Acid)
-
Section 2: The HPLC Approach: The Conventional Alternative
HPLC with UV detection is a cornerstone of purity analysis in the pharmaceutical industry. It relies on the physical separation of components in a mixture followed by their detection. Quantification is typically performed using an external standard method, which requires a certified reference material of the analyte.
Experimental Protocol: HPLC Purity Determination
-
Standard Preparation: Accurately prepare a stock solution of this compound reference standard at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile/Water). Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh a portion of the reaction mixture and dissolve it in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the analyte sample.
-
-
Calculation: Determine the concentration of the analyte in the sample solution by interpolation from the linear regression of the calibration curve. Calculate the purity based on the initial weighed mass.
Section 3: Performance Comparison: qNMR vs. HPLC
The choice between qNMR and HPLC depends on the specific analytical challenge, the stage of development, and available resources.
| Performance Metric | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Supporting Rationale & Insights |
| Principle | Absolute Quantitation (Primary Ratio Method) | Relative Quantitation (Requires Calibration) | qNMR directly compares moles of analyte to moles of a standard.[4] HPLC compares the analyte's response to a curve generated from the same compound. |
| Reference Standard | Requires a certified standard of any suitable compound. Does not require a standard of the analyte itself.[7] | Requires a certified, pure reference standard of the specific analyte being quantified. | This is qNMR's single greatest advantage in R&D, allowing quantification of novel molecules, metabolites, or impurities for which no standard exists.[1][14] |
| Accuracy & Precision | High accuracy and precision (<1% RSD achievable with optimized parameters).[13] | High accuracy and precision, but dependent on the purity of the reference standard and the quality of the calibration curve.[15][16] | Both methods can provide excellent accuracy and precision when properly validated.[15][16] |
| Method Development Time | Faster, especially for new compounds. A generic method can often be applied.[17] | Can be time-consuming, requiring optimization of column, mobile phase, gradient, and detection wavelength. | qNMR's near-universal response factor for protons drastically reduces method development time.[1][17] |
| Sample Throughput | Lower to moderate. Long relaxation delays can increase experiment time per sample. | Higher. Modern UPLC/HPLC systems with autosamplers can run dozens of samples unattended. | While a single qNMR experiment can take 10-15 minutes, HPLC run times are often shorter, especially with UPLC.[2][16] |
| Selectivity | Excellent signal dispersion in high-field NMR, but susceptible to overlap in complex mixtures. | Excellent separation power, capable of resolving closely related impurities and isomers. | HPLC is superior for resolving complex mixtures with many components. qNMR struggles when key signals overlap.[13] |
| Solvent Consumption | Very low (typically <1 mL of deuterated solvent per sample).[17] | High (consumes liters of mobile phase for a sequence). | qNMR is a significantly "greener" technique.[17] |
| Non-Destructive | Yes. The sample can be fully recovered after analysis.[4] | No. The sample is consumed during the analysis. | This is crucial when working with precious or limited quantities of material. |
Logical Framework: The Choice of Analytical Technique
The decision-making process for choosing between qNMR and HPLC can be visualized as follows.
Caption: Decision tree for selecting between qNMR and HPLC.
Conclusion
Both qNMR and HPLC are powerful techniques for the quantitative analysis of reactions involving this compound. They are not mutually exclusive but are rather complementary tools in the analytical chemist's arsenal.
-
qNMR excels as a primary and universal method , offering rapid, accurate quantification without the need for analyte-specific standards. This makes it invaluable for early-stage drug discovery, reaction monitoring of novel pathways, and the purity determination of new chemical entities where reference materials are not yet available.[1][7] Its non-destructive nature and low solvent consumption are additional significant benefits.
-
HPLC remains the undisputed leader for routine quality control and the analysis of complex mixtures where its superior separative power is required. Once a process is established and reference standards are available, HPLC provides a robust, high-throughput solution for release testing and stability studies.
For the modern drug development professional, leveraging qNMR in the early phases can accelerate timelines and provide a deeper, more direct understanding of a chemical system, while HPLC provides the robust, validated control required for later-stage development and manufacturing.
References
- 1. SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D | Southwest Research Institute [swri.org]
- 2. azom.com [azom.com]
- 3. qNMR - BIPM [bipm.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Quantitative nuclear magnetic resonance: Experimental methods and typical applications [journal.buct.edu.cn]
- 6. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 7. Using Quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 10. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. emerypharma.com [emerypharma.com]
- 14. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. acgpubs.org [acgpubs.org]
A Senior Application Scientist's Guide to Cross-Validation of Synthetic Routes for Complex Molecules
For researchers, scientists, and professionals in drug development, the synthesis of complex molecules is a cornerstone of innovation. The journey from a conceptual synthetic route to a tangible, pure compound is fraught with challenges. A proposed synthetic pathway, whether designed through retrosynthetic analysis or with the aid of computational tools, is merely a hypothesis until rigorously validated through experimental cross-validation. This guide provides an in-depth comparison of strategies for validating synthetic routes, emphasizing the underlying scientific principles and offering practical, field-proven insights.
The Imperative of Cross-Validation: Beyond the Paper Route
A synthetic route is more than a sequence of reactions; it's a complex interplay of thermodynamics, kinetics, and practical feasibility. Cross-validation serves to:
-
Confirm the Identity and Purity of Intermediates and the Final Product: Ensuring that the desired molecules are being formed at each stage is paramount.
-
Establish the Robustness and Reproducibility of Each Step: A reliable synthesis must be consistently achievable.
-
Identify and Mitigate Potential Pitfalls: Unforeseen side reactions, low yields, or purification difficulties can derail a synthesis.[1]
-
Optimize Reaction Conditions: Maximizing yield and minimizing impurities are key to an efficient process.
Strategic Approaches to Synthesis: A Comparative Analysis
The overall strategy of a synthesis dictates its efficiency and practicality. Two fundamental approaches, linear and convergent synthesis, offer distinct advantages and disadvantages.
Linear Synthesis: A Step-by-Step Progression
In a linear synthesis, a starting material is sequentially transformed through a series of reactions to yield the final product.[2] This approach is conceptually straightforward but can be inefficient for complex targets. The overall yield is the product of the yields of each individual step, meaning that even moderately high yields for each reaction can lead to a low overall yield over a long sequence.
Convergent Synthesis: A Modular Approach
A convergent synthesis involves the independent synthesis of several key fragments of the target molecule, which are then combined (coupled) in the later stages to form the final product.[3] This strategy is generally more efficient for complex molecules as it allows for parallel work on different parts of the molecule and can lead to a significantly higher overall yield.[3]
Case Study: The Total Synthesis of Complex Natural Products
The total synthesis of natural products provides a fertile ground for comparing synthetic strategies. While a direct head-to-head comparison with identical starting materials is rare in the literature, we can analyze the different approaches taken by various research groups to synthesize the same complex molecule.
Platensimycin: A Potent Antibiotic
Platensimycin, a natural product with a unique mechanism of action against drug-resistant bacteria, has been a popular target for total synthesis.[4] Retrosynthetic analysis of platensimycin often involves an amide bond disconnection, separating the molecule into an aromatic amine and a tetracyclic carboxylic acid core.[4]
Different synthetic strategies have been employed to construct the complex cage-like core of platensimycin. One convergent strategy involves the construction of this core followed by its attachment to the aromatic side chain.[5] Some asymmetric routes to the core have utilized sophisticated reactions like rhodium-catalyzed asymmetric cycloisomerization.[5] In contrast, a more linear approach might involve building upon a simpler core structure, with a multi-step sequence to introduce the necessary functionality, which can sometimes lead to "an unsatisfactory overall efficiency."[5]
Ingenol: A Diterpene with a Complex Architecture
Ingenol, a diterpene with a highly strained "inside-outside" bridged ring system, has presented a significant challenge to synthetic chemists.[6][7] Several successful total syntheses have been reported, each employing a different strategy.
Winkler and coworkers' first total synthesis of ingenol was a lengthy, linear process of 45 steps with a very low overall yield.[7] Later syntheses, such as the one reported by Baran and coworkers, adopted a more convergent and bio-inspired two-phase strategy, significantly reducing the step count to 14 steps.[7] This highlights the evolution of synthetic strategy towards greater efficiency.
Table 1: Comparison of Synthetic Strategies for Ingenol
| Synthetic Strategy | Key Features | Longest Linear Sequence (Steps) | Overall Yield (%) | Reference |
| Winkler (2002) | Linear approach, de Mayo fragmentation | 45 | 0.0066 | [7] |
| Wood (2004) | Asymmetric route, ring-closing metathesis | Not explicitly stated, but a significant undertaking | Not explicitly stated | [7] |
| Baran (2013) | Convergent, bio-inspired, from (+)-carene | 14 | Not explicitly stated, but noted as more practical | [7] |
Note: Direct comparison of yields is challenging due to variations in reporting and optimization levels. The step count provides a primary metric for comparison.
The Cross-Validation Workflow: A Step-by-Step Protocol
A robust cross-validation plan is essential for any synthetic endeavor. The following protocol outlines a systematic approach to validating a proposed synthetic route.
Caption: A generalized workflow for the cross-validation of a multi-step synthetic route.
Experimental Protocol: A Self-Validating System
-
Step 1: Thorough Literature Review & Safety Assessment:
-
For each proposed reaction, conduct an exhaustive search of the literature (e.g., SciFinder, Reaxys) for precedents.
-
Pay close attention to reaction conditions, reported yields, and potential side reactions.
-
Perform a comprehensive safety analysis of all reagents, intermediates, and products. Identify any potential hazards (e.g., toxicity, explosivity) and plan appropriate mitigation measures.
-
-
Step 2: Reagent and Starting Material Procurement and Preparation:
-
Source all starting materials and reagents from reputable suppliers.
-
Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point). Impurities in starting materials can significantly impact the outcome of a reaction.
-
If a starting material needs to be synthesized, it must be thoroughly characterized and purified before use.
-
This phase is iterative for each step of the synthesis.
-
Step 3: Execution of the Reaction:
-
Set up the reaction according to the planned procedure, paying meticulous attention to stoichiometry, solvent purity, temperature control, and reaction time.
-
-
Step 4: In-process Monitoring:
-
Track the progress of the reaction using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This provides real-time information on the consumption of starting materials and the formation of the product and any byproducts.
-
-
Step 5: Work-up and Isolation:
-
Once the reaction is complete, perform the appropriate work-up procedure to quench the reaction and remove excess reagents.
-
Isolate the crude product.
-
-
Step 6: Characterization of the Intermediate:
-
Thoroughly characterize the isolated intermediate to confirm its structure. Standard techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.): Provides detailed information about the molecular structure.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present.
-
-
-
Step 7: Purity Assessment:
-
Determine the purity of the isolated intermediate using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or quantitative NMR.
-
-
Step 8: Troubleshooting and Optimization:
-
If the yield is low, the purity is insufficient, or unexpected side products are formed, troubleshoot the reaction. This may involve adjusting reaction parameters such as temperature, solvent, catalyst, or reaction time.
-
This step is crucial for developing a robust and reproducible synthesis.
-
-
Step 9: Execution of the Final Step and Purification:
-
Perform the final reaction and work-up.
-
Purify the final product to the required specifications, which may involve techniques like column chromatography, recrystallization, or distillation.
-
-
Step 10: Comprehensive Characterization of the Final Product:
-
Confirm the structure and identity of the final product using a comprehensive suite of analytical techniques as described in Step 6. For novel compounds, additional characterization such as elemental analysis or X-ray crystallography may be necessary.
-
-
Step 11: Final Purity and Yield Determination:
-
Accurately determine the purity of the final product using a validated analytical method (e.g., HPLC with a reference standard).
-
Calculate the overall yield of the synthetic route.
-
Quantitative Metrics for Comparing Synthetic Routes
A truly objective comparison of synthetic routes requires the use of quantitative metrics.
Table 2: Key Metrics for Evaluating Synthetic Route Efficiency
| Metric | Description | Formula/Calculation | Significance |
| Overall Yield | The percentage of the theoretical maximum amount of product obtained. | (Actual Yield / Theoretical Yield) x 100% | A primary indicator of the overall efficiency of the synthesis. |
| Step Count (Longest Linear Sequence) | The number of chemical transformations in the longest sequence of the synthesis. | Count of individual reaction steps. | Shorter routes are generally preferred as they are often more efficient and less resource-intensive. |
| Atom Economy | A measure of how many atoms from the reactants are incorporated into the final product. | (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100% | A key metric for "green chemistry," indicating the efficiency of atom utilization. |
| Process Mass Intensity (PMI) | The total mass of materials used (solvents, reagents, process water) to produce a certain mass of product. | Total Mass in / Mass of Product | A holistic measure of the environmental impact and sustainability of a process. |
| E-Factor | The mass of waste produced per unit of product. | (Total Mass of Inputs - Mass of Product) / Mass of Product | Another important green chemistry metric that quantifies waste generation. |
graph TD { A[Synthetic Route 1: Linear] --> B{Step 1 (90%)}; B --> C{Step 2 (80%)}; C --> D{Step 3 (85%)}; D --> E{Step 4 (90%)}; E --> F[Overall Yield: 55%];subgraph Convergent Route G[Fragment A Synthesis] --> H{Step 1A (95%)}; H --> I{Step 2A (90%)}; J[Fragment B Synthesis] --> K{Step 1B (92%)}; end I --> L{Coupling Step (80%)}; K --> L; L --> M[Overall Yield: 61%]; style A fill:#E8F0FE,stroke:#4285F4,stroke-width:2px style F fill:#FCE8E6,stroke:#EA4335,stroke-width:2px style M fill:#E6F4EA,stroke:#34A853,stroke-width:2px
}
Caption: A simplified comparison of overall yield in linear vs. convergent synthesis.
The Role of Computational Tools in Modern Synthesis Validation
Modern synthetic chemistry is increasingly augmented by computational tools that can predict reaction outcomes, suggest synthetic routes, and even aid in the interpretation of analytical data.[8] However, it is crucial to remember that these in-silico predictions are not a substitute for experimental validation. Common pitfalls of over-reliance on computational tools include ignoring reaction feasibility, neglecting stereochemistry, and failing to verify the availability of starting materials.[1] The most effective approach combines the power of computational prediction with the rigor of experimental cross-validation.
Conclusion: A Foundation of Rigor for Chemical Innovation
The cross-validation of synthetic routes is a critical, multi-faceted process that underpins the successful creation of complex molecules. By understanding the strategic advantages of different synthetic approaches, diligently applying a systematic validation workflow, and objectively evaluating routes using quantitative metrics, researchers can navigate the complexities of organic synthesis with greater confidence and efficiency. This rigorous, evidence-based approach not only ensures the integrity of the science but also accelerates the pace of discovery and development in chemistry and the life sciences.
References
- 1. Total synthesis of ingenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Chemistry Practice Problems-Chemistry Steps [chemistrysteps.com]
- 3. Convergent synthesis - Wikipedia [en.wikipedia.org]
- 4. A Review on Platensimycin: A Selective FabF Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Synthesis of Platensimycin and Related Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total Synthesis of Ingenol_Chemicalbook [chemicalbook.com]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. researchgate.net [researchgate.net]
The Strategic Advantage of 2-(Phenylsulfonylmethyl)benzaldehyde in the Synthesis of N-Aryl Isoindolinone Drug Analogues: A Comparative Guide
In the landscape of modern medicinal chemistry, the isoindolinone scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. The efficient construction of this heterocyclic system is paramount in the rapid generation of diverse compound libraries for drug discovery. This guide provides an in-depth technical comparison of the efficacy of 2-(phenylsulfonylmethyl)benzaldehyde as a precursor for drug analogues, with a primary focus on the synthesis of N-aryl isoindolinones. We will explore a powerful domino reaction strategy and contrast it with established alternative methodologies, offering field-proven insights and actionable experimental data for researchers, scientists, and drug development professionals.
The Emergence of this compound: A Novel Pathway to Isoindolinones
While classical approaches to isoindolinone synthesis often involve multi-step procedures or harsh reaction conditions, the utilization of this compound has opened a more streamlined and efficient avenue. This reagent's unique structural features enable a facile domino reaction with primary amines, leading directly to the desired N-aryl isoindolinone core. The key to this transformation lies in the phenylsulfonylmethyl group, which acts as a latent leaving group, facilitating the key cyclization step under relatively mild conditions.
The reaction proceeds through an initial imine formation between the aldehyde functionality of this compound and a primary amine. This is followed by an intramolecular nucleophilic attack of the imine nitrogen onto the benzylic carbon bearing the phenylsulfonyl group. Subsequent elimination of the phenylsulfonyl moiety drives the reaction forward, yielding the stable isoindolinone ring system. This domino approach is particularly advantageous as it combines multiple bond-forming events in a single synthetic operation, thereby increasing efficiency and reducing waste.
Comparative Analysis: this compound vs. Alternative Methodologies
To fully appreciate the utility of this compound, it is essential to compare its performance against other prevalent methods for N-aryl isoindolinone synthesis. The following table provides a quantitative and qualitative comparison of key synthetic parameters.
| Parameter | Domino Reaction with this compound | Transition-Metal-Catalyzed C-H Activation[1] | Reductive Amination of 2-Carboxybenzaldehyde[2] |
| Starting Materials | This compound, Primary Amines | N-Arylbenzamides, Alkenes/Alkynes | 2-Carboxybenzaldehyde, Primary Amines[2] |
| Key Reagents/Catalysts | Base (e.g., K₂CO₃) | Transition Metals (e.g., Rh, Pd, Ru)[1], Oxidants | Reducing Agents (e.g., NaBH₄, H₂/Pd) |
| Reaction Temperature | Moderate to High (e.g., 80-120 °C) | Often High (e.g., 100-150 °C) | Mild (e.g., Room Temperature to 60 °C) |
| Reaction Time | Typically 2-12 hours | Can be lengthy (e.g., 12-24 hours) | Variable, often requires multiple steps |
| Typical Yields | Good to Excellent | Good to Excellent | Moderate to Good |
| Key Advantages | Operational simplicity, good functional group tolerance, avoids transition metals. | High atom economy, direct functionalization of C-H bonds.[1] | Readily available starting materials.[2] |
| Key Disadvantages | Requires synthesis of the starting benzaldehyde. | Often requires expensive and toxic transition metal catalysts, may have limited substrate scope.[1] | Can require stoichiometric amounts of reductants, may involve multiple steps. |
Experimental Protocols
Domino Synthesis of N-Aryl Isoindolinones using this compound
This protocol is a representative example of the domino reaction for the synthesis of N-aryl isoindolinones.
Materials:
-
This compound (1.0 equiv)
-
Substituted Aniline (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a stirred solution of this compound in DMSO, add the substituted aniline and potassium carbonate.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl isoindolinone.
Alternative Protocol: Reductive Amination of 2-Carboxybenzaldehyde
This protocol outlines a typical procedure for the synthesis of N-substituted isoindolinones via reductive amination.[2]
Materials:
-
2-Carboxybenzaldehyde (1.0 equiv)[3]
-
Primary Amine (1.1 equiv)[2]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 2-carboxybenzaldehyde and the primary amine in dichloromethane.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-substituted isoindolinone.
Mechanistic Insights and Visualizations
To better understand the underlying chemical transformations, the following diagrams illustrate the reaction mechanisms.
Caption: Domino reaction of this compound with a primary amine.
Caption: Reductive amination pathway for isoindolinone synthesis.
Scope and Limitations: The Case for Isoquinoline Synthesis
While this compound has proven to be a highly effective precursor for isoindolinones, its application in the synthesis of the isomeric isoquinoline core is not well-documented in the current literature. The domino reaction pathway relies on the intramolecular attack of the imine nitrogen onto the benzylic carbon. For the formation of an isoquinoline ring, a different mode of cyclization, typically an electrophilic attack onto the aromatic ring, is required.
Traditional methods for isoquinoline synthesis, such as the Pomeranz-Fritsch, Bischler-Napieralski, and Pictet-Spengler reactions, proceed through mechanisms that are not readily accessible from the this compound scaffold without significant modification.[4][5] These established routes generally involve the formation of a C-C bond between the benzylic position and the ortho position of a separate aromatic ring, or the cyclization of a phenethylamine derivative.[4]
Therefore, researchers seeking to synthesize isoquinoline analogues would be better served by exploring these classical methods or other modern transition-metal-catalyzed approaches. The strength of this compound lies specifically in its efficient and direct route to isoindolinones.
Conclusion
This compound emerges as a valuable and strategic reagent for the synthesis of N-aryl isoindolinone drug analogues. Its utility is highlighted by a powerful domino reaction that offers operational simplicity and good yields, while avoiding the need for expensive and often toxic transition metal catalysts. When compared to alternative methods such as transition-metal-catalyzed C-H activation and reductive amination of 2-carboxybenzaldehyde, the domino reaction presents a compelling balance of efficiency and practicality.
While its application appears to be primarily focused on the synthesis of isoindolinones, the development of this methodology underscores the ongoing innovation in heterocyclic chemistry. For research and drug development professionals, the judicious selection of synthetic strategy is critical. This guide provides the necessary comparative data and procedural insights to make an informed decision, positioning the domino reaction of this compound as a strong candidate for the efficient production of isoindolinone libraries.
References
Safety Operating Guide
Mastering the Safe Handling of 2-(Phenylsulfonylmethyl)benzaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 2-(Phenylsulfonylmethyl)benzaldehyde, moving beyond basic data sheets to offer practical, field-proven insights. Our goal is to empower you with the knowledge to manage this compound with confidence, ensuring both personal safety and experimental success.
Understanding the Hazard Profile
This compound is a compound that requires careful handling due to its potential health effects. Based on data for the compound and its structural components (an aromatic aldehyde and a sulfone), the primary hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Eye Irritation: Causes serious eye irritation.
Understanding these risks is the first step in developing a robust safety protocol. The causality is clear: the aldehyde functional group can be reactive and irritating to mucous membranes and skin, while fine powders of any potent compound present an inhalation risk.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in practical laboratory experience.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against dermal absorption. Double-gloving is recommended when handling larger quantities or for prolonged periods. |
| Eye Protection | Chemical safety goggles | Protects against splashes and airborne powder, which can cause serious eye irritation. A face shield should be used in conjunction with goggles when there is a significant splash risk. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
Expert Insight: Do not underestimate the risk of sensitization over time with repeated exposure to chemical powders. Even if initial reactions are minor, consistent use of proper respiratory protection is crucial for long-term health.
Operational Protocol: From Weighing to Waste
This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting. This protocol is designed to be a self-validating system, minimizing the potential for exposure at each stage.
Preparation and Weighing
-
Designated Work Area: All work with this compound should be conducted in a designated area, clearly marked with hazard signs.
-
Engineering Controls: Weighing of the solid compound must be performed in a chemical fume hood or a ventilated balance enclosure to capture any airborne powder.
-
Minimize Dust Generation: Handle the powder gently. Use a spatula to carefully transfer the solid. Avoid scooping or pouring in a manner that creates dust clouds. For larger quantities, consider using a contained transfer system.
-
Pre-weighed Aliquots: Whenever possible, prepare pre-weighed aliquots to minimize the need for repeated handling of the powder.
Experimental Workflow
The following diagram illustrates a safe workflow for handling this compound during a typical experimental procedure.
Caption: Experimental workflow for handling this compound.
Emergency Procedures: A Plan for the Unexpected
Even with the best precautions, accidents can happen. A clear and well-rehearsed emergency plan is essential.
Spill Response
In the event of a spill, follow these steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: Determine the extent of the spill. For small spills that you are trained to handle, proceed with cleanup. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE, including a respirator.
-
Contain and Neutralize:
-
For solid spills, gently cover with an absorbent material to prevent further dispersal.
-
For solutions, create a dike around the spill with an inert absorbent material (e.g., vermiculite, sand).
-
For spills involving the aldehyde functionality, a neutralizing agent such as sodium bisulfite or sodium pyrosulfite can be used.[1]
-
-
Collect and Dispose: Carefully scoop the absorbed and neutralized material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water, followed by a rinse. All cleanup materials should be disposed of as hazardous waste.
Personal Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any associated waste is critical for environmental protection and regulatory compliance.
Waste Segregation and Collection
-
Dedicated Waste Container: All waste containing this compound, including unused product, contaminated PPE, and cleanup materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name.
-
No Drain Disposal: Under no circumstances should this compound or its solutions be poured down the drain.[2][3] Sulfone-containing compounds can have adverse environmental effects and may persist through wastewater treatment.
The following flowchart outlines the decision-making process for the disposal of waste containing this compound.
Caption: Disposal decision workflow for this compound waste.
Decontamination of Glassware and Surfaces
-
Initial Rinse: Rinse glassware and surfaces with a suitable solvent to remove the bulk of the compound. This rinse solvent must be collected as hazardous waste.
-
Wash: Wash with soap and water.
-
Final Rinse: Perform a final rinse with clean water.
For surfaces, a thorough wipe-down with a detergent solution is recommended after initial decontamination.
By adhering to these detailed protocols, you can ensure a safe and efficient laboratory environment when working with this compound. This commitment to safety not only protects you and your colleagues but also upholds the integrity of your research.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
